Desethyl pirimiphos-methyl
Description
Structure
3D Structure
Properties
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O3PS/c1-5-10-9-11-7(2)6-8(12-9)15-16(17,13-3)14-4/h6H,5H2,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJYNECHJIZSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)OP(=S)(OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217224 | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67018-59-1 | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESETHYL PIRIMIPHOS-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76A9XX9AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Desethyl pirimiphos-methyl
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Desethyl pirimiphos-methyl is a primary metabolite of the broad-spectrum organophosphorus insecticide, pirimiphos-methyl.[1] As a phosphorothioate, pirimiphos-methyl is utilized extensively for pest control in stored agricultural commodities, public health, and horticulture.[2][3] The parent compound, O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate, undergoes metabolic transformation in various biological and environmental systems.[4] One of the key biotransformation routes is the successive loss of the two N-ethyl groups, leading to the formation of this compound.[1]
The presence and toxicological profile of this metabolite are of significant interest in the fields of food safety, environmental science, and toxicology. Regulatory bodies often consider major metabolites when establishing maximum residue limits (MRLs) for pesticides. For instance, temporary tolerances for pirimiphos-methyl have been recommended to include the sum of the parent compound, its oxygen analogue, and N-desethyl-pirimiphos-methyl, expressed as pirimiphos-methyl.[2] This guide provides a comprehensive technical overview of this compound, from its chemical properties and formation to its toxicological implications and analytical detection.
Chemical Identity and Physicochemical Properties
Understanding the fundamental chemical and physical characteristics of this compound is crucial for predicting its environmental fate, designing analytical methods, and assessing its toxicological potential.
IUPAC Name: 4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine[5] CAS Number: 67018-59-1[5][6] Molecular Formula: C₉H₁₆N₃O₃PS[5][6] Molecular Weight: 277.28 g/mol [5][6]
Chemical Structure:
(Image Source: PubChem CID 6455414)
A summary of its key computed physicochemical properties is presented below. These parameters are essential for understanding its behavior in biological and environmental systems, such as its potential for bioaccumulation (indicated by XLogP3) and its interaction with biological molecules.
| Property | Value | Source |
| XLogP3 | 3.7 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[5] |
| Rotatable Bond Count | 6 | PubChem[5] |
Formation and Metabolism of Pirimiphos-methyl
This compound is not synthesized for pesticidal use; rather, it is a product of the metabolic breakdown of its parent compound, pirimiphos-methyl. This transformation occurs in mammals, plants, and the environment through enzymatic processes.
Metabolic Pathway
The metabolism of pirimiphos-methyl is characterized by two principal biotransformation pathways:
-
Hydrolysis: Cleavage of the phosphorothioate group (the P-O-C bond) to yield the pyrimidinol metabolite, 2-diethylamino-4-hydroxy-6-methylpyrimidine (designated as R46382).[1][7]
-
N-dealkylation: The sequential removal of the ethyl groups from the diethylamino moiety on the pyrimidine ring.[1]
The formation of this compound is a result of the second pathway, specifically the removal of one ethyl group from the parent molecule. This N-de-ethylation is a common metabolic reaction for xenobiotics, often mediated by cytochrome P450 enzymes in the liver of mammals. In rats and dogs, further de-ethylation can occur, leading to the formation of 2-amino-4-hydroxy-6-methylpyrimidine.[8]
The diagram below illustrates the primary metabolic conversion of pirimiphos-methyl to this compound.
Caption: Metabolic conversion of Pirimiphos-methyl to its desethyl metabolite.
Toxicological Profile and Mechanism of Action
The toxicological assessment of pesticide metabolites is critical for human health risk assessment. While specific toxicity data for this compound is less extensive than for the parent compound, its structural similarity and classification provide significant insights.
GHS Hazard Classification
According to aggregated information from notifications to the ECHA C&L Inventory, this compound has the following GHS hazard classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[5]
-
Skin Irritation (Category 2): Causes skin irritation (H315).[5]
-
Serious Eye Damage (Category 1): Causes serious eye damage (H318).[5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation (H335).[5]
Mechanism of Action: Cholinesterase Inhibition
Like its parent compound, this compound is an organophosphate. The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[8]
Pirimiphos-methyl itself is a phosphorothionate, which requires metabolic activation to its oxygen analogue (oxon) to become a potent AChE inhibitor.[9] This "desulfuration" reaction, where the sulfur atom is replaced by an oxygen atom, is also typically carried out by cytochrome P450 enzymes. Although not explicitly stated in the search results for the desethyl metabolite, it is highly probable that it also requires conversion to its corresponding oxon form to exert significant AChE inhibition.
The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing overstimulation of the nervous system and resulting in the characteristic signs of organophosphate poisoning. While the parent compound, pirimiphos-methyl, has moderate acute toxicity, its primary biochemical effect is consistently noted as cholinesterase inhibition.[2][7] It is reasonable to infer that this compound contributes to the overall cholinesterase-inhibiting potential of pirimiphos-methyl exposure.
Analytical Methodologies for Detection
The detection and quantification of this compound are essential for monitoring pesticide residues in food, water, and environmental samples. Due to its polarity and chemical nature, chromatographic techniques coupled with sensitive detectors are the methods of choice.
General Analytical Workflow
A typical analytical workflow for determining this compound residues involves sample extraction, cleanup, and instrumental analysis. The causality behind this multi-step process is to isolate the analyte from a complex matrix (like food or soil) and remove interfering substances before introducing it to the sensitive analytical instrument.
The diagram below outlines a standard workflow for the analysis of pesticide metabolites.
Caption: General workflow for the analysis of pesticide metabolites from complex matrices.
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol describes a generalized, yet robust, method for the determination of this compound in a food matrix like wheat. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis due to its efficiency and minimal solvent usage.
Objective: To quantify this compound in a wheat sample.
Materials:
-
Homogenized wheat sample
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
This compound analytical standard[6]
-
Centrifuge tubes (15 mL and 2 mL)
-
High-speed centrifuge
-
Vortex mixer
-
LC-MS/MS system with an electrospray ionization (ESI) source
Methodology:
Part 1: Sample Extraction (QuEChERS)
-
Weighing: Weigh 10 g of the homogenized wheat sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water and vortex for 1 minute to ensure the sample is fully hydrated. This step is crucial for efficient extraction from dry matrices.
-
Solvent Addition: Add 10 mL of ACN. The choice of ACN is based on its ability to effectively extract a wide range of pesticides while minimizing the co-extraction of lipids.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex immediately for 1 minute. The salt mixture induces phase separation between the aqueous and organic layers and drives the polar metabolite into the ACN layer.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes. This step provides a clean separation of the ACN supernatant from the solid sample matrix.
Part 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Aliquot Transfer: Transfer a 1 mL aliquot of the upper ACN layer into a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Cleanup Mechanism:
-
PSA removes organic acids, sugars, and some fatty acids.
-
C18 removes non-polar interferences like fats and waxes.
-
Magnesium sulfate removes any residual water.
-
-
Vortex & Centrifuge: Vortex the dSPE tube for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.
Part 3: LC-MS/MS Analysis
-
Final Extract Preparation: Transfer the supernatant to an autosampler vial. The sample is now ready for injection.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes to elute the analyte.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification. The selection of these transitions must be optimized by infusing a pure standard of this compound.
-
Self-Validation System: The protocol's integrity is maintained by including quality control samples in every analytical batch. These include a procedural blank (to check for contamination), a matrix blank (to assess interferences), a matrix-matched calibration curve (to correct for matrix effects), and spiked samples at known concentrations (to determine accuracy and precision).
Conclusion
This compound is a scientifically significant metabolite of the insecticide pirimiphos-methyl. Its formation via N-de-ethylation is a key metabolic pathway in biological systems. As an organophosphate, it is presumed to contribute to the overall toxicological burden through the inhibition of acetylcholinesterase, and it is classified as harmful and an irritant. For professionals in regulatory science, environmental monitoring, and food safety, the ability to accurately detect and quantify this metabolite is paramount. The methodologies outlined in this guide, particularly the combination of QuEChERS and LC-MS/MS, provide a robust framework for its analysis, ensuring that risk assessments for the parent insecticide are comprehensive and scientifically sound.
References
-
INCHEM. (n.d.). Pirimiphos-methyl (WHO Pesticide Residues Series 4). Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Pirimiphos-methyl (Ref: OMS 1424). AERU. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2004). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: PIRIMIPHOS-METHYL. Retrieved from [Link]
-
World Health Organization. (2008). Pirimiphos-methyl in Drinking-water. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2003). 4.18 Pirimiphos-methyl (086)(R)**. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Pirimiphos-methyl. Retrieved from [Link]
-
PubMed. (2012). Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. Retrieved from [Link]
-
RIVM. (2008). Environmental risk limits for pirimiphos-methyl. Retrieved from [Link]
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- 4. Pirimiphos-methyl - Wikipedia [en.wikipedia.org]
- 5. This compound | C9H16N3O3PS | CID 6455414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pirimiphos-methyl-N-desethyl | LGC Standards [lgcstandards.com]
- 7. cdn.who.int [cdn.who.int]
- 8. Pirimiphos-methyl (Ref: OMS 1424) [sitem.herts.ac.uk]
- 9. Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Desethyl Pirimiphos-Methyl: Chemical Structure, Properties, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethyl pirimiphos-methyl, a primary metabolite of the broad-spectrum organophosphorus insecticide pirimiphos-methyl, is a compound of significant interest in the fields of environmental science, toxicology, and drug development. As a xenobiotic metabolite, understanding its chemical behavior, biological interactions, and analytical determination is crucial for comprehensive risk assessment and the development of potential therapeutic interventions. This technical guide provides a detailed exploration of the chemical structure, physicochemical properties, synthesis, metabolic pathways, and analytical methodologies related to this compound, offering valuable insights for professionals in the scientific community.
Chemical Identity and Structure
This compound is systematically named O-(2-(ethylamino)-6-methyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate.[1][2] It is formed through the metabolic N-de-ethylation of its parent compound, pirimiphos-methyl.[3]
The chemical structure of this compound is characterized by a pyrimidine ring substituted with an ethylamino group at the 2-position, a methyl group at the 6-position, and a dimethyl phosphorothioate group at the 4-position.
Key Structural Identifiers:
| Identifier | Value |
| IUPAC Name | 4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine[1][2][4] |
| CAS Number | 67018-59-1[1][2][4] |
| Molecular Formula | C₉H₁₆N₃O₃PS[1][2][4] |
| Molecular Weight | 277.28 g/mol [4] |
| SMILES | CCNC1=NC(=CC(=N1)OP(=S)(OC)OC)C[1][2][4] |
| InChI Key | FMJYNECHJIZSCE-UHFFFAOYSA-N[5] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];C1 [label="C"]; C2 [label="C"]; N1 [label="N"]; C3 [label="C"]; N2 [label="N"]; C4 [label="C"]; C5 [label="C"]; N3 [label="N"]; O1 [label="O"]; P1 [label="P"]; S1 [label="S"]; O2 [label="O"]; C6 [label="C"]; O3 [label="O"]; C7 [label="C"]; C8 [label="C"]; H1[label="H3"]; H2[label="H"]; H3[label="H3"]; H4[label="H3"]; H5[label="H2"];
C1 -- C2; C2 -- N1; N1 -- C3; C3 -- N2; N2 -- C4; C4 -- C5; C5 -- N3; N3 -- C3; C5 -- O1; O1 -- P1; P1 -- S1 [style=double]; P1 -- O2; O2 -- C6; P1 -- O3; O3 -- C7; C3 -- C8; C8 -- H1; N1 -- H2; C6 -- H3; C7 -- H4; C1 -- H5; }
Caption: Chemical structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its environmental fate, designing analytical methods, and assessing its toxicological profile.
| Property | Value | Source |
| Appearance | Neat | [6] |
| Boiling Point | 437.7 °C at 760 mmHg | [3] |
| Flash Point | 218.5 °C | [3] |
| Density | 1.454 g/cm³ | [3] |
| logP (Octanol-Water Partition Coefficient) | 3.7 | [4] |
| Storage Temperature | 2-8 °C | [5] |
Solubility: While specific quantitative data is limited in publicly available literature, pirimiphos-methyl is known to be miscible with most organic solvents and has a low solubility in water (approximately 5 mg/L at 30°C).[3] It is reasonable to infer that this compound exhibits similar solubility characteristics.
Spectroscopic Properties
Spectroscopic data is fundamental for the unequivocal identification and structural elucidation of chemical compounds. While experimental spectra for this compound are not widely published, the expected characteristics can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the pyrimidine ring (a singlet), the methoxy groups on the phosphate moiety (a doublet due to P-H coupling), and the aromatic proton on the pyrimidine ring (a singlet).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being influenced by their local electronic environment.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching (from the ethylamino group), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the pyrimidine ring), P=S stretching, and P-O-C stretching vibrations.
Synthesis and Manufacturing
-
Synthesis of the Pyrimidine Intermediate: The key intermediate, 2-(ethylamino)-6-methylpyrimidin-4-ol, can be synthesized through the condensation of ethylguanidine with a β-keto ester, such as ethyl acetoacetate.
-
Phosphorothioation: The hydroxyl group of the pyrimidine intermediate is then esterified with O,O-dimethyl phosphorochloridothioate in the presence of a base to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 2-(ethylamino)-6-methylpyrimidin-4-ol
-
To a solution of sodium ethoxide in ethanol, add ethylguanidine hydrochloride and stir to form the free base.
-
Filter the resulting sodium chloride precipitate.
-
To the filtrate containing ethylguanidine, add an equimolar amount of ethyl acetoacetate.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter, wash the precipitate with cold ethanol, and dry to obtain 2-(ethylamino)-6-methylpyrimidin-4-ol.
Step 2: Synthesis of O-(2-(ethylamino)-6-methyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate
-
Suspend 2-(ethylamino)-6-methylpyrimidin-4-ol in an aprotic solvent (e.g., acetonitrile or toluene).
-
Add a suitable base (e.g., triethylamine or potassium carbonate) to the suspension.
-
Cool the mixture in an ice bath and add O,O-dimethyl phosphorochloridothioate dropwise with stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Mechanism of Action and Toxicology
As an organophosphorus compound, this compound is presumed to exert its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[7] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent adverse physiological effects.
Toxicological Profile:
Limited specific toxicological data is available for this compound. However, information on related compounds provides some insight. The acute oral LD₅₀ in rats for the metabolite 2-diethylamino-4-hydroxy-6-methylpyrimidine is reported to be between 800 and 1600 mg/kg.[3] The GHS hazard statements for this compound include:
Metabolism
This compound is a known metabolite of pirimiphos-methyl in various biological systems, including mammals and insects. The metabolic transformation involves the N-de-ethylation of the diethylamino group on the pyrimidine ring. Further metabolism of pirimiphos-methyl can lead to the formation of other metabolites, including the corresponding oxon derivative and various hydroxylated and conjugated products.
Sources
- 1. eprints.umsb.ac.id [eprints.umsb.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]
- 4. bdn.dmsc.moph.go.th [bdn.dmsc.moph.go.th]
- 5. usp.org [usp.org]
- 6. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 7. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides [mdpi.com]
Synthesis of Desethyl Pirimiphos-Methyl: An In-Depth Technical Guide for Analytical Standard Preparation
Abstract
This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis of desethyl pirimiphos-methyl, a primary metabolite of the organophosphorus insecticide pirimiphos-methyl. The synthesis of this analytical standard is crucial for researchers, toxicologists, and drug development professionals involved in metabolism studies, environmental monitoring, and safety assessment of pirimiphos-methyl. This document details a two-step synthetic pathway, commencing with the synthesis of the pyrimidine precursor, 2-(ethylamino)-6-methylpyrimidin-4-ol, followed by its phosphorylation to yield the target compound. The guide emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and outlines methods for purification and characterization to ensure the integrity and purity of the final analytical standard.
Introduction: The Imperative for a High-Purity this compound Standard
Pirimiphos-methyl, an organophosphorus insecticide, is extensively used in agriculture and public health to control a wide range of pests. Its metabolic fate in biological systems and the environment is of paramount importance for assessing its toxicological profile and potential risks. One of the key metabolic pathways of pirimiphos-methyl involves N-dealkylation, leading to the formation of this compound. The availability of a high-purity analytical standard of this metabolite is a prerequisite for its accurate detection and quantification in various matrices, including biological fluids, tissues, and environmental samples.
This guide presents a robust and reproducible synthetic route to obtain high-purity this compound, empowering researchers to conduct precise and reliable analytical studies. The described methodology is grounded in established principles of pyrimidine synthesis and organophosphorus chemistry.
Strategic Approach to Synthesis
The synthesis of this compound is strategically designed as a two-step process. This approach was chosen for its efficiency and the commercial availability of the starting materials.
Step 1: Synthesis of the Pyrimidine Core - 2-(Ethylamino)-6-methylpyrimidin-4-ol. This initial step involves the cyclocondensation of N-ethylguanidine with ethyl acetoacetate. This reaction is a classic example of pyrimidine synthesis from a 1,3-dicarbonyl compound and a guanidine derivative.
Step 2: Phosphorylation of the Pyrimidine Intermediate. The hydroxyl group of the synthesized 2-(ethylamino)-6-methylpyrimidin-4-ol is then phosphorylated using O,O-dimethyl chlorothiophosphate to introduce the phosphorothioate moiety, yielding the final product, this compound. This reaction is analogous to the industrial synthesis of pirimiphos-methyl.
Visualizing the Synthetic Pathway
The overall synthetic scheme is depicted below:
An In-depth Technical Guide to the Degradation Pathway of Pirimiphos-methyl to Desethyl pirimiphos-methyl
This technical guide provides a comprehensive examination of the transformation of Pirimiphos-methyl, a widely utilized organophosphate insecticide, into its primary metabolite, Desethyl pirimiphos-methyl. Designed for researchers, scientists, and professionals in drug development and environmental science, this document elucidates the core mechanisms, influencing factors, and analytical methodologies pertinent to this specific degradation pathway.
Introduction to Pirimiphos-methyl
Pirimiphos-methyl, chemically known as O-(2-Diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum insecticide and acaricide.[1] It is valued for its contact, fumigant, and translaminar action against a wide array of pests on stored agricultural products, in animal housing, and for public health vector control.[2][3] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical to the nervous system of insects.[1][4] The environmental fate of Pirimiphos-methyl is a subject of significant interest, as its degradation products can possess varying degrees of toxicity and persistence.
Primary Degradation Pathways: A Mechanistic Overview
Pirimiphos-methyl undergoes degradation in the environment through several key processes, including hydrolysis, photolysis, and metabolic biotransformation.[1][3][5] While hydrolysis primarily cleaves the phosphorus-ester bond to form 2-diethylamino-6-methylpyrimidin-4-ol, and photolysis can be rapid in aqueous solutions, the formation of this compound is predominantly a result of metabolic activity.[1][6][7][8]
The core transformation processes in the metabolism of Pirimiphos-methyl include:
-
Hydrolysis of the phosphorothioate moiety.
-
Oxidation of the phosphorothioate group (P=S) to a phosphate (P=O).[9]
This guide will focus on the N-de-ethylation pathway, which directly leads to the formation of this compound.
The N-de-ethylation Pathway: Formation of this compound
The conversion of Pirimiphos-methyl to this compound is a critical step in its biotransformation, particularly observed in animal metabolism studies.[6][8] This process involves the enzymatic removal of one of the ethyl groups from the N,N-diethylamino substituent on the pyrimidine ring.
This metabolic reaction is a detoxification step, altering the molecule's structure and, consequently, its biological activity and physicochemical properties. In studies on rats, this compound (referred to as desethyl-R402186) was identified as a major urinary metabolite, indicating that this is a significant in vivo pathway.[6][8]
Visualizing the Degradation Pathway
The following diagram illustrates the primary metabolic transformation of Pirimiphos-methyl, highlighting the N-de-ethylation step leading to this compound and the subsequent hydrolysis that forms other common metabolites.
Caption: Metabolic pathway of Pirimiphos-methyl to this compound.
Physicochemical Properties and Their Implications
The structural change from Pirimiphos-methyl to this compound alters the compound's physicochemical properties, which in turn affects its environmental mobility, persistence, and potential for bioaccumulation.
| Property | Pirimiphos-methyl | This compound | Reference(s) |
| Molecular Formula | C₁₁H₂₀N₃O₃PS | C₉H₁₆N₃O₃PS | [7][10] |
| Molecular Weight | 305.34 g/mol | 277.28 g/mol | [7][10] |
| Log Kₒw | 3.90 - 4.12 | ~3.7 (Computed) | [6][7][10] |
| Water Solubility | ~10 mg/L at 20°C | Not explicitly found, but expected to be slightly higher due to increased polarity. | [6] |
Factors Influencing Degradation
Several environmental and biological factors can influence the rate and extent of Pirimiphos-methyl degradation to this compound and other metabolites:
-
Biological Activity: The presence of metabolically active microorganisms in soil and water is crucial for the N-de-ethylation process.
-
Temperature: Higher temperatures can accelerate biological activity, leading to faster degradation. Composting processes, for example, have been shown to completely destroy Pirimiphos-methyl over time.[11]
-
pH: Hydrolysis of the parent compound and its metabolites is pH-dependent. Pirimiphos-methyl hydrolysis is fairly rapid at pH 4, very slow at pH 7, and slow at pH 9.[2]
-
Moisture: In stored grains, the rate of Pirimiphos-methyl breakdown increases with higher moisture content.[5]
Experimental Protocols for Pathway Analysis
The study of the Pirimiphos-methyl degradation pathway requires robust analytical methodologies to accurately identify and quantify the parent compound and its metabolites.
Workflow for Degradation Analysis
Caption: General workflow for analyzing Pirimiphos-methyl and its metabolites.
Detailed Methodologies
1. Sample Preparation:
-
Extraction: Samples are typically extracted with an organic solvent like acetone.[12]
-
Cleanup: A solid-phase extraction (SPE) step is often necessary to remove interfering matrix components. Columns such as Sep-Pak C18 or aminopropyl-bonded silica (DSC-NH2) can be effective for purifying the extract before analysis.[12]
2. Instrumental Analysis:
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective method for the simultaneous analysis of Pirimiphos-methyl and its metabolites, including N-desethyl-pirimiphos-methyl.[9][12] It provides definitive identification based on retention time and mass-to-charge ratios of fragment ions.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector (typically at 254 nm) is also a widely used method, especially for formulation analysis.[9][13] A C18 reversed-phase column with a mobile phase of acetonitrile and water is commonly employed for separation.[13]
-
Nuclear Magnetic Resonance (NMR): Quantitative ³¹P NMR can be used for the determination of Pirimiphos-methyl and its phosphorus-containing impurities or metabolites in technical materials and formulations.[14]
Conclusion
The degradation of Pirimiphos-methyl to this compound is a metabolically driven process, primarily characterized by N-de-ethylation. This transformation is a key component of the overall environmental fate and biotransformation of the parent insecticide. Understanding this pathway is essential for conducting comprehensive risk assessments and developing effective monitoring strategies. The analytical protocols outlined in this guide, particularly GC-MS/MS, provide the necessary sensitivity and selectivity for accurately studying this transformation in various environmental and biological matrices.
References
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An In-depth Technical Guide to Desethyl pirimiphos-methyl (CAS Number: 67018-59-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desethyl pirimiphos-methyl, a primary metabolite of the organophosphate insecticide pirimiphos-methyl. This document synthesizes current knowledge on its chemical identity, mechanism of action, metabolic pathways, toxicological profile, analytical methodologies for its detection, and environmental fate. Designed for professionals in research and development, this guide offers field-proven insights and detailed protocols to support further investigation and risk assessment of this significant metabolite.
Introduction
Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide widely used in agriculture and public health for the control of a variety of pests on stored grains and for vector control.[1][2] Its efficacy is attributed to its potent inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[3] The biotransformation of pirimiphos-methyl in biological systems leads to the formation of several metabolites, among which this compound (CAS: 67018-59-1) is of significant interest due to its structural similarity to the parent compound and its potential to contribute to the overall toxicological profile. Understanding the properties and behavior of this metabolite is crucial for a complete risk assessment of pirimiphos-methyl.
Chemical and Physical Properties
This compound is characterized by the removal of one of the N-ethyl groups from the pyrimidine ring of pirimiphos-methyl. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 67018-59-1 | [4] |
| Molecular Formula | C9H16N3O3PS | [4] |
| Molecular Weight | 277.28 g/mol | [4] |
| IUPAC Name | 4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine | [4] |
| Synonyms | N-Deethylpirimiphos methyl, O-[2-(ethylamino)-6-methyl-4-pyrimidinyl] O,O-dimethyl thiophosphate | |
| XLogP3 | 3.7 | [4] |
Mechanism of Action: Acetylcholinesterase Inhibition
Like its parent compound, this compound is presumed to act as an acetylcholinesterase (AChE) inhibitor. Organophosphates exert their toxic effects by phosphorylating the serine hydroxyl group at the active site of AChE. This phosphorylation inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine at nerve endings. The resulting hyperstimulation of cholinergic receptors in the central and peripheral nervous systems can lead to a range of toxic symptoms, from nausea and dizziness to respiratory paralysis and death in cases of severe poisoning.[5][6]
Caption: Proposed mechanism of acetylcholinesterase inhibition by this compound.
Metabolism and Biotransformation
This compound is a product of the phase I metabolism of pirimiphos-methyl. The primary metabolic pathway involves N-dealkylation, a common reaction for xenobiotics containing N-alkyl groups, which is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[7][8][9][10][11]
In vivo studies in rats have shown that pirimiphos-methyl is extensively metabolized, with the majority of the administered dose being excreted in the urine.[12] The metabolic transformations include hydrolysis of the phosphate ester bond and N-de-ethylation of the pyrimidine ring.[12] While specific CYP isoforms responsible for the N-de-ethylation of pirimiphos-methyl have not been identified in the available literature, CYP3A4, CYP2C9, and CYP2D6 are known to be involved in the N-dealkylation of various compounds.[9][11]
Caption: Simplified metabolic pathway of pirimiphos-methyl leading to this compound.
Toxicological Profile
The toxicological data specifically for this compound is limited. However, the toxicity of the parent compound, pirimiphos-methyl, has been extensively studied. Pirimiphos-methyl exhibits moderate acute oral toxicity in rats, with reported LD50 values of 1861 mg/kg for males and 1667 mg/kg for females.[13] The World Health Organization (WHO) has classified pirimiphos-methyl as slightly hazardous.[12] The primary toxic effect observed in acute and chronic studies is cholinesterase inhibition.[12][14]
A major metabolite of pirimiphos-methyl, 2-diethylamino-4-hydroxy-6-methylpyrimidine, has an acute oral LD50 in rats between 800 and 1600 mg/kg, which is in the same order of magnitude as the parent compound.[14] Given that this compound retains the organophosphate moiety responsible for AChE inhibition, it is reasonable to assume it contributes to the overall toxicity of pirimiphos-methyl. GHS hazard statements for this compound indicate it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4]
Analytical Methodologies
The detection and quantification of this compound, particularly in complex matrices, necessitate sensitive and specific analytical methods. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a well-suited technique for this purpose.[15][16][17]
Sample Preparation: Modified QuEChERS Protocol
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for the extraction of this compound from solid matrices such as soil or food products.[15][18]
Protocol:
-
Homogenization: Homogenize a representative sample (e.g., 2 g of chenpi powder) to ensure uniformity.[15]
-
Extraction:
-
To a 50 mL centrifuge tube containing the homogenized sample, add 10 mL of acetonitrile.[15]
-
Add an appropriate internal standard.[15]
-
Vortex or sonicate for 5 minutes to ensure thorough extraction.[15]
-
Add 0.8 g of anhydrous magnesium sulfate (MgSO₄) and 0.2 g of sodium chloride (NaCl).[15]
-
Shake vigorously for 1 minute and centrifuge at >10,000 g for 5 minutes.[15]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 7 mL of the upper acetonitrile layer to a 10 mL tube containing 200 mg C18, 200 mg primary secondary amine (PSA) or aminopropyl (NH2), 200 mg anhydrous MgSO₄, and 30 mg graphitized carbon black (GCB).[15] Note: The choice of sorbent may need optimization depending on the matrix. For base-sensitive pesticides, NH2 may be preferred over PSA.[15]
-
Vortex for 1 minute and centrifuge at >7,000 g for 5 minutes.[15]
-
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract and evaporate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 2 mL of acetone) for GC-MS/MS analysis.[15]
-
GC-MS/MS Analysis
Instrumentation: A gas chromatograph equipped with a tandem quadrupole mass spectrometer.[18][19]
Typical GC Conditions:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[15]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[15]
-
Inlet Temperature: 250 °C.[15]
-
Injection Mode: Splitless.[15]
-
Injection Volume: 1 µL.[15]
-
Oven Temperature Program: Initial temperature of 50 °C for 1 min, ramp to 125 °C at 25 °C/min, then to 230 °C at 4 °C/min, and finally to 310 °C at 8 °C/min, hold for 3 min.[15]
Typical MS/MS Conditions:
-
Ionization Mode: Electron Impact (EI).[19]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Caption: General workflow for the analysis of this compound.
Environmental Fate
The environmental fate of this compound is expected to be influenced by the same processes that affect its parent compound, including hydrolysis, photolysis, and biodegradation.
-
Hydrolysis: Pirimiphos-methyl is susceptible to hydrolysis, with the rate being pH-dependent.[6] This process likely leads to the cleavage of the phosphate ester bond, forming less toxic pyrimidine derivatives.
-
Photolysis: Photodegradation is a significant pathway for the dissipation of pirimiphos-methyl in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.[20][21][22] The tropospheric lifetime of pirimiphos-methyl with respect to reaction with OH radicals is estimated to be very short, around 1.6 hours.[21]
-
Biodegradation: In soil and water, microbial degradation contributes to the breakdown of pirimiphos-methyl.[6][23][24] The rate of biodegradation is influenced by environmental factors such as temperature, moisture, and organic matter content.[6][23] Composting has been shown to effectively destroy pirimiphos-methyl.[6][23]
While specific studies on the environmental persistence and mobility of this compound are scarce, its formation as a metabolite suggests it will be present in environments contaminated with pirimiphos-methyl. Its physicochemical properties, such as its XLogP3 of 3.7, indicate a potential for moderate sorption to soil and sediment.[4]
Synthesis of an Analytical Standard
The availability of a high-purity analytical standard is essential for accurate quantification. While this compound is commercially available from specialty chemical suppliers, a general synthetic approach for N-desalkyl organophosphates can be considered for research purposes. The synthesis of organophosphate insecticides typically involves the reaction of a phosphoryl chloride with an alcohol or phenol in the presence of a base.[25][26][27][28] A plausible route for the synthesis of this compound could involve the reaction of O,O-dimethyl phosphorochloridothioate with 2-(ethylamino)-6-methylpyrimidin-4-ol. The latter could potentially be synthesized by reacting N-ethylguanidine with acetylacetone.
Conclusion
This compound is a key metabolite of the insecticide pirimiphos-methyl, formed through N-de-ethylation. It likely shares the same mechanism of action as the parent compound, namely the inhibition of acetylcholinesterase, and therefore is expected to contribute to the overall toxicity. This technical guide has provided a comprehensive overview of its chemical properties, metabolism, toxicological significance, analytical detection methods, and environmental fate. The detailed protocols and synthesized information herein serve as a valuable resource for researchers and professionals, enabling a more thorough understanding and assessment of this important metabolite. Further research is warranted to elucidate the specific toxicological potency of this compound and its environmental behavior.
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- Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 1-13.
- Sun, D., et al. (2011). Preparation and activity study of new organophosphate insecticide candidates. Journal of Pesticide Science, 36(1), 44-47.
- John, H., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers in Pharmacology, 13, 1069668.
- Sun, D., et al. (2011). Preparation and activity study of new organophosphate insecticide candidates.
- CORE. (n.d.). Advanced Studies on the Synthesis of Organophosphorus Compounds.
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- Bae, S. K., et al. (2008). Identification of cytochrome P450 enzymes responsible for N-dealkylation of a new oral erectogenic, mirodenafil. Xenobiotica, 38(10), 1305-1316.
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An In-Depth Toxicological Profile of Desethyl pirimiphos-methyl: A Primary Metabolite
Executive Summary
This technical guide provides a comprehensive toxicological profile of Desethyl pirimiphos-methyl, a primary metabolite of the organothiophosphate insecticide pirimiphos-methyl. The toxicological significance of this compound is intrinsically linked to the metabolism and systemic effects of its parent compound. Regulatory assessments and mechanistic studies have consistently shown that the toxicity of pirimiphos-methyl, which encompasses the effects of all its metabolites, is primarily driven by the inhibition of acetylcholinesterase (AChE). While specific toxicological studies on isolated this compound are not prevalent in the public literature, its role as a major metabolic product necessitates a thorough understanding of its formation and its contribution to the overall toxicological burden. This guide synthesizes available data on the metabolism of pirimiphos-methyl, the fundamental mechanism of cholinesterase inhibition, and the integrated toxicological endpoints evaluated for the parent compound, thereby providing a scientifically grounded profile of the metabolite.
Introduction: Pirimiphos-Methyl and its Metabolic Fate
Pirimiphos-methyl (O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate) is a broad-spectrum insecticide and acaricide widely used for the protection of stored grain and for public health purposes.[1][2] As an organothiophosphate, its biological activity and toxicological properties are heavily dependent on its metabolic transformation in vivo. Upon absorption, which is rapid following oral administration, pirimiphos-methyl is extensively metabolized in mammals before excretion, primarily via the urine.[3][4][5]
The metabolism of pirimiphos-methyl proceeds through several key pathways, including oxidative desulfuration, hydrolysis of the phosphoester bond, and N-dealkylation of the pyrimidine ring.[3] One of the most significant pathways is the removal of one of the ethyl groups from the diethylamino moiety on the pyrimidine ring, a process known as N-de-ethylation. This reaction yields the primary metabolite, this compound, chemically identified as O-2-ethylamino-6-methylpyrimidin-4-yl O-methyl O-hydrogen phosphorothioate (also referred to as desethyl-R402186).[6] This metabolite is particularly prominent at higher dose levels of pirimiphos-methyl exposure in rats.[6]
Caption: Metabolic pathways of Pirimiphos-methyl.
Core Mechanism of Toxicity: Cholinesterase Inhibition
The defining toxicological effect of organophosphate insecticides, including pirimiphos-methyl and its metabolites, is the inhibition of acetylcholinesterase (AChE).[3][7] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions, thereby terminating the nerve signal.[7][8]
Organothiophosphates (containing a P=S bond) like pirimiphos-methyl are not direct, potent inhibitors of AChE.[5][9] They require metabolic bioactivation, primarily via cytochrome P450 (CYP450) enzymes in the liver, which converts the P=S bond to a P=O bond.[8][9] This oxygen analog, or "oxon," is the active toxicant that effectively inhibits AChE.[9] The oxon of pirimiphos-methyl is pirimiphos-methyl-oxon.[8][9]
The oxon metabolite acts by phosphorylating a serine residue within the active site of the AChE enzyme.[8][9] This forms a stable, covalent bond that renders the enzyme non-functional. The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing a state of cholinergic crisis characterized by a range of symptoms, including salivation, lacrimation, urination, defecation (SLUD), muscle tremors, convulsions, and ultimately, respiratory failure.[8]
While this compound is a phosphorothioate (P=S), it is presumed that it would also require conversion to its corresponding oxon to become a significant AChE inhibitor. There is a lack of publicly available data directly comparing the inhibitory potency of pirimiphos-methyl-oxon with the oxon of this compound.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Integrated Toxicological Assessment
Regulatory bodies evaluate the safety of pirimiphos-methyl based on a comprehensive battery of toxicological studies. These assessments inherently account for the combined toxic effects of the parent compound and all its metabolites, including this compound, as they are formed in vivo.
Acute Toxicity
Pirimiphos-methyl exhibits moderate acute toxicity via the oral route. The primary mechanism is cholinesterase inhibition, with signs of toxicity appearing several hours after exposure and persisting for days.[3] Specific LD50 values for the parent compound have been established. For this compound, direct, publicly verified LD50 values are not available. However, chemical suppliers provide a GHS classification, which indicates potential hazards.
| Substance | Test | Species | Value | Reference |
| Pirimiphos-methyl | Oral LD50 | Male Rat | 1861 mg/kg | [10] |
| Pirimiphos-methyl | Oral LD50 | Female Rat | 1667 mg/kg | [10] |
| This compound | GHS Classification | - | Harmful if swallowed (Category 4) | GHS Data |
| This compound | GHS Classification | - | Causes skin irritation (Category 2) | GHS Data |
| This compound | GHS Classification | - | Causes serious eye damage (Category 1) | GHS Data |
| This compound | GHS Classification | - | May cause respiratory irritation | GHS Data |
GHS data is based on classifications provided by chemical suppliers and may not be derived from comprehensive regulatory studies.
Sub-chronic and Chronic Toxicity
Long-term feeding studies with pirimiphos-methyl have been conducted in multiple species. The primary and most sensitive endpoint observed in these studies is the inhibition of cholinesterase in plasma, red blood cells, and the brain.[3]
-
Rats: In a 2-year feeding study, a No-Observed-Adverse-Effect Level (NOAEL) was established at 10 ppm (equivalent to 0.5 mg/kg bw/day), based on the absence of significant brain acetylcholinesterase inhibition.[1] At higher doses (50 ppm and 300 ppm), dose-related inhibition of plasma, erythrocyte, and brain cholinesterase was observed.[1][3]
-
Dogs: In a 2-year study in dogs, the NOAEL was 2 mg/kg bw/day, with brain AChE inhibition occurring at the next highest dose.[1]
Genotoxicity
Pirimiphos-methyl has been evaluated in a range of in vitro (e.g., Ames test, cell mutation assays) and in vivo (e.g., micronucleus test) genotoxicity studies. Based on the collective evidence, the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that pirimiphos-methyl is not genotoxic.[1]
Carcinogenicity
Long-term carcinogenicity bioassays have been conducted in both rats and mice.
-
In an 80-week study in mice, there was no evidence of carcinogenicity.[1]
-
In a 2-year study in rats, the tumor incidence in treated groups was comparable to that of the control groups.[1]
Based on these studies, pirimiphos-methyl is not considered to be carcinogenic in rats or mice.
Reproductive and Developmental Toxicity
-
Reproductive Toxicity: A three-generation reproductive study in rats was conducted. While an early study showed some effects at high doses, a repeat study established a NOAEL of 100 ppm (equivalent to 5 mg/kg bw/day) for reproductive effects.[1]
-
Developmental Toxicity: Teratogenicity studies in rats and rabbits did not show any evidence of teratogenic effects. In rabbits, the NOAEL for both maternal toxicity and fetotoxicity was 16 mg/kg bw/day, the highest dose tested.[1]
Methodology Spotlight: Acetylcholinesterase Inhibition Assay
The fundamental experiment to assess the primary toxic effect of pirimiphos-methyl and its metabolites is the measurement of AChE activity. The following protocol outlines the well-established Ellman method, a spectrophotometric assay widely used in toxicology.
Objective: To quantify AChE activity in biological samples (e.g., brain homogenate, red blood cell lysate) following exposure to a potential inhibitor.
Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is used as a substrate, which AChE hydrolyzes into thiocholine and acetate. The free sulfhydryl group on thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
DTNB (Ellman's reagent) solution
-
Biological sample (e.g., brain tissue homogenate, RBC lysate)
-
Test compound (Pirimiphos-methyl or metabolite) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate spectrophotometer capable of reading at 412 nm
Experimental Workflow:
-
Sample Preparation:
-
Prepare tissue homogenates or red blood cell lysates in cold phosphate buffer on ice.
-
Determine the total protein concentration of the sample using a standard method (e.g., Bradford assay) for normalization of activity.
-
-
Assay Setup (in a 96-well plate):
-
For each sample, prepare replicate wells for a "total activity" measurement and a "blank" or "non-enzymatic hydrolysis" control.
-
Add phosphate buffer to all wells.
-
Add the biological sample to the wells.
-
Add the test compound at various concentrations to treatment wells. Add vehicle control (e.g., DMSO) to control wells.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately place the microplate into the spectrophotometer.
-
Measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well.
-
Correct the rate of the sample wells by subtracting the rate of the non-enzymatic hydrolysis blank.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control:
-
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for AChE Inhibition Assay (Ellman Method).
Conclusion and Future Directions
The toxicological profile of this compound is fundamentally integrated with that of its parent compound, pirimiphos-methyl. As a major metabolite, it is a key component of the overall toxicological burden following exposure. The primary mechanism of action is cholinesterase inhibition, a characteristic effect of organophosphates that requires metabolic activation to the corresponding oxon form. The comprehensive toxicological database for pirimiphos-methyl, which includes assessments of acute, chronic, genotoxic, carcinogenic, and reproductive effects, provides a robust framework for understanding the risks associated with exposure, implicitly covering the contribution of this compound.
A significant data gap remains in the scientific literature regarding the specific, isolated toxicity of this compound. Future research focused on synthesizing this metabolite and its oxon analog for in vitro studies would be highly valuable. Specifically, determining the comparative IC50 value for AChE inhibition against pirimiphos-methyl-oxon would provide a definitive measure of its relative potency and clarify its precise contribution to the overall observed toxicity of the parent insecticide.
References
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World Health Organization. (1974). Pirimiphos-methyl (WHO Pesticide Residues Series 4). INCHEM. [Link]
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World Health Organization. (1992). Pirimiphos-methyl (Pesticide residues in food: 1992 evaluations Part II Toxicology). INCHEM. [Link]
-
FAO/WHO. (1999). Pirimiphos-methyl (086)(R)**. Joint Meeting on Pesticide Residues. [Link]
- Rajini, P.S., & Krishnakumari, M.K. (1988). Toxicity of pirimiphos-methyl: I. The acute and subacute oral toxicity in albino rats. Journal of Environmental Science & Health, Part B, 23(2), 127-144.
-
World Health Organization. (2006). Pesticide residues in food - 2006: Toxicological evaluations. WHO. [Link]
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U.S. Environmental Protection Agency. (2000). The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. Office of Pesticide Programs. [Link]
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Thiermann, H., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers in Pharmacology, 13, 1059989. [Link]
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World Health Organization. (Undated). Pirimiphos-methyl in Drinking-water. WHO. [Link]
-
University of Hertfordshire. (Undated). Pirimiphos-methyl (Ref: OMS 1424). Agriculture & Environment Research Unit (AERU). [Link]
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Rajini, P.S., & Krishnakumari, M.K. (1988). Abstract: Toxicity of pirimiphos-methyl: I. The acute and subacute oral toxicity in albino rats. National Library of Medicine. [Link]
-
John, J., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. PubMed Central, National Library of Medicine. [Link]
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Nessiem, A. L., et al. (2012). Comparative Histopathological Evaluation of Permethrin, Pirimiphos Methyl and Bendiocarb Toxicities in Testes, Liver and kidney of rat. Scilit. [Link]
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U.S. Environmental Protection Agency. (2000). The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. EPA. [Link]
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Thiermann, H., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. PubMed. [Link]
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An In-Depth Technical Guide to the Environmental Fate and Metabolites of Pirimiphos-Methyl
Introduction
Pirimiphos-methyl, an organophosphorus insecticide, is widely utilized in agricultural and public health sectors for the control of a broad spectrum of insect and mite pests.[1][2] Its efficacy as a contact and stomach insecticide is attributed to its ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system of insects.[1][2][3] Given its extensive application, a thorough understanding of its environmental fate—how it behaves and persists in various environmental compartments—and its metabolic pathways in different organisms is paramount for assessing its ecological impact and ensuring its safe and effective use. This guide provides a comprehensive technical overview of the environmental degradation, persistence, and metabolic transformation of pirimiphos-methyl, intended for researchers, environmental scientists, and professionals in drug and pesticide development.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. These characteristics dictate its partitioning between soil, water, and air, its potential for transport, and its susceptibility to various degradation processes.
Key Physicochemical Parameters of Pirimiphos-Methyl
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₀N₃O₃PS | [2] |
| Molecular Weight | 305.34 g/mol | [2] |
| Physical State | Straw-colored liquid | [2][4][5] |
| Melting Point | 15–18 °C | [1][2][4][5][6] |
| Vapor Pressure | 1.1 x 10⁻⁴ Torr at 30°C | [2][4] |
| Water Solubility | Approx. 5 mg/L at 30°C; 10-11 mg/L at 20°C (pH dependent) | [1][2][4][5][6] |
| Log Octanol-Water Partition Coefficient (Log Kₒw) | 4.12 - 4.35 | [1][2][5][7] |
| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 950 - 8500 L/kg | [2][5] |
| Henry's Law Constant | 6.0 x 10⁻⁷ atm-m³/mole (estimated) | [2][5] |
The low water solubility and high Log Kₒw of pirimiphos-methyl indicate its lipophilic nature, suggesting a tendency to partition into organic matter in soil and sediment and a potential for bioaccumulation in organisms.[5] Its high Kₒc values confirm that it is expected to have low to no mobility in soil.[5] The low estimated Henry's Law constant suggests that volatilization from moist soil and water surfaces is not a significant dissipation pathway.[5]
Environmental Fate and Degradation Pathways
Pirimiphos-methyl is subject to a variety of transformation processes in the environment, including hydrolysis, photolysis, and microbial degradation. These processes collectively determine its persistence and the nature of the residues that may be present in different environmental matrices.
Degradation in Soil
In the soil environment, the degradation of pirimiphos-methyl is influenced by a combination of biotic and abiotic factors.
-
Hydrolysis: The primary degradation pathway for pirimiphos-methyl in soil is the hydrolysis of the phosphate ester bond.[2] This process is influenced by soil pH, with more rapid hydrolysis occurring under acidic conditions.[5] The main hydrolysis product is 2-(diethylamino)-4-hydroxy-6-methyl pyrimidine.[5]
-
Microbial Degradation: Soil microorganisms play a significant role in the breakdown of pirimiphos-methyl. The rate of microbial degradation is dependent on factors such as soil type, organic matter content, moisture, and temperature.[8][9]
-
Sorption and Leaching: Due to its high Kₒc, pirimiphos-methyl exhibits strong sorption to soil particles, particularly those with high organic matter content.[5][10] This strong adsorption limits its mobility and potential for leaching into groundwater.[5] Studies have shown rapid initial sorption, with a significant percentage of the applied pesticide binding to soil within minutes.[10]
-
Volatilization: Volatilization of pirimiphos-methyl from soil surfaces is not considered a major dissipation route due to its low vapor pressure and strong adsorption to soil.[5][11] However, volatilization can be influenced by factors like soil moisture and temperature, with higher rates observed from wet soils.[12]
The dissipation half-life of pirimiphos-methyl in soil has been reported to be in the range of 5.2 to 5.9 days under certain conditions.[5]
Degradation in Water
In aquatic environments, pirimiphos-methyl degradation is primarily driven by hydrolysis and photolysis.
-
Hydrolysis: Similar to soil, hydrolysis is a key degradation mechanism in water, leading to the formation of the hydroxypyrimidine metabolite.[4] The rate of hydrolysis is pH-dependent, being relatively rapid at acidic pH and slower at neutral and alkaline pHs.[5] Calculated hydrolysis half-lives are approximately 7.3 days at pH 5, 79.0 days at pH 7, and 54.0-62.0 days at pH 9.[5]
-
Photolysis: Pirimiphos-methyl is susceptible to photodegradation in the presence of sunlight.[13] The aqueous photolysis half-life is rapid, reported to be as short as 0.2 days at pH 7.[14] The major photolytic degradation product is also the hydroxypyrimidine, 2-diethylamino-6-methylpyrimidin-4-ol.[13]
Due to these degradation processes, pirimiphos-methyl is considered to be fairly rapidly degraded in the environment, with a dissipation half-life often measured in days.[1]
Degradation in Air
The atmospheric fate of pirimiphos-methyl is primarily governed by its reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 2.4 hours, indicating that it is not expected to persist in the air or undergo long-range transport.[5][15][16]
Primary Degradation Pathways of Pirimiphos-Methyl
Caption: Primary degradation pathways of Pirimiphos-methyl in the environment.
Metabolic Fate in Biota
Pirimiphos-methyl is metabolized in plants and animals through two primary biotransformation routes: hydrolysis of the phosphorothioate group to produce the pyrimidinol R46382, and the successive loss of the two N-ethyl groups.[13]
Metabolism in Plants
On plant surfaces, pirimiphos-methyl is lost rapidly, primarily through vaporization.[4] Any remaining parent compound and its major degradation product, the hydroxypyrimidine, typically represent less than 10% of the applied material after a few days.[4] The hydroxypyrimidine formed by hydrolysis is generally present in trace amounts as it is further degraded photochemically and becomes bound to plant material.[4] The routes of metabolism in stored grain are similar to those in plants and soil.[4] The main metabolites found in plants are the pyrimidinols R46382, R35510, and R4039.[13]
Metabolism in Animals
In animals, pirimiphos-methyl is rapidly absorbed, metabolized, and excreted.[1][17]
-
Rats and Dogs: Following oral administration, a significant portion of the dose is excreted in the urine within 24 hours.[1] The primary metabolic pathway involves the cleavage of the P-O-C bond, followed by N-de-ethylation and/or conjugation of the pyrimidine leaving group.[1][4] The major urinary metabolite in both rats and dogs is 2-ethylamino-4-hydroxy-6-methylpyrimidine.[1][4][17]
-
Livestock (Goats, Cows, Hens): In lactating goats and cows, the majority of an administered dose is excreted in the urine and feces, with only a small percentage secreted in the milk.[4] The residues in milk consist mainly of hydroxypyrimidine hydrolysis products and their conjugates, with very low levels of the parent compound.[4] Similarly, in hens, most of the dose is excreted within 24 hours.[4] Residues in eggs are primarily water-soluble metabolites.[4] Pirimiphos-methyl itself is the predominant residue in fat.[13]
Experimental Protocols and Analytical Methodologies
The study of the environmental fate and metabolism of pirimiphos-methyl relies on robust experimental designs and sensitive analytical techniques.
Experimental Workflow for Soil Degradation Study
Caption: A typical experimental workflow for a soil degradation study of pirimiphos-methyl.
Analytical Methods
The quantitative determination of pirimiphos-methyl and its metabolites in various environmental and biological matrices is crucial for exposure and risk assessment.
-
Gas Chromatography (GC): GC coupled with detectors such as a flame photometric detector (FPD), electron capture detector (ECD), or mass spectrometry (MS) is a widely used technique for the analysis of pirimiphos-methyl.[1][18]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is another common method for the determination of pirimiphos-methyl and its major metabolites in biological samples like plasma and urine.[2][19]
Sample preparation often involves solvent extraction followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances from the matrix.
Conclusion
Pirimiphos-methyl is an effective insecticide that undergoes relatively rapid degradation in the environment through hydrolysis, photolysis, and microbial action. Its strong adsorption to soil limits its mobility and potential for groundwater contamination. In biological systems, it is readily metabolized and excreted. A comprehensive understanding of these processes is essential for the continued safe and sustainable use of pirimiphos-methyl in agriculture and public health. This guide provides a foundational technical overview to support researchers and professionals in their efforts to evaluate and manage the environmental and metabolic fate of this important compound.
References
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Pirimiphos-methyl (WHO Pesticide Residues Series 4). (n.d.). INCHEM. Retrieved from [Link]
-
Pirimiphos-methyl in Drinking-water. (2008). World Health Organization (WHO). Retrieved from [Link]
-
4.18 Pirimiphos-methyl (086)(R)**. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
Pirimiphos-methyl Physical And Chemical Properties. (n.d.). SinoHarvest. Retrieved from [Link]
-
Koval, O., et al. (2022). Effects of Pirimiphos-Methyl on Non-Target Invertebrates. Insects, 13(10), 923. Retrieved from [Link]
-
Pirimiphos-methyl. (n.d.). PubChem. Retrieved from [Link]
-
Brealey, C. J., & Lawrence, D. K. (1979). High-performance liquid chromatography of pirimiphos methyl and five metabolites. Journal of Chromatography A, 168(2), 461-469. Retrieved from [Link]
-
Koval, O., et al. (2022). Effects of Pirimiphos-Methyl on Non-Target Invertebrates. PubMed, 36248888. Retrieved from [Link]
-
Pirimiphos-methyl Proposed Interim Registration Review Decision Case Number 2535. (2016). Regulations.gov. Retrieved from [Link]
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Watcho, P., et al. (2009). Effects of pirimiphos-methyl (an organophosphate insecticide) on the fertility of adult male rats. African Health Sciences, 9(1), 3-9. Retrieved from [Link]
-
Ródenas, M., et al. (2017). Atmospheric degradation of the organothiophosphate insecticide - Pirimiphos-methyl. Atmospheric Environment, 150, 241-249. Retrieved from [Link]
-
Koval, O., et al. (2022). Effects of Pirimiphos-Methyl on Non-Target Invertebrates. ResearchGate. Retrieved from [Link]
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Ghaly, A. E., Alkoaik, F., & Snow, A. (2007). Degradation of pirimiphos-methyl during thermophilic composting of greenhouse tomato plant residues. Canadian Biosystems Engineering, 49, 3.1-3.10. Retrieved from [Link]
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Pirimiphos-methyl (Ref: OMS 1424). (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]
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united states environmental protection agency. (2009). Regulations.gov. Retrieved from [Link]
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FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PIRIMIPHOS-METHYL. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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Ghaly, A. E., Alkoaik, F., & Snow, A. (2007). Degradation of pirimiphos-methyl during thermophilic composting of greenhouse tomato plant residues. Technical Library of the CSBE-SCGAB. Retrieved from [Link]
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Physicochemical properties of the pesticides pirimiphos-methyl,... (n.d.). ResearchGate. Retrieved from [Link]
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Eneji, I. S., Buncel, E., & vanLoon, G. W. (2002). Degradation and Sorption of Pirimiphos-methyl in Two Nigerian Soils. Journal of Agricultural and Food Chemistry, 50(20), 5634-5639. Retrieved from [Link]_
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Appenzeller, B. M., & Tsatsakis, A. (2022). Analytical methods for human biomonitoring of pesticides. A review. TrAC Trends in Analytical Chemistry, 146, 116503. Retrieved from [Link]
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Ródenas, M., et al. (2017). Atmospheric degradation of the organothiophosphate insecticide – Pirimiphos-methyl. ResearchGate. Retrieved from [Link]
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Eneji, I. S., Buncel, E., & vanLoon, G. W. (2002). Degradation and sorption of pirimiphos-methyl in two Nigerian soils. PubMed, 12236690. Retrieved from [Link]
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PIRIMIPHOS-METHYL Method no: PV2071. (1989). OSHA. Retrieved from [Link]
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Pirimiphos-methyl. (2006). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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Hussain, S., et al. (2023). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. UBC Library Open Collections. Retrieved from [Link]
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Trapp, S., & Brack, W. (2021). Changed degradation behavior of pesticides when present in mixtures. Science of The Total Environment, 783, 146914. Retrieved from [Link]
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van der Linden, A. M. A., et al. (1998). VOLATILIZATION OF PESTICIDES. RIVM. Retrieved from [Link]
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Fishel, F. (2012). Pesticides and the Environment. MU Extension. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of Desethyl Pirimiphos-methyl
Introduction: Understanding Desethyl Pirimiphos-methyl in Context
This compound is a primary metabolite of the broad-spectrum organophosphorus insecticide, pirimiphos-methyl.[1] While pirimiphos-methyl itself is a potent acetylcholinesterase (AChE) inhibitor, its metabolites, including this compound, play a crucial role in the overall toxicological profile.[2][3] This guide provides a detailed examination of the mechanism of action of this compound, offering insights for researchers in toxicology and drug development.
Pirimiphos-methyl is metabolized in mammals through several pathways, including oxidative desulfuration, hydrolysis, and dealkylation.[1][3] The de-ethylation of the N-diethyl group on the pyrimidine ring leads to the formation of this compound.[1] Understanding the specific interactions of this metabolite is critical for a comprehensive assessment of pirimiphos-methyl's safety and efficacy.
Part 1: The Core Mechanism - Inhibition of Acetylcholinesterase
The primary mechanism of toxicity for organophosphorus compounds, including this compound, is the inhibition of acetylcholinesterase (AChE).[2][4] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, which is necessary for terminating nerve impulses.[5][6]
Molecular Interaction:
The toxic action of this compound is initiated by the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme.[5][7] This process can be broken down into the following key steps:
-
Binding: The this compound molecule binds to the active site of AChE.
-
Phosphorylation: The phosphorus atom of the organophosphate forms a covalent bond with the serine residue in the esteratic site of the enzyme.[5] This results in a phosphorylated enzyme that is highly stable.
-
Inhibition: The stable phosphorylated enzyme is resistant to hydrolysis, rendering it non-functional.[7] This prevents the breakdown of acetylcholine.
-
Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of cholinergic receptors.[4][7] This overstimulation results in a condition known as a cholinergic crisis, characterized by a range of neuromuscular, autonomic, and central nervous system effects.[4]
Caption: Simplified Metabolic Pathways of Pirimiphos-methyl.
Part 3: Toxicological Significance and Quantitative Data
The toxicity of this compound is directly related to its ability to inhibit AChE. While often considered a detoxification product, its inherent AChE inhibitory activity contributes to the overall toxicity of the parent compound.
| Compound | CAS Number | Molecular Formula | GHS Hazard Statements |
| Pirimiphos-methyl | 29232-93-7 | C11H20N3O3PS | Not explicitly listed in the provided search results. |
| This compound | 67018-59-1 | C9H16N3O3PS | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation. [8] |
Data sourced from PubChem and other chemical safety databases. [8][9][10]
Part 4: Experimental Protocol for Assessing AChE Inhibition
The following protocol outlines a standard method for determining the in vitro inhibition of acetylcholinesterase, which can be adapted to assess the inhibitory potential of this compound. The most common method is the Ellman's assay. [11][12][13] Principle of the Ellman's Assay:
This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine. [12][13]The thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which can be measured spectrophotometrically at 412 nm. [6][13]The rate of color formation is directly proportional to AChE activity. [12] Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dilutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Add 25 µL of phosphate buffer to all wells of a 96-well plate. [13] * Add 25 µL of various dilutions of the this compound solution to the test wells.
-
For the positive control (100% enzyme activity), add 25 µL of phosphate buffer (with the same solvent concentration as the inhibitor wells).
-
For the blank (no enzyme activity), add 50 µL of phosphate buffer. [13]
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the AChE enzyme solution to all wells except the blank. [13] * Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Absorbance Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes. [13] Data Analysis:
-
The rate of the reaction (change in absorbance per minute) is calculated for each well. The percentage of inhibition is determined using the following formula:
% Inhibition = [ (Rate of control - Rate of test well) / Rate of control ] x 100
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental Workflow for an AChE Inhibition Assay.
Conclusion
This compound, a significant metabolite of pirimiphos-methyl, exerts its toxic effects primarily through the inhibition of acetylcholinesterase. This action disrupts normal cholinergic neurotransmission, leading to a state of toxic overstimulation. A thorough understanding of the metabolic pathways that produce this compound and its specific interaction with AChE is essential for a complete toxicological assessment of the parent insecticide. The experimental protocols provided herein offer a framework for the continued investigation of this and other organophosphorus compounds.
References
-
INCHEM. (n.d.). Pirimiphos-methyl (WHO Pesticide Residues Series 4). Retrieved from [Link]
-
Worek, F., Thiermann, H., & Wille, T. (2020). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 12(6), 737-751. Retrieved from [Link]
-
Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10), 866. Retrieved from [Link]
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Olsvik, P. A., et al. (2017). In vitro toxicity of pirimiphos-methyl in Atlantic salmon hepatocytes. Toxicology in Vitro, 40, 1-11. Retrieved from [Link]
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Physical and chemical properties of N-Desethyl pirimiphos-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyl pirimiphos-methyl is a primary metabolite of the organothiophosphate insecticide pirimiphos-methyl. The parent compound, pirimiphos-methyl, is widely utilized in agriculture and public health for the control of a broad spectrum of insects and mites, particularly in stored grain and for vector control.[1][2] The metabolic transformation from pirimiphos-methyl to N-Desethyl pirimiphos-methyl occurs via N-dealkylation, a common detoxification pathway for organophosphates. Understanding the physical, chemical, and toxicological properties of this metabolite is crucial for a comprehensive assessment of the safety and environmental impact of pirimiphos-methyl. This guide provides an in-depth technical overview of N-Desethyl pirimiphos-methyl, consolidating available data on its properties, synthesis, metabolic fate, and analytical determination.
Chemical Identity and Nomenclature
A clear understanding of the chemical identity of N-Desethyl pirimiphos-methyl is fundamental for researchers. The following table summarizes its key identifiers.
| Identifier | Value | Source |
| IUPAC Name | O-[2-(Ethylamino)-6-methyl-4-pyrimidinyl] O,O-dimethyl phosphorothioate | [3] |
| CAS Number | 67018-59-1 | [3][4][5][6] |
| Molecular Formula | C₉H₁₆N₃O₃PS | [3][4][6] |
| Molecular Weight | 277.28 g/mol | [3][4][6] |
| Synonyms | N-Deethylpirimiphos methyl, Desethyl pirimiphos-methyl | [3][5] |
Physicochemical Properties
The physicochemical properties of N-Desethyl pirimiphos-methyl are critical for understanding its environmental fate, transport, and bioavailability. While experimentally determined data for some properties of the pure compound are limited, a combination of supplier data and computational predictions provides valuable insights.
| Property | Value | Notes | Source |
| Physical State | Neat (likely a liquid or solid at room temperature) | Supplier data for analytical standards often refers to the neat form. | [6] |
| Boiling Point | 437.7 °C at 760 mmHg | This is a predicted value and may not be experimentally verified. | [5] |
| Melting Point | Data not available | Conflicting data exists, often referring to solutions rather than the pure compound. | |
| Solubility | No specific data available | As a metabolite of a sparingly soluble parent compound, moderate to low aqueous solubility is expected. | |
| Log P (Octanol-Water Partition Coefficient) | 3.7 | This is a computed value, indicating a moderate degree of lipophilicity. | [3] |
It is important to note that some commercially available standards are provided as solutions, and the physical properties listed on safety data sheets may reflect the solvent.[7]
Synthesis and Metabolic Formation
Metabolic Pathway
N-Desethyl pirimiphos-methyl is primarily formed in biological systems through the metabolic N-de-ethylation of its parent compound, pirimiphos-methyl. This reaction is a key step in the detoxification and excretion of the insecticide.[8] The metabolic conversion is catalyzed by cytochrome P450 enzymes in the liver.
The metabolic pathway can be visualized as follows:
Caption: Metabolic formation of N-Desethyl pirimiphos-methyl from Pirimiphos-methyl.
Chemical Synthesis
Toxicological Profile
The primary mechanism of toxicity for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[13][14][15] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis.[15]
Analytical Methodologies
The detection and quantification of N-Desethyl pirimiphos-methyl are essential for metabolism studies, toxicological risk assessment, and environmental monitoring. Due to its presence at low concentrations in complex matrices, sensitive and selective analytical methods are required.
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte prior to instrumental analysis. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and clean-up of pesticides and their metabolites from aqueous samples like environmental water or biological fluids.[2][17][18]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach for the extraction of pesticide residues from a variety of solid matrices, including soil and food products.[19][20][21][22]
Instrumental Analysis
Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common instrumental techniques for the analysis of N-Desethyl pirimiphos-methyl.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. A validated GC-MS/MS method has been reported for the determination of N-Desethyl pirimiphos-methyl in Daikenchuto, a herbal medicine.[23]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of a wide range of pesticide metabolites in various matrices. It is particularly suitable for compounds that are not amenable to GC analysis due to low volatility or thermal instability.
Experimental Protocol: A General Approach for LC-MS/MS Analysis
The following is a generalized protocol for the analysis of N-Desethyl pirimiphos-methyl in a solid matrix (e.g., soil) using QuEChERS extraction and LC-MS/MS. This protocol is intended as a guideline and should be optimized and validated for the specific matrix and instrumentation used.
1. Sample Extraction (QuEChERS)
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge at high speed.
-
Collect the acetonitrile supernatant.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for organophosphate metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor and product ion transitions for N-Desethyl pirimiphos-methyl need to be determined by direct infusion of a standard solution.
The following diagram illustrates a typical analytical workflow:
Caption: A generalized workflow for the analysis of N-Desethyl pirimiphos-methyl.
Environmental Fate
The environmental fate of N-Desethyl pirimiphos-methyl is expected to be influenced by its physicochemical properties. Its moderate lipophilicity (Log P of 3.7) suggests a potential for partitioning into organic matter in soil and sediment.[3] The degradation of N-Desethyl pirimiphos-methyl in the environment is likely to occur through hydrolysis and microbial degradation, similar to its parent compound.
Conclusion
N-Desethyl pirimiphos-methyl is a significant metabolite of the insecticide pirimiphos-methyl. While a substantial body of knowledge exists for the parent compound, specific experimental data for the physical and chemical properties, as well as the toxicology of N-Desethyl pirimiphos-methyl, remains limited. This guide has synthesized the available information to provide a comprehensive technical overview for researchers and scientists. Further studies are warranted to fill the existing data gaps, particularly in the areas of experimental determination of physicochemical properties and in-depth toxicological evaluation. Such data will be invaluable for a more complete understanding of the overall risk profile of pirimiphos-methyl.
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A Comparative Analysis of the Biological Activity of Pirimiphos-Methyl and Its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive examination of the biological activities of the organophosphate insecticide pirimiphos-methyl and its principal metabolites. Moving beyond a rudimentary overview, we will dissect the causal mechanisms that differentiate the toxicity and bioactivity of the parent compound from its metabolic derivatives. This document is designed to serve as a technical resource, offering field-proven insights and detailed methodologies for the scientific community.
Introduction: The Toxicological Profile of a Widely Used Insecticide
Pirimiphos-methyl, an organophosphorus insecticide, is extensively used in agriculture and public health for the control of a broad spectrum of insect pests.[1][2] Its efficacy stems from its ability to disrupt the nervous system of target organisms through the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][3] However, the biological activity of pirimiphos-methyl is not solely attributable to the parent molecule. Once introduced into a biological system, it undergoes extensive metabolism, giving rise to a suite of metabolites with markedly different toxicological profiles. Understanding the bioactivity of these metabolites is paramount for a complete assessment of the environmental and health impacts of pirimiphos-methyl.
The Metabolic Journey of Pirimiphos-Methyl
The biotransformation of pirimiphos-methyl is a critical determinant of its toxicity. The metabolic process can be broadly categorized into two phases: activation and detoxification.
Oxidative Activation: The Genesis of a Potent Neurotoxin
The primary mechanism of pirimiphos-methyl's toxicity involves its conversion to a more potent AChE inhibitor. This bioactivation is an oxidative process, primarily mediated by cytochrome P450 enzymes in the liver and other tissues, which transforms the parent phosphorothioate (P=S) into its oxygen analog, or oxon (P=O), known as pirimiphos-methyl-oxon (PMO).[4][5] This transformation is crucial, as the oxon form is a significantly more potent inhibitor of acetylcholinesterase.[4][6]
Detoxification Pathways: The Formation of Less Toxic Metabolites
Following the initial activation or in parallel, pirimiphos-methyl and its oxon metabolite are subjected to detoxification reactions. The primary route of detoxification is the cleavage of the P–O–C bond, which separates the phosphate moiety from the pyrimidine ring.[7] This hydrolysis leads to the formation of various pyrimidinol metabolites. The major urinary metabolite found in several mammalian species is 2-ethylamino-4-hydroxy-6-methylpyrimidine.[7][8] Further metabolism can involve N-de-ethylation of the pyrimidine ring and conjugation reactions, which increase water solubility and facilitate excretion.[7][9]
Caption: Metabolic pathway of pirimiphos-methyl, highlighting the activation to pirimiphos-methyl-oxon and subsequent detoxification to pyrimidine metabolites.
A Comparative Analysis of Biological Activity
The significant differences in the chemical structures of pirimiphos-methyl and its metabolites translate into a wide spectrum of biological activities.
Acetylcholinesterase Inhibition: The Primary Mechanism of Toxicity
The hallmark of organophosphate poisoning is the inhibition of acetylcholinesterase. As previously mentioned, pirimiphos-methyl itself is a relatively weak inhibitor of AChE. Its toxicity is almost entirely dependent on its metabolic conversion to pirimiphos-methyl-oxon.[4][6] The oxon metabolite is a potent, irreversible inhibitor of AChE, leading to the accumulation of acetylcholine at nerve synapses and subsequent cholinergic crisis.[2][5]
In contrast, the pyrimidine metabolites, such as 2-diethylamino-6-methylpyrimidin-4-ol, lack the phosphate ester group necessary for AChE inhibition and are considered non-toxic in this regard.[10]
| Compound | Target | Biological Activity | Potency |
| Pirimiphos-methyl | Acetylcholinesterase (AChE) | Weak Inhibitor | Low |
| Pirimiphos-methyl-oxon (PMO) | Acetylcholinesterase (AChE) | Potent Irreversible Inhibitor | High |
| 2-diethylamino-6-methylpyrimidin-4-ol | Acetylcholinesterase (AChE) | Inactive | None |
Acute Toxicity
The acute toxicity of pirimiphos-methyl is a direct consequence of AChE inhibition by its oxon metabolite. The oral LD50 of pirimiphos-methyl in rats is in the range of 1667-1861 mg/kg.[11] In stark contrast, the major pyrimidine metabolite, 2-diethylamino-4-hydroxy-6-methylpyrimidine, exhibits significantly lower acute toxicity, with a reported oral LD50 in rats between 800 and 1600 mg/kg.[10] This substantial difference underscores the effectiveness of the detoxification pathway in reducing the overall toxicity of the parent compound.
| Compound | Species | Route | LD50 Value (mg/kg) | Reference |
| Pirimiphos-methyl | Rat (female) | Oral | 1667 | [11] |
| Pirimiphos-methyl | Rat (male) | Oral | 1861 | [11] |
| 2-diethylamino-4-hydroxy-6-methylpyrimidine | Rat | Oral | 800 - 1600 | [10] |
Cytotoxicity and Genotoxicity
Studies have shown that pirimiphos-methyl can induce cytotoxicity in various cell lines, with effects being concentration and time-dependent. For instance, in HepG2 cells, significant reductions in cell viability were observed at concentrations of 50 and 100 µg/mL after 48 and 72 hours of exposure.[12] However, the same study found no significant genotoxic effects of pirimiphos-methyl in HepG2 cells or mouse whole blood cells.[12] The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) also concluded that pirimiphos-methyl is not genotoxic based on available in vitro and in vivo data.[8]
There is a paucity of publicly available data specifically addressing the cytotoxicity and genotoxicity of the individual metabolites of pirimiphos-methyl. This represents a significant data gap that warrants further investigation to fully characterize the risk profile of this insecticide.
Effects on Non-Target Organisms
Pirimiphos-methyl is known to be highly toxic to a range of non-target organisms, particularly aquatic invertebrates and insects.[1] The LC50 values for various invertebrate species have been determined, revealing a wide range of sensitivities.[13][14] For example, species such as Hister fenestus and Lasius niger are highly sensitive, with LC50 values in the range of 0.4 to 6 mg/m².[13] In contrast, species like Pyrrhocoris apterus are more tolerant, with an LC50 over 60 mg/m².[13] The toxicity to these organisms is primarily driven by the parent compound and its active oxon metabolite through AChE inhibition. The environmental impact of the less toxic pyrimidine metabolites is considered to be significantly lower.
Experimental Protocols
To facilitate further research in this area, we provide a standardized protocol for the in vitro assessment of acetylcholinesterase inhibition, a cornerstone for evaluating the biological activity of organophosphates and their metabolites.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely accepted method for determining AChE activity and its inhibition.
Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (pirimiphos-methyl, metabolites) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCh in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Test compound solution (or solvent control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the DTNB solution to each well.
-
Add the ATCh solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for the in vitro acetylcholinesterase (AChE) inhibition assay using the Ellman's method.
Conclusion and Future Directions
The biological activity of pirimiphos-methyl is a complex interplay between the parent compound and its various metabolites. The key takeaway is the metabolic activation to the highly potent acetylcholinesterase inhibitor, pirimiphos-methyl-oxon, which is the primary driver of its acute toxicity. Conversely, the detoxification pathways that lead to the formation of pyrimidine metabolites, such as 2-diethylamino-6-methylpyrimidin-4-ol, significantly reduce the toxicity of the parent compound.
While the primary mechanism of action is well-established, there remain critical knowledge gaps, particularly concerning the potential for cytotoxicity and genotoxicity of the individual metabolites. Future research should focus on a comprehensive toxicological evaluation of the full suite of pirimiphos-methyl metabolites to provide a more complete picture of its overall risk profile. Such data are essential for refining regulatory standards and ensuring the safe use of this important insecticide.
References
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World Health Organization. (n.d.). Pirimiphos-methyl in Drinking-water. WHO. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1999). Pirimiphos-methyl. FAO. Retrieved from [Link]
-
INCHEM. (1974). Pirimiphos-methyl (WHO Pesticide Residues Series 4). Retrieved from [Link]
-
World Health Organization. (2006). Pirimiphos-methyl in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. WHO. Retrieved from [Link]
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Campos, F. M. C. O., et al. (2025). In Vitro Evaluation of the Combined Toxicity of Pirimiphos-methyl and Piperonyl Butoxide. Anais da Academia Brasileira de Ciências, 97(4). Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). 4.18 Pirimiphos-methyl (086)(R)**. FAO. Retrieved from [Link]
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Khromykh, N., et al. (2024). Effects of Pirimiphos-Methyl on Non-Target Invertebrates. Insects, 15(10), 789. Retrieved from [Link]
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Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660. Retrieved from [Link]
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PubChem. (n.d.). Pirimiphos-methyl. National Center for Biotechnology Information. Retrieved from [Link]
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Sooksawate, T., et al. (2016). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Journal of the Korean Society for Applied Biological Chemistry, 59(5), 729-736. Retrieved from [Link]
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Olsvik, P. A., et al. (2016). In vitro toxicity of pirimiphos-methyl in Atlantic salmon hepatocytes. Toxicology in Vitro, 37, 124-134. Retrieved from [Link]
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Mortensen, S. R., & Brimijoin, S. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and Applied Pharmacology, 148(1), 63-69. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Pirimiphos-methyl (Ref: OMS 1424). AERU. Retrieved from [Link]
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Kavallieratos, N. G., et al. (2023). Sub-Lethal Effects of Pirimiphos-Methyl Are Expressed to Different Levels in Wings of Three Stored-Product Coleopterans: A Geometric Morphometrics Investigation. Insects, 14(5), 430. Retrieved from [Link]
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Søfteland, L., et al. (2020). Mixture toxicity of chlorpyrifos-methyl, pirimiphos-methyl, and nonylphenol in Atlantic salmon (Salmo salar) hepatocytes. Food and Chemical Toxicology, 139, 111265. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values for AChE inhibitors. Retrieved from [Link]
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Nessiem, A. N., et al. (2009). Comparative Histopathological Evaluation of Permethrin, Pirimiphos Methyl and Bendiocarb Toxicities in Testes, Liver and kidney of rat. Journal of the Egyptian Society of Parasitology, 39(3), 851-866. Retrieved from [Link]
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John, J., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers in Pharmacology, 13, 1069687. Retrieved from [Link]
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Enan, E. E., & el-Masry, H. G. (1993). Toxicity of pirimiphos-methyl: I. The acute and subacute oral toxicity in albino rats. Journal of Environmental Science and Health, Part B, 28(4), 439-453. Retrieved from [Link]
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Arduini, F., et al. (2012). Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. Food Control, 25(1), 384-390. Retrieved from [Link]
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RIVM. (2008). Environmental risk limits for pirimiphos-methyl. National Institute for Public Health and the Environment. Retrieved from [Link]
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PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application Note: High-Sensitivity Analysis of Desethyl Pirimiphos-methyl in Agricultural Produce using LC-MS/MS
Abstract
This application note details a robust and highly sensitive method for the quantification of Desethyl pirimiphos-methyl, a primary metabolite of the organophosphate insecticide pirimiphos-methyl, in complex food matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method provides the low limits of detection (LOD) and quantification (LOQ) necessary to meet stringent global Maximum Residue Limits (MRLs) for pesticide residues in food.[1] All method performance parameters, including linearity, accuracy, and precision, have been validated to comply with international guidelines such as the SANTE/11312/2021 document, ensuring data reliability for regulatory and food safety applications.[2][3]
Introduction
Pirimiphos-methyl is a broad-spectrum organophosphate insecticide widely used in agriculture for the protection of stored grain and various crops. Its metabolite, this compound (O-2-(ethylamino)-6-methylpyrimidin-4-yl O,O-dimethyl phosphorothioate), is a key indicator of parental compound usage and potential consumer exposure. Due to health concerns associated with pesticide residues, regulatory bodies worldwide have established strict MRLs for both the parent compound and its significant metabolites in food products.[1][4]
Analyzing this compound presents a challenge due to its polarity and the complexity of food matrices, which can introduce significant interference.[5] This necessitates a highly selective and sensitive analytical technique. LC-MS/MS is the technology of choice for this application, offering superior specificity and sensitivity for detecting thermally unstable and non-volatile compounds compared to gas chromatography-based methods.[1][4] This note provides a comprehensive, field-proven protocol for researchers and food safety professionals.
Principle of the Method
The analytical workflow begins with sample homogenization to ensure a representative analytical portion is taken.[6] Pesticide residues are then extracted from the sample matrix using an acetonitrile-based QuEChERS protocol. This method is highly effective for multi-residue analysis, providing high recovery rates with reduced solvent consumption.[2] A subsequent dispersive solid-phase extraction (d-SPE) step is employed to "clean up" the extract by removing interfering matrix components like pigments, lipids, and sugars.[2] The final, purified extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity for quantifying the target analyte.[7][8]
Experimental Workflow Diagram
The overall analytical procedure is summarized in the workflow diagram below.
Caption: High-level workflow for this compound analysis.
Materials and Reagents
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and disodium citrate sesquohydrate.
-
Standards: Certified reference standard of this compound (>98% purity).
-
QuEChERS Kits: Commercial QuEChERS extraction salt packets and d-SPE cleanup tubes containing primary secondary amine (PSA) and anhydrous MgSO₄.
-
Instrumentation:
-
High-speed homogenizer or cryogenic mill.
-
Centrifuge capable of >4000 rcf.
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 Triple Quadrupole MS or equivalent).[7]
-
Detailed Protocols
Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with acetonitrile.
-
Matrix-Matched Calibration Curve: To account for matrix effects, calibration standards must be prepared in a blank matrix extract.[3] Prepare a blank sample of the same commodity (e.g., rice, apple) following the extraction protocol in section 5.2. Spike aliquots of the blank extract with the working standard solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/kg).
Sample Preparation (QuEChERS Protocol)
This protocol is based on the widely adopted QuEChERS method, suitable for various fruit and vegetable matrices.[9][10]
-
Homogenization: Chop the laboratory sample into small pieces. For samples with high water content, cryogenic milling with dry ice is recommended to achieve a fine, homogenous powder and prevent analyte degradation.[9][11]
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (containing 1% acetic acid for improved stability of certain pesticides, if needed).
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquohydrate).
-
Immediately cap and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.[12]
-
Centrifuge at ≥ 4000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube (containing, for example, 150 mg MgSO₄ and 50 mg PSA).
-
Scientist's Note: PSA is effective at removing organic acids and some sugars. For matrices high in pigments (e.g., peppers, leafy greens) or lipids, d-SPE tubes containing graphitized carbon black (GCB) or C18 sorbent, respectively, may be required for optimal cleanup.[2]
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rcf for 5 minutes.
-
-
Final Extract: Carefully transfer the supernatant into an autosampler vial. The sample is now ready for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
The following parameters serve as a validated starting point and may be optimized for specific instrumentation.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B in 8 min, hold for 2 min, re-equilibrate |
Rationale: The C18 column provides excellent retention for moderately polar compounds like this compound. The addition of formic acid aids in analyte protonation, enhancing ionization efficiency in the MS source.[13]
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
For confident identification and quantification, at least two MRM transitions are monitored. The transition producing the most intense signal is used for quantification (Quantifier), while the second is used for confirmation (Qualifier).[7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 278.1 | 138.1 | 20 | Quantifier |
| This compound | 278.1 | 110.0 | 35 | Qualifier |
Note: These values are typical and should be optimized by infusing a standard solution of the analyte into the mass spectrometer.
Method Validation and Performance
The method was validated according to SANTE guidelines, assessing linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[14]
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| LOQ | 10 µg/kg (ppb) | Meet regulatory requirements |
| Accuracy (Recovery) | 85-110% | 70-120% |
| Precision (%RSD) | < 15% | ≤ 20% |
Trustworthiness: The protocol demonstrates its reliability through these validation metrics. Recoveries within the 70-120% range and RSDs below 20% are widely accepted for pesticide residue analysis in food, ensuring the method produces accurate and reproducible results.[11]
Conclusion
The described LC-MS/MS method, utilizing a QuEChERS sample preparation workflow, provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in agricultural commodities. The protocol is robust and meets the stringent validation criteria required for food safety monitoring and regulatory compliance. Its high sensitivity ensures that even trace levels of the metabolite can be accurately determined, contributing to the protection of public health.
References
-
A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
A Comprehensive Guide to Pesticide Residue Analysis. (n.d.). SCION Instruments. Retrieved January 22, 2026, from [Link]
-
RECOMMENDED METHODS OF SAMPLING FOR THE DETERMINATION OF PESTICIDE RESIDUES FOR COMPLIANCE WITH MRLS. (n.d.). FAO. Retrieved January 22, 2026, from [Link]
-
METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (2017). European Commission. Retrieved January 22, 2026, from [Link]
-
Pesticide Residue Testing – Accurate Standard Preparation. (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]
-
Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012, December 3). AZoM. Retrieved January 22, 2026, from [Link]
-
Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. (2018, June 7). PubMed. Retrieved January 22, 2026, from [Link]
-
Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. (2018, June 7). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. (2025, July 15). SWA Environmental. Retrieved January 22, 2026, from [Link]
-
The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Development of a Multi-residue Method for the Determination of Pesticides in Foodstuffs by LC-MS/MS on a Solid Core Particle C18. (n.d.). HPLC-Shop. Retrieved January 22, 2026, from [Link]
-
Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. (2021, January 3). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables. (n.d.). eurl-pesticides.eu. Retrieved January 22, 2026, from [Link]
-
Decrease of Pirimiphos-Methyl and Deltamethrin Residues in Stored Rice with Post-Harvest Treatment. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent Technologies. Retrieved January 22, 2026, from [Link]
-
The QuEChERS Workflow for Pesticide Residue Analysis: Cole-Parmer Application Lab. (2025, August 1). Cole-Parmer. Retrieved January 22, 2026, from [Link]
-
Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). eurl-pesticides.eu. Retrieved January 22, 2026, from [Link]
-
Pesticide Analysis of Peppers Using Captiva EMR–GPF Cleanup and LC/MS/MS or GC/MS/MS. (2022, May 19). Agilent Technologies. Retrieved January 22, 2026, from [Link]
-
Validation of HPLC Method for Quantitative Determination of Pirimiphos methyl. (2014, February 19). Scientific.Net. Retrieved January 22, 2026, from [Link]
-
Method for the determination of 182 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX. (n.d.). Shimadzu. Retrieved January 22, 2026, from [Link]
-
A Rapid Method for the Screening and Confirmation of Over 400 Pesticide Residues in Food. (n.d.). Waters Corporation. Retrieved January 22, 2026, from [Link]
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- 4. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 5. A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
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Advanced LC-MS/MS Protocol for the Quantification of Pirimiphos-Methyl and its Primary Metabolites in Food Matrices
Introduction: The Imperative for Sensitive Pirimiphos-Methyl Monitoring
Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide widely utilized in agriculture and public health for the control of a diverse range of pests on crops and stored grains.[1][2] Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects and mammals. Due to its widespread use, there is a regulatory and public health imperative to monitor its residues, along with those of its principal metabolites, in food products to ensure consumer safety and compliance with established Maximum Residue Levels (MRLs). The European Union, for instance, has set specific MRLs for pirimiphos-methyl in various food commodities, necessitating highly sensitive and specific analytical methods for their enforcement.[3]
This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of pirimiphos-methyl and its primary metabolites: 2-(diethylamino)-6-methylpyrimidin-4-ol, 2-(ethylamino)-6-methylpyrimidin-4-ol, and 2-amino-6-methylpyrimidin-4-ol. The protocol is designed for researchers, analytical scientists, and professionals in the food safety and drug development sectors, providing a comprehensive guide from sample preparation to data acquisition and analysis. The methodology is grounded in the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, tailored for various food matrices, including those with high fat content.
Metabolic Pathway of Pirimiphos-Methyl
The metabolism of pirimiphos-methyl in plants and animals primarily proceeds through two key pathways: hydrolysis of the phosphorothioate group and sequential N-de-ethylation of the diethylamino substituent on the pyrimidine ring. This results in the formation of the main hydroxypyrimidine metabolite, 2-(diethylamino)-6-methylpyrimidin-4-ol, and its subsequent de-ethylated analogues.
Caption: Metabolic pathway of pirimiphos-methyl.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Anhydrous magnesium sulfate, Sodium chloride, Trisodium citrate dihydrate, Disodium citrate sesquihydrate.
-
Standards: Pirimiphos-methyl (analytical standard), 2-(diethylamino)-6-methylpyrimidin-4-ol (analytical standard), 2-(ethylamino)-6-methylpyrimidin-4-ol (analytical standard), 2-amino-6-methylpyrimidin-4-ol (analytical standard).
-
QuEChERS Kits: Commercially available QuEChERS extraction salts and d-SPE cleanup kits appropriate for the matrix being analyzed. For high-fat matrices, d-SPE tubes containing C18 sorbent are recommended.
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is required.
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each analytical standard in 10 mL of acetonitrile to prepare individual stock solutions. Store at -20°C.
-
Intermediate Stock Solution (10 µg/mL): Prepare a mixed intermediate stock solution by appropriately diluting the individual stock solutions with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate stock solution with acetonitrile to construct calibration curves (e.g., 1, 2, 5, 10, 25, 50, and 100 ng/mL).
Sample Preparation: QuEChERS Protocol
The choice of QuEChERS protocol depends on the sample matrix. The following provides a general workflow and specific modifications for high-fat matrices.
Caption: General QuEChERS workflow for pesticide residue analysis.
Protocol for General Food Matrices (e.g., Fruits, Vegetables, Cereals):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile. If an internal standard is used, it should be added at this stage.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing PSA (primary secondary amine) and anhydrous MgSO₄.
-
Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol Modification for High-Fat Matrices (e.g., Oilseeds, Avocado):
For matrices with high-fat content, a modified cleanup step is crucial to prevent matrix effects and instrument contamination.
-
Follow steps 1-5 of the general protocol.
-
Transfer a 1 mL aliquot of the acetonitrile extract into a d-SPE tube containing PSA, C18, and anhydrous MgSO₄. The C18 sorbent aids in the removal of lipids.
-
Alternatively, for very high-fat samples, a freeze-out step can be incorporated. After step 5, place the acetonitrile extract in a freezer at -20°C for at least 2 hours. The lipids will precipitate.
-
Centrifuge the cold extract at high speed to pellet the precipitated fats.
-
Proceed with the d-SPE cleanup (step 6 of the general protocol) on the clarified supernatant.
LC-MS/MS Analysis
Chromatographic Conditions:
The following conditions provide a starting point for method development and should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, e.g., 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The following table provides suggested MRM transitions. It is critical to optimize these parameters on the specific instrument being used by infusing individual standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pirimiphos-Methyl | 306.1 | 164.1 | 28 |
| 306.1 | 108.0 | 36 | |
| 2-(diethylamino)-6-methylpyrimidin-4-ol | 182.1 | 112.1 | To be optimized |
| 182.1 | 84.1 | To be optimized | |
| 2-(ethylamino)-6-methylpyrimidin-4-ol | 154.1 | 112.1 | To be optimized |
| 154.1 | 84.1 | To be optimized | |
| 2-amino-6-methylpyrimidin-4-ol | 126.1 | 84.1 | To be optimized |
| 126.1 | 67.1 | To be optimized |
Note: The MRM transitions for the metabolites are proposed based on their chemical structures and common fragmentation patterns. These must be confirmed and optimized experimentally.
Method Validation
The analytical method should be validated according to established guidelines, such as those from SANTE/11312/2021, to ensure its suitability for the intended purpose.[4] Key validation parameters include:
-
Linearity: Assessed by analyzing calibration standards at multiple concentration levels and evaluating the coefficient of determination (R²) of the resulting calibration curve, which should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Accuracy (Trueness): Evaluated through recovery studies by spiking blank matrix samples at different concentration levels (e.g., LOQ, 2x LOQ, and 10x LOQ). Mean recoveries should typically be within 70-120%.
-
Precision (Repeatability and Reproducibility): Assessed by calculating the relative standard deviation (RSD) of replicate measurements under the same (repeatability) and different (reproducibility) conditions. The RSD should generally be ≤20%.
-
Matrix Effects: Evaluated by comparing the slope of the matrix-matched calibration curve to that of the solvent-based calibration curve.
Data Presentation
Table 1: Optimized MRM Parameters for Pirimiphos-Methyl and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (eV) | Product Ion 2 (m/z) | CE 2 (eV) |
|---|---|---|---|---|---|
| Pirimiphos-Methyl | 306.1 | 164.1 | 28 | 108.0 | 36 |
| 2-(diethylamino)-6-methylpyrimidin-4-ol | 182.1 | TBD | TBD | TBD | TBD |
| 2-(ethylamino)-6-methylpyrimidin-4-ol | 154.1 | TBD | TBD | TBD | TBD |
| 2-amino-6-methylpyrimidin-4-ol | 126.1 | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Table 2: Typical Method Validation Performance
| Analyte | Linearity (R²) | LOQ (ng/g) | Recovery (%) at 10 ng/g | RSDr (%) at 10 ng/g |
|---|---|---|---|---|
| Pirimiphos-Methyl | >0.99 | 1 | 85-110 | <15 |
| Metabolite 1 | >0.99 | 1 | 80-115 | <20 |
| Metabolite 2 | >0.99 | 1 | 80-115 | <20 |
| Metabolite 3 | >0.99 | 1 | 75-120 | <20 |
Values are indicative and should be established for each matrix and laboratory.
Conclusion
This application note provides a comprehensive and scientifically robust framework for the development and implementation of an LC-MS/MS method for the analysis of pirimiphos-methyl and its key metabolites in various food matrices. By leveraging the efficiency of the QuEChERS sample preparation protocol and the sensitivity and selectivity of tandem mass spectrometry, this method is well-suited for routine monitoring, regulatory compliance testing, and food safety research. The detailed protocols and guidance on method validation ensure that the generated data is accurate, reliable, and defensible.
References
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).
- Lucini, L., & Molinari, G. P. (2011). Residues of pirimiphos-methyl in cereals and processed fractions following post harvest spray application. Journal of Environmental Science and Health, Part B, 46(6), 518–524.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77468, 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34526, Pirimiphos-methyl. Retrieved from [Link]
-
Restek. (2020). Modifying QuEChERS for complicated matrices- High Fat Samples. Retrieved from [Link]
-
Taylor & Francis Online. (2025). LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Pirimiphos-methyl (Ref: OMS 1424). AERU. Retrieved from [Link]
-
Wikipedia. (n.d.). Pirimiphos-methyl. Retrieved from [Link]
- European Commission. (2020). Reasoned opinion on the review of the existing maximum residue levels (MRLs)
- European Commission. (2021). SANTE/11312/2021 - Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.
-
Food and Agriculture Organization of the United Nations. (2004). PIRIMIPHOS-METHYL. Retrieved from [Link]
-
INCHEM. (n.d.). Pirimiphos-methyl (WHO Pesticide Residues Series 4). Retrieved from [Link]
- Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2010). Extension of the QuEChERS method for pesticide residues in cereals to flaxseeds, peanuts, and doughs. Journal of Agricultural and Food Chemistry, 58(10), 5950–5958.
-
MDPI. (2022). QuEChERS Method Combined with Gas- and Liquid-Chromatography High Resolution Mass Spectrometry to Screen and Confirm 237 Pesticides and Metabolites in Cottonseed Hull. Retrieved from [Link]
-
ResearchGate. (2011). Residues of pirimiphos-methyl in cereals and processed fractions following post harvest spray application. Retrieved from [Link]
-
Springer. (1983). High-performance Liquid Chromatography of Pirimiphos Methyl and Five Metabolites. Retrieved from [Link]
-
EUR-Lex. (2016). Commission Regulation (EU) 2016/53 of 19 January 2016 amending Annexes II and III to Regulation (EC) No 396/2005 of the European Parliament and of the Council as regards maximum residue levels for diethofencarb, mesotrione, metosulam and pirimiphos-methyl in or on certain products. Retrieved from [Link]
-
World Health Organization. (1975). Pirimiphos-methyl. Retrieved from [Link]
Sources
Application Note: High-Throughput Analysis of Desethyl Pirimiphos-methyl in Soil Using Advanced Sample Preparation and Tandem Mass Spectrometry
Abstract
This document provides a comprehensive guide for the quantitative analysis of Desethyl pirimiphos-methyl, a primary metabolite of the organophosphorus insecticide pirimiphos-methyl, in complex soil matrices. We detail two robust sample preparation protocols: the widely adopted Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method and a classic Solid-Phase Extraction (SPE) workflow. The guide explains the rationale behind each step, ensuring technical accuracy and field-proven insights. Subsequent analysis is covered using both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers with validated methods to achieve high sensitivity and selectivity. This application note is designed for environmental scientists, analytical chemists, and regulatory professionals involved in pesticide residue monitoring.
Introduction: The Significance of Metabolite Monitoring
Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide used to protect stored agricultural products and control pests.[1] Like many organophosphates, it acts by inhibiting the acetylcholinesterase (AChE) enzyme.[1] Following its application, pirimiphos-methyl undergoes degradation in the environment through various mechanisms, including hydrolysis and microbial action, leading to the formation of metabolites.[2][3]
This compound is a key metabolite formed through the N-de-ethylation of the parent compound. Monitoring this metabolite is crucial for a complete environmental risk assessment. Its presence and concentration in soil can indicate the degradation pathways and persistence of the parent insecticide, providing a more accurate picture of the long-term environmental impact. Soil, being a complex and heterogeneous matrix, presents significant analytical challenges due to the presence of interfering substances like humic acids, lipids, and minerals.[4] Therefore, a selective and efficient sample preparation method is paramount for reliable quantification.
This guide provides detailed, validated protocols to overcome these challenges, ensuring data of the highest integrity for research and regulatory decision-making.
Analyte: this compound
Understanding the physicochemical properties of this compound is fundamental to developing an effective analytical method. These properties dictate the choice of extraction solvents, cleanup sorbents, and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₃O₃PS | [5] |
| Molecular Weight | 277.28 g/mol | [5] |
| IUPAC Name | 4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine | [5] |
| CAS Number | 67018-59-1 | [5] |
| Appearance | White solid (typical for analytical standard) | [6] |
Sample Collection and Handling
The integrity of the analytical result begins in the field. Proper sample collection and storage are critical to prevent analyte degradation.
-
Collection: Collect soil samples from the desired depth using a clean stainless steel auger or trowel. Composite multiple sub-samples from a target area to ensure the sample is representative.
-
Storage: Place samples in clean, amber glass jars with polytetrafluoroethylene (PTFE)-lined caps to prevent photodegradation and analyte sorption to the container walls.
-
Preservation: Immediately transport samples to the laboratory in a cooler with ice packs (at ~4°C). For long-term storage, freeze samples at -20°C to minimize microbial degradation of the analyte. Before extraction, allow samples to thaw to room temperature and homogenize them by sieving (e.g., through a 2 mm mesh) to remove stones and debris.
Sample Preparation: Extraction and Cleanup
The primary goal of sample preparation is to efficiently extract this compound from the soil matrix while minimizing the co-extraction of interfering compounds. We present two effective methods.
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become the gold standard for multi-residue pesticide analysis in various matrices due to its speed, low solvent consumption, and high-throughput capabilities.[4][7] This protocol is adapted from the AOAC Official Method 2007.01.[8]
Rationale: This method uses a two-step process. First, acetonitrile extraction partitions the analytes from the aqueous/solid sample, facilitated by salting out with magnesium sulfate and buffering salts. The second step, dispersive solid-phase extraction (d-SPE), cleans the extract by removing specific interferences.
-
Sample Hydration & Weighing:
-
For soil with low moisture content (<30%), weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube. Add 5 mL of reagent water, vortex for 1 minute, and allow the sample to hydrate for at least 30 minutes.[9]
-
For moist soils, adjust the initial sample weight to account for water content.
-
-
Extraction & Partitioning:
-
Add 10 mL of 1% acetic acid in acetonitrile to the tube.
-
Add an internal standard at this stage if required.
-
Add the AOAC 2007.01 extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The MgSO₄ absorbs excess water and promotes partitioning, while NaCl helps to create a phase separation.
-
Immediately cap the tube tightly and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of Primary Secondary Amine (PSA) sorbent, and 300 mg of C18 sorbent.
-
Causality: MgSO₄ removes residual water. PSA binds and removes organic acids, fatty acids, and some sugars.[4] C18 sorbent removes non-polar interferences like lipids.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a 1 mL aliquot of the final, cleaned extract into an autosampler vial.
-
Acidify with 5 µL of 5% formic acid in acetonitrile to improve the stability of base-sensitive pesticides for LC-MS/MS analysis.
-
The sample is now ready for instrumental analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a more traditional but highly effective and selective method for sample cleanup, particularly for complex matrices.[10] It relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase.
Rationale: This method involves passing a crude liquid extract through a packed cartridge. The analyte of interest is retained on the solid phase while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This provides excellent cleanup and concentration of the analyte.
-
Initial Solvent Extraction:
-
Weigh 10 g of homogenized soil into a glass flask.
-
Add 20 mL of a 1:1 mixture of acetone and dichloromethane.
-
Extract using an ultrasonic bath for 15 minutes.
-
Decant the solvent into a collection flask. Repeat the extraction twice more with fresh solvent.
-
Combine the extracts and filter through a sodium sulfate-packed funnel to remove residual water.
-
Evaporate the solvent to near dryness using a rotary evaporator and reconstitute in 5 mL of a solvent suitable for the SPE loading step (e.g., 5% methanol in dichloromethane).
-
-
SPE Cartridge Cleanup:
-
Use a 500 mg Florisil or a combination C18/PSA cartridge.
-
Conditioning: Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of dichloromethane, and finally 5 mL of hexane. Do not let the cartridge run dry.
-
Loading: Load the 5 mL reconstituted sample extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of hexane to elute weakly retained, non-polar interferences.
-
Elution: Elute the this compound with 10 mL of a 90:10 (v/v) mixture of dichloromethane and acetone.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase (for LC-MS/MS) or ethyl acetate (for GC-MS/MS).
-
The sample is now ready for analysis.
-
Instrumental Analysis
The choice between GC-MS/MS and LC-MS/MS depends on the analyte's properties and available instrumentation. Both are powerful techniques capable of providing the required sensitivity and selectivity.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC is well-suited for the analysis of volatile and thermally stable organophosphorus pesticides.[11][12] US EPA Method 8141B provides a foundation for the GC analysis of organophosphorus compounds.[13][14][15]
| Parameter | Condition | Rationale |
| Instrument | Agilent 7890 GC with 7000 Series Triple Quadrupole MS or equivalent | Provides high sensitivity and selectivity. |
| Column | Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity phase offering excellent separation for a wide range of pesticides.[11] |
| Injection | 1 µL, Splitless mode, 250°C | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium, Constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 300°C at 10°C/min (hold 5 min) | Optimized temperature gradient to separate analytes from matrix components. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique for GC-MS. |
| MSD Transfer Line | 280°C | Prevents analyte condensation. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | Precursor Ion (m/z) → Product Ion 1 (Quantifier) → Product Ion 2 (Qualifier) | (To be determined empirically by infusing an analytical standard. Example transitions for related compounds would be chosen based on fragmentation patterns). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often preferred for metabolites, which may be more polar and less thermally stable than the parent compound.[16][17]
| Parameter | Condition | Rationale |
| Instrument | Waters ACQUITY UPLC with Xevo TQ-S Mass Spectrometer or equivalent | High-resolution separation with sensitive and specific detection. |
| Column | Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent | C18 stationary phase is effective for retaining and separating moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate | Modifiers enhance ionization and improve peak shape. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for UPLC systems to ensure sharp peaks. |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions | A gradient is necessary to elute analytes with varying polarities and clean the column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique ideal for LC-MS, and organophosphates often ionize well in positive mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity for quantitative analysis. |
| MRM Transitions | Precursor Ion (m/z) → Product Ion 1 (Quantifier) → Product Ion 2 (Qualifier) | (To be determined empirically. For this compound, the precursor would be [M+H]⁺ at m/z 278.1). |
Method Validation and Quality Control
A robust quality control system is essential for generating legally defensible and scientifically sound data. The following parameters should be assessed.
-
Linearity: Analyze a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/kg) to construct a calibration curve. A correlation coefficient (r²) of >0.995 is typically required.
-
Accuracy & Precision: Analyze spiked soil samples at low, medium, and high concentrations (e.g., 10, 50, and 200 µg/kg) in replicate (n=5). Mean recoveries should be within 70-120% with a relative standard deviation (RSD) below 20%.[18]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is typically defined as a signal-to-noise ratio (S/N) of 3, while the LOQ is S/N of 10. The LOQ should be below any regulatory action limits.
-
Quality Control Samples: Include a laboratory reagent blank, a matrix blank, a matrix spike, and a duplicate sample with every batch of 20 samples to monitor for contamination, matrix effects, and method performance.
Conclusion
The QuEChERS and SPE methods detailed in this application note, when coupled with sensitive and selective GC-MS/MS or LC-MS/MS analysis, provide a reliable framework for the quantification of this compound in soil. The QuEChERS method offers a significant advantage in terms of sample throughput and reduced solvent usage, making it ideal for routine monitoring programs. The SPE method provides an alternative with excellent cleanup for particularly challenging soil matrices. Proper method validation and strict adherence to quality control procedures are critical to ensure the accuracy and reliability of the data generated.
References
-
López-Vidal, S., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. Available at: [Link]
-
Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Agilent. Available at: [Link]
-
University of Hertfordshire. (2025). Pirimiphos-methyl (Ref: OMS 1424). AERU. Available at: [Link]
-
Smith, D., & Lynam, K. (2008). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Agilent Technologies. Available at: [Link]
-
Agilent Technologies. (2016). Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals. YouTube. Available at: [Link]
-
Wheeler, P., et al. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. Available at: [Link]
-
Shalaby, L. M., & Hoffman, S. M. (1991). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. Environmental Science & Technology. Available at: [Link]
-
Kim, H. Y., et al. (2013). Analysis of Pesticides in Soil Using Dispersive Solid Phase Extraction Coupled to GC-MS. Bulletin of the Korean Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA. Available at: [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8141B. EPA. Available at: [Link]
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. Available at: [Link]
-
Eneji, I. S., et al. (2002). Degradation and sorption of pirimiphos-methyl in two Nigerian soils. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. Available at: [Link]
-
University of Glasgow. (n.d.). Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. University of Glasgow Thesis. Available at: [Link]
-
Regassa, F., & Tadesse, B. (2022). Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry. PMC. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. Available at: [Link]
-
Foght, J., et al. (2005). Degradation of pirimiphos-methyl during thermophilic composting of greenhouse tomato plant residues. ResearchGate. Available at: [Link]
-
Łozowicka, B., et al. (2012). Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil. Journal of the Mexican Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Desethyl-pirimiphos-methyl. PubChem. Available at: [Link]
-
ARL Bio Pharma. (2026). EPA 8141 Organophosphorus Pesticides in Soil Test. ARL Bio Pharma. Available at: [Link]
-
Restek. (n.d.). QuEChERS Methodology: AOAC Method. Restek. Available at: [Link]
-
Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Biotage. Available at: [Link]
-
Eneji, I. S., et al. (2002). Degradation and Sorption of Pirimiphos-methyl in Two Nigerian Soils. ResearchGate. Available at: [Link]
-
INCHEM. (1974). Pirimiphos-methyl (WHO Pesticide Residues Series 4). INCHEM. Available at: [Link]
-
MDPI. (2022). The Impact of Pesticide Residues on Soil Health for Sustainable Vegetable Production in Arid Areas. MDPI. Available at: [Link]
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- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H16N3O3PS | CID 6455414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pirimiphos-methyl-N-desethyl | LGC Standards [lgcstandards.com]
- 7. sepscience.com [sepscience.com]
- 8. epa.gov [epa.gov]
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Application Note: High-Recovery Extraction of Pirimiphos-Methyl and Its Metabolites from Aqueous Matrices
Introduction: The Imperative for Monitoring Pirimiphos-Methyl
Pirimiphos-methyl (O-(2-(Diethylamino)-6-methyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate) is a broad-spectrum organophosphate insecticide and acaricide.[1][2] It is widely utilized in agriculture for protecting stored grain and in public health for vector control, including against insects that transmit Chagas disease.[3] Its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical to nerve function in both insects and mammals.[2][4]
Despite its efficacy, the potential for run-off from agricultural and industrial sites into surface and groundwater raises significant environmental and health concerns. Pirimiphos-methyl is classified as highly detrimental to aquatic organisms.[2] In mammals, its toxicity is primarily linked to cholinesterase inhibition, and while the parent compound is of moderate acute toxicity, the cumulative exposure to it and its metabolites is a key consideration for regulatory bodies.[4][5]
Metabolism of pirimiphos-methyl in the environment and in vivo leads to the formation of several breakdown products. The primary metabolic pathway involves the cleavage of the P-O-C bond, followed by N-dealkylation of the pyrimidine group.[1][4] Key metabolites include 2-diethylamino-4-hydroxy-6-methylpyrimidine and O-2-ethylamino-6-methylpyrimidin-4-yl O,O-dimethylphosphorothioate .[6][7] Accurate environmental monitoring, therefore, requires robust analytical methods capable of co-extracting the relatively non-polar parent compound and its more polar metabolites from complex aqueous matrices.
This application note provides a comprehensive guide with detailed protocols for the extraction of pirimiphos-methyl and its primary metabolites from water samples, emphasizing the rationale behind methodological choices to ensure data of the highest quality and reliability for researchers and environmental scientists.
Principle of Analysis: A Multi-Stage Workflow
The accurate determination of pirimiphos-methyl and its metabolites at trace levels (ng/L to µg/L) in water necessitates a multi-step approach. The workflow is designed to isolate the target analytes from the water matrix, concentrate them to detectable levels, and separate them from interfering substances before instrumental analysis.
Sources
- 1. Pirimiphos-methyl | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of Pirimiphos-Methyl on Non-Target Invertebrates [mdpi.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]
- 5. cdn.who.int [cdn.who.int]
- 6. 4.18 Pirimiphos-methyl (086)(R)** [fao.org]
- 7. Pirimiphos-methyl (Ref: OMS 1424) [sitem.herts.ac.uk]
Application Note: Quantitative Analysis of Desethyl Pirimiphos-methyl in Food Matrices
Introduction
Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide widely used for the protection of stored grain and other agricultural commodities.[1] Its primary metabolite, Desethyl pirimiphos-methyl (O-2-(ethylamino)-6-methylpyrimidin-4-yl O,O-dimethyl phosphorothioate), is a key analyte in residue analysis for assessing dietary exposure and ensuring food safety. The monitoring of both the parent compound and its significant metabolites is crucial for regulatory compliance and consumer protection. This application note provides a detailed protocol for the quantitative analysis of this compound in various food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by determination using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
The analytical methodology for this compound can present challenges, with some studies reporting low recovery and high variability.[2] Therefore, this guide emphasizes critical steps for method optimization and validation to ensure reliable and accurate quantification.
Principle of the Method
The presented methodology is based on the widely adopted QuEChERS sample preparation technique, which involves a two-step process: an initial extraction with a buffered solvent, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[3] Subsequent analysis by tandem mass spectrometry provides the high selectivity and sensitivity required for trace-level quantification of pesticide residues in complex food samples.
PART 1: Sample Preparation - The QuEChERS Protocol
The QuEChERS method has been proven effective for the extraction of a wide range of pesticide residues from various food matrices. The choice of extraction salts and d-SPE sorbents is critical and depends on the specific characteristics of the food sample being analyzed.
I. Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC grade; Ethyl Acetate, HPLC grade.
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium acetate (NaOAc).
-
d-SPE Sorbents: Primary secondary amine (PSA), C18.
-
Internal Standard (IS): Triphenyl phosphate (TPP) or other suitable organophosphate standard not expected to be present in the samples.
-
Reference Standards: Certified reference standards of this compound and pirimiphos-methyl.
II. Equipment
-
High-speed homogenizer
-
Centrifuge capable of ≥4000 rpm
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm PTFE)
III. QuEChERS Workflow Diagram
Caption: QuEChERS workflow for this compound analysis.
IV. Detailed Protocol
-
Sample Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables, cereals) to a uniform consistency. For dry samples, a pre-wetting step with a specific amount of water may be necessary.
-
Extraction:
-
Weigh 10 g (for high moisture content samples) or 5 g (for low moisture/high fat samples) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add an appropriate volume of internal standard solution.
-
Add 10 mL of acetonitrile (with 1% acetic acid for improved stability of certain pesticides).
-
Add the appropriate QuEChERS extraction salt packet (e.g., AOAC 2007.01 formulation: 6 g anhydrous MgSO₄ and 1.5 g NaOAc).[3] The salts aid in phase separation and analyte partitioning.
-
Immediately cap and vortex the tube vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.
-
Centrifuge the tube for 5 minutes at ≥4000 rpm.
-
-
Dispersive SPE Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube.
-
The choice of d-SPE sorbent depends on the food matrix. For general-purpose cleanup, a combination of PSA (to remove organic acids, sugars, and some lipids) and C18 (for non-polar interferences) is often used. For highly pigmented samples, graphitized carbon black (GCB) may be added, though it can lead to the loss of planar pesticides.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge for 5 minutes at ≥4000 rpm.
-
-
Final Extract Preparation:
-
The resulting supernatant is the final extract.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis. For LC-MS/MS, the extract can often be injected directly after dilution with the mobile phase. For GC-MS/MS, a solvent exchange to a more GC-compatible solvent like ethyl acetate may be necessary.
-
PART 2: Instrumental Analysis
Both LC-MS/MS and GC-MS/MS are powerful techniques for the quantification of this compound. The choice between them often depends on the analyte's properties, laboratory instrumentation availability, and the complexity of the food matrix.
I. LC-MS/MS Analysis
LC-MS/MS is generally preferred for its ability to analyze a wide range of pesticide polarities with minimal sample derivatization.
Instrumentation:
-
LC System: Agilent 1290 Infinity II LC system or equivalent.
-
MS System: Agilent 6490 triple quadrupole LC/MS or equivalent.
LC Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Column | ZORBAX Eclipse Plus C18 (or similar) | Provides good retention and peak shape for organophosphorus compounds. |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate | Promotes ionization and improves peak shape. |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate | Elutes the analytes from the column. |
| Gradient | Optimized for separation of target analytes from matrix interferences. | A typical gradient starts at a low percentage of B, ramps up to a high percentage, and then re-equilibrates. |
| Flow Rate | 0.3 - 0.5 mL/min | Balances analysis time and chromatographic resolution. |
| Injection Volume | 2 - 5 µL | A smaller injection volume can minimize matrix effects. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
MS/MS Parameters (Positive ESI):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (V) |
|---|---|---|---|---|
| Pirimiphos-methyl | 306.1 | 164.1 | 108.0 | 28 / 36 |
| This compound | 278.1 | 136.1 | 108.0 | To be optimized |
Note: MS/MS parameters for this compound should be empirically determined by infusing a standard solution.
II. GC-MS/MS Analysis
GC-MS/MS is a robust technique, particularly for volatile and semi-volatile compounds.
Instrumentation:
-
GC System: Agilent Intuvo 9000 GC or equivalent.
-
MS System: Agilent 7010B triple quadrupole mass spectrometer or equivalent.
GC Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Column | HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar | A low-bleed, mid-polarity column suitable for a wide range of pesticides. |
| Inlet Temp. | 250 °C | Ensures efficient volatilization of the analytes. |
| Oven Program | Ramped from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) | Provides separation of analytes based on their boiling points. |
| Carrier Gas | Helium at a constant flow | Inert carrier gas for GC. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace analysis. |
MS/MS Parameters (Electron Ionization - EI):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (V) |
|---|---|---|---|---|
| Pirimiphos-methyl | 305 | 180 | 290 | 5 / 15 |
| This compound | To be optimized | To be optimized | To be optimized | To be optimized |
Note: As with LC-MS/MS, specific precursor and product ions for this compound should be determined experimentally. One study noted poor recovery (4.6%) and high relative standard deviation (81.4%) for N-desethyl-pirimiphos methyl using GC-MS/MS, highlighting the analytical challenges.[2]
III. Analytical Workflow Diagram
Caption: From sample to result: the analytical workflow.
PART 3: Method Validation and Data Analysis
A thorough method validation is essential to ensure the reliability of the analytical results, following guidelines such as SANTE/11312/2021.[4]
I. Validation Parameters
-
Linearity: A calibration curve should be prepared using matrix-matched standards over a relevant concentration range (e.g., 1-100 µg/L). A correlation coefficient (r²) of >0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For most pesticide residue analyses, an LOQ of 0.01 mg/kg is targeted.
-
Accuracy (Recovery): Determined by analyzing spiked blank samples at multiple concentration levels (e.g., LOQ, 2x LOQ, and 10x LOQ). Mean recoveries should be within the 70-120% range.
-
Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements. The RSD should typically be ≤20%.
II. Quantitative Data Summary
The following table summarizes typical performance data for the analysis of pirimiphos-methyl, which can serve as a benchmark when developing a method for its desethyl metabolite.
| Analyte | Matrix | Method | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Pirimiphos-methyl | Milk | QuEChERS-LC-MS/MS | 109.85 | 5.76 | 0.005 | [5] |
| Pirimiphos-methyl | Various Foods | QuEChERS-GC-MS/MS | 70-120 | <20 | 0.01 | [6] |
| N-desethyl-pirimiphos methyl | Herbal Medicine | SPE-GC-MS/MS | 4.6 | 81.4 | - | [2] |
This data highlights the established reliability for pirimiphos-methyl analysis and the documented challenges for its N-desethyl metabolite.
III. Matrix Effects
Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge in food analysis. They should be evaluated by comparing the slope of the calibration curve in solvent to that in the matrix extract. If significant matrix effects are observed, the use of matrix-matched calibration standards for quantification is mandatory.
Regulatory Context
Maximum Residue Limits (MRLs) for pirimiphos-methyl in food commodities are established by various regulatory bodies. For instance, MRLs for pirimiphos-methyl can range from 0.5 mg/kg in fruit vegetables to 7.0 mg/kg in corn.[7] In China, the MRL for pirimiphos-methyl in rice is 5 mg/kg.[8] The residue definition for compliance with MRLs is often for the parent compound, pirimiphos-methyl, only.[9] It is essential to consult the specific regulations of the target market.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in food. The QuEChERS sample preparation method, coupled with either LC-MS/MS or GC-MS/MS, offers a sensitive and effective approach. However, due to the documented analytical challenges associated with the desethyl metabolite, careful method development, optimization, and rigorous validation are paramount to achieving accurate and reliable results. The use of matrix-matched standards and appropriate internal standards is critical for mitigating matrix effects and ensuring data integrity.
References
-
Food and Agriculture Organization of the United Nations. (n.d.). Pirimiphos-methyl. Retrieved from [Link]
-
INCHEM. (n.d.). 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4). Retrieved from [Link]
-
Micor. (2008, October 21). Standards for Pesticide Residue Limits in Foods. Retrieved from [Link]
-
Joint FAO/WHO Meeting on Pesticide Residues. (n.d.). 4.18 Pirimiphos-methyl (086)(R)**. Retrieved from [Link]
-
Food Safety and Inspection Service. (2017, June 18). GB 2763-2016. Retrieved from [Link]
-
INCHEM. (n.d.). Pirimiphos-methyl. Retrieved from [Link]
-
Agilent Technologies. (2019, January 9). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]
-
Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
National Food Agency. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection 0.1. Retrieved from [Link]
-
National Institutes of Health. (2021, January 3). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. Retrieved from [Link]
-
Current Research Web. (2024, September 30). Middle East Journal of Applied Sciences. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, August 7). Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. Retrieved from [Link]
-
Shimadzu. (n.d.). 06-ADC-F-04-EN Method for the determination of 182 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach. Retrieved from [Link]
-
MDPI. (n.d.). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection. Retrieved from [Link]
-
SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. Retrieved from [Link]
-
Springer. (n.d.). Quantifying pesticide residues in food matrices using statistical methods. Retrieved from [Link]
-
ResearchGate. (2025, September 2). Development and Validation of a Multi-residue Method for the Determination of Pesticides in Chios Mastic Gum by QuEChERS and Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of QuEChERS Extraction Coupled with Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for the Detection of Nine Macrolides in Fish Products. Retrieved from [Link]
-
PubMed. (2022, January 26). Validation of the QuEChERSER mega-method for the analysis of pesticides, veterinary drugs, and environmental contaminants in tilapia (Oreochromis Niloticus). Retrieved from [Link]
Sources
- 1. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]
- 2. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. curresweb.com [curresweb.com]
- 7. micor.agriculture.gov.au [micor.agriculture.gov.au]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. fao.org [fao.org]
Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocol for the Quantification of Desethyl Pirimiphos-methyl in Environmental and Biological Matrices
Abstract
This application note presents a detailed and robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of Desethyl pirimiphos-methyl, a principal metabolite of the organophosphate insecticide pirimiphos-methyl. The methodology herein is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, providing a comprehensive guide from sample pre-treatment to final elution. The protocol's design is grounded in the physicochemical properties of the analyte and the principles of reversed-phase chromatography, ensuring high recovery and reproducibility for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Analytical Imperative for this compound
Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide used extensively in agriculture and public health to control a variety of pests on stored grains, and in and around buildings.[1] Following its application, pirimiphos-methyl undergoes metabolic degradation in the environment and biological systems, leading to the formation of various metabolites. Among these, this compound is a significant transformation product resulting from the N-dealkylation of the parent compound.[2] The presence and concentration of this compound in environmental samples (e.g., water, soil) and biological matrices (e.g., urine, plasma) serve as a crucial indicator of exposure to and the metabolic fate of pirimiphos-methyl.
Accurate quantification of this metabolite is paramount for toxicological risk assessment, environmental monitoring, and pharmacokinetic studies. However, the inherent complexity of these matrices and the often-trace levels of the analyte necessitate an efficient sample preparation method to isolate this compound from interfering substances and to concentrate it to a level amenable for instrumental analysis. Solid-phase extraction (SPE) is a powerful and widely adopted technique for this purpose, offering high recovery, selectivity, and the ability to handle a diverse range of sample volumes and matrices.[3]
Principles of Solid-Phase Extraction for this compound
The successful application of SPE hinges on the differential partitioning of the analyte and matrix components between a solid sorbent and a liquid phase. For this compound, a moderately polar compound, a reversed-phase SPE mechanism is the most logical approach. In reversed-phase SPE, a nonpolar stationary phase (the sorbent) is used to retain nonpolar to moderately polar analytes from a polar aqueous sample matrix.
The selection of the appropriate sorbent is a critical first step. Given the structure of this compound, which retains the core pirimiphos-methyl structure with one less ethyl group on the amino moiety, it is expected to exhibit moderate polarity. Therefore, a C18 (octadecyl) bonded silica sorbent is an excellent candidate, providing strong hydrophobic interactions for the retention of the analyte from aqueous samples. Polymeric sorbents can also be considered for their broader pH stability and higher loading capacity.
The subsequent steps of the SPE protocol are designed to selectively remove interferences while ensuring the analyte remains bound to the sorbent, followed by elution with a solvent that disrupts the analyte-sorbent interaction.
Experimental Workflow and Causality
The following protocol has been developed to ensure a self-validating system, where each step is logically justified to maximize recovery and minimize matrix effects.
Materials and Reagents
-
SPE Cartridges: C18 bonded silica, 500 mg, 6 mL (or equivalent reversed-phase polymeric sorbent)
-
Solvents (HPLC or LC-MS grade): Methanol, Acetonitrile, Ethyl acetate, Deionized water
-
Reagents: Formic acid, Ammonium acetate
-
Analytical Standards: this compound certified reference material
-
Sample Collection Vessels: Glass containers
-
SPE Manifold
-
Nitrogen Evaporator
Visualizing the SPE Workflow
The logical flow of the SPE protocol is illustrated in the following diagram:
Caption: A step-by-step workflow for the solid-phase extraction of this compound.
Detailed Step-by-Step Protocol
Step 1: Sample Pre-treatment
-
Rationale: This step is crucial for ensuring optimal interaction between the analyte and the SPE sorbent and preventing clogging of the cartridge. For aqueous samples such as surface water or groundwater, pH adjustment is important. This compound has a basic amino group, and adjusting the pH to slightly acidic or neutral conditions (around 6.0) will ensure it is in a less polar, non-ionized state, thereby enhancing its retention on the nonpolar C18 sorbent. For biological samples like urine, a hydrolysis step may be necessary to free conjugated metabolites, followed by centrifugation or filtration to remove proteins and particulates.
-
Procedure:
-
For a 100 mL water sample, adjust the pH to approximately 6.0 using formic acid.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
For biological fluids, consider a preliminary protein precipitation step (e.g., with acetonitrile) or enzymatic hydrolysis, followed by centrifugation.
-
Step 2: SPE Cartridge Conditioning
-
Rationale: Conditioning wets the bonded functional groups of the sorbent, ensuring consistent and reproducible interactions with the analyte. Methanol is an ideal solvent for this purpose as it is miscible with both the nonpolar sorbent and the subsequent aqueous equilibration solvent.
-
Procedure:
-
Pass 5 mL of methanol through the C18 cartridge. Do not allow the sorbent to go dry.
-
Step 3: SPE Cartridge Equilibration
-
Rationale: Equilibration replaces the organic conditioning solvent with a solution that mimics the sample matrix, preparing the sorbent for optimal analyte retention. Using deionized water (adjusted to a similar pH as the sample) prevents the "shock" that can occur when an aqueous sample is loaded directly onto a sorbent wetted with an organic solvent, which could lead to poor recovery.
-
Procedure:
-
Pass 5 mL of deionized water (pH adjusted to ~6.0) through the cartridge. Again, do not let the sorbent bed go dry.
-
Step 4: Sample Loading
-
Rationale: During this step, the sample is passed through the conditioned and equilibrated cartridge. The this compound, being moderately nonpolar, will be retained on the C18 sorbent through hydrophobic interactions, while more polar matrix components will pass through to waste. A controlled flow rate is essential to allow sufficient time for the analyte to interact with the sorbent.
-
Procedure:
-
Load the pre-treated sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Collect the eluate as waste.
-
Step 5: Washing
-
Rationale: The washing step is designed to remove any remaining weakly bound, more polar interferences from the sorbent without eluting the analyte of interest. A weak organic solvent in water (e.g., 5% methanol in water) is typically effective for this purpose. This enhances the cleanliness of the final extract, reducing matrix effects in the subsequent instrumental analysis.
-
Procedure:
-
Wash the cartridge with 5 mL of 5% methanol in deionized water.
-
Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water, which can interfere with the elution of the analyte.
-
Step 6: Elution
-
Rationale: The goal of the elution step is to use a solvent that is strong enough to disrupt the hydrophobic interactions between this compound and the C18 sorbent, thereby releasing the analyte from the cartridge. Solvents such as acetonitrile and ethyl acetate are effective for eluting moderately polar compounds from reversed-phase sorbents.[4] Using a minimal volume of elution solvent is desirable to reduce the need for extensive evaporation in the next step.
-
Procedure:
-
Elute the this compound from the cartridge with 2 x 3 mL aliquots of acetonitrile or ethyl acetate.
-
Allow the solvent to soak the sorbent bed for a few minutes before applying vacuum to ensure complete elution.
-
Collect the eluate in a clean glass tube.
-
Step 7: Post-Elution Processing
-
Rationale: The eluate is typically evaporated to dryness to remove the elution solvent and then reconstituted in a small volume of a solvent that is compatible with the analytical instrument's mobile phase (e.g., the initial mobile phase composition for LC-MS/MS analysis). This step concentrates the analyte and ensures optimal chromatographic performance.
-
Procedure:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex the sample to ensure the analyte is fully dissolved and transfer to an autosampler vial for analysis.
-
Performance Data and Validation
The performance of this SPE protocol should be validated by determining key parameters such as recovery, precision (repeatability and reproducibility), and linearity. The following table presents expected performance data based on typical results for organophosphate pesticide metabolite analysis.
| Parameter | Expected Value | Notes |
| Recovery | > 85% | Determined by comparing the analyte response in a pre-spiked matrix extract to a post-spiked matrix extract. |
| Precision (RSD) | < 15% | Relative Standard Deviation for replicate extractions. |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range | Dependent on the sensitivity of the analytical instrument (e.g., LC-MS/MS). |
| Linearity (R²) | > 0.99 | Over the expected concentration range in the samples. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | - Sorbent bed dried out before sample loading.- Inappropriate sample pH.- Incomplete elution.- Breakthrough during sample loading (flow rate too high). | - Ensure the sorbent remains wet during conditioning and equilibration.- Verify sample pH is optimal for analyte retention.- Use a stronger elution solvent or increase the elution volume.- Reduce the sample loading flow rate. |
| Poor Reproducibility | - Inconsistent flow rates.- Variable sample pre-treatment. | - Use an SPE manifold with flow control.- Standardize the sample pre-treatment procedure. |
| High Matrix Effects in Final Extract | - Ineffective washing step. | - Optimize the wash solvent composition (e.g., increase the percentage of organic solvent slightly, but not enough to elute the analyte). |
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and high-recovery method for the isolation and concentration of this compound from a variety of sample matrices. By understanding the rationale behind each step, from sample pre-treatment to final elution, researchers can confidently apply and adapt this methodology to their specific analytical needs. The robustness of this protocol makes it an invaluable tool for environmental monitoring, toxicological studies, and other applications where the accurate quantification of this key pirimiphos-methyl metabolite is required.
References
-
Agilent Technologies. (n.d.). Fully automated Sample clean-up and Pesticide Screening. Retrieved from [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
Bijlsma, L., et al. (2019). LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients. Analytical and Bioanalytical Chemistry, 411(27), 7281–7291. Retrieved from [Link]
-
GL Sciences. (n.d.). How to Select a Sorbent. Retrieved from [Link]
-
PubChem. (n.d.). Pirimiphos-methyl. Retrieved from [Link]
-
Houbraken, M., et al. (2021). Tolerance and degradation of the insecticide pirimiphos-methyl and its metabolites by black soldier fly and yellow mealworm larvae. Journal of Insects as Food and Feed. Retrieved from [Link]
-
MDPI. (2020). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2009). The elution efficiency of different solvents in the SPE clean-up procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). SPE Operation Procedures The final step is the elution of the analytes.... Retrieved from [Link]
Sources
Application Note: Enhanced Gas Chromatographic Analysis of Desethyl Pirimiphos-methyl through Silylation Derivatization
Abstract
This application note provides a detailed protocol and scientific rationale for the derivatization of desethyl pirimiphos-methyl, a primary metabolite of the organophosphate insecticide pirimiphos-methyl, for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC analysis of this metabolite is challenging, often resulting in poor chromatographic performance. The described method utilizes a silylation reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) to convert the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether. This derivatization significantly improves volatility and thermal stability, enabling sensitive and accurate quantification with sharp, symmetric chromatographic peaks. This guide is intended for researchers, analytical scientists, and professionals in environmental monitoring and food safety.
Introduction: The Analytical Challenge
Pirimiphos-methyl is a widely used broad-spectrum organophosphate insecticide and acaricide.[1] Its determination in various matrices is routinely performed using gas chromatography (GC) coupled with various detectors.[2][3][4] However, monitoring for pesticide residues often requires the analysis of not just the parent compound but also its principal metabolites to assess total exposure and toxicological risk.
This compound is a key metabolite formed through the dealkylation of the parent compound. A significant analytical challenge arises from the introduction of a polar hydroxyl (-OH) group on the pyrimidine ring, which drastically reduces the compound's volatility and increases its propensity for unwanted interactions within the GC system.[5][6] Direct injection of underivatized this compound typically leads to:
-
Poor Peak Shape: Significant peak tailing due to interaction with active sites (e.g., free silanol groups) in the GC inlet liner and column.
-
Low Response: Thermal degradation of the analyte in the hot injector port.
-
Poor Reproducibility: Inconsistent results due to the factors listed above.
To overcome these limitations, a chemical derivatization step is essential.[7] Derivatization is a technique that chemically modifies an analyte to produce a new compound with properties that are more amenable to a specific analytical method.[5] For GC analysis, the primary goals are to increase volatility and thermal stability, and to reduce polarity.[8][9]
Rationale for Silylation with BSTFA + TMCS
Several derivatization strategies exist, including alkylation, acylation, and silylation.[10] Silylation is one of the most common and effective methods for derivatizing compounds with active hydrogen atoms, such as those found in alcohols, phenols, carboxylic acids, and amines.[11] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.
For this compound, the target functional group is the hydroxyl group. We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating reagent for the following reasons:
-
High Reactivity: BSTFA is a powerful trimethylsilyl donor, capable of efficiently derivatizing hydroxyl groups.[11][12]
-
Volatile Byproducts: The byproducts of the BSTFA reaction (N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide) are volatile and generally do not interfere with the chromatography of the analyte.
To further enhance the reaction kinetics and ensure complete derivatization, a catalyst is often employed. Trimethylchlorosilane (TMCS) is an excellent catalyst when used in small quantities (typically 1-10%) with BSTFA.[12] It acts as a proton scavenger, shifting the reaction equilibrium towards the formation of the silylated product.[10] The combination of BSTFA + TMCS provides a robust and reliable system for the quantitative derivatization of hydroxylated metabolites like this compound.
The overall derivatization reaction is illustrated in the diagram below.
Caption: Chemical derivatization of this compound.
Detailed Application Protocol
This protocol outlines the necessary steps for the derivatization of this compound in a dried sample extract prior to GC-MS analysis.
Materials and Reagents
| Item | Specifications |
| Standards | This compound (≥98% purity) |
| Derivatization Reagent | BSTFA + 1% TMCS |
| Solvents | Acetonitrile (anhydrous, GC grade), Hexane (GC grade) |
| Glassware | 2 mL amber glass autosampler vials with PTFE-lined caps |
| Equipment | Nitrogen evaporator, heating block or oven, vortex mixer |
| Instrumentation | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) |
Critical Safety Note: Derivatization reagents are sensitive to moisture and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Workflow
The overall workflow from sample extract to analysis is depicted below.
Caption: Step-by-step workflow for derivatization and analysis.
Step-by-Step Procedure
-
Sample Drying (Prerequisite):
-
Ensure the initial sample extract (e.g., from a QuEChERS cleanup) is completely dry. This is the most critical step for successful derivatization.[9]
-
Place the vial containing the extract into a nitrogen evaporator and gently evaporate the solvent to dryness at approximately 40°C. Avoid overly aggressive heating. The presence of water will hydrolyze the BSTFA reagent, inhibiting the reaction.[13]
-
-
Reconstitution:
-
To the dried residue in the 2 mL vial, add 100 µL of anhydrous acetonitrile.
-
Vortex the vial for 30 seconds to ensure the entire residue is dissolved.
-
-
Derivatization:
-
Using a dry syringe, add 100 µL of the BSTFA + 1% TMCS reagent to the vial.
-
Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.
-
Vortex briefly (5-10 seconds) to mix the contents.
-
Place the vial in a heating block or oven set to 70°C for 45 minutes .[13] This provides the necessary thermal energy to drive the reaction to completion.
-
-
Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection. No further cleanup is required.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Recommended GC-MS Parameters
The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Standard, reliable platform. |
| MS System | Agilent 5977 or equivalent | Provides mass confirmation and selectivity. |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A robust, low-bleed column suitable for a wide range of analytes.[14] |
| Injection Mode | Splitless, 1 µL | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temp. | 250°C | Ensures rapid volatilization without thermal degradation of the TMS derivative. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50°C (1 min), ramp 25°C/min to 125°C, ramp 10°C/min to 300°C (hold 5 min) | Separates the derivatized analyte from solvent and matrix components. |
| MS Transfer Line | 280°C | Prevents cold spots and analyte condensation. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM | Enhances sensitivity and selectivity by monitoring specific, characteristic ions. |
Expected Results and Troubleshooting
Upon successful derivatization, the TMS-ether of this compound will elute as a sharp, symmetrical peak. Its retention time will be significantly later than that of the parent pirimiphos-methyl due to the increase in molecular weight and boiling point. The mass spectrum will show a characteristic molecular ion and fragmentation pattern useful for confirmation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No analyte peak or very low response | 1. Incomplete sample drying (water present).2. Degraded derivatization reagent.3. Insufficient reaction time or temperature. | 1. Ensure residue is completely dry before adding reagents.[13]2. Use a fresh, unopened vial of BSTFA + TMCS.3. Verify heating block temperature and extend reaction time to 60 minutes. |
| Significant peak tailing | 1. Incomplete derivatization.2. Active sites in the GC inlet liner or column. | 1. Re-optimize the derivatization protocol (see above).2. Perform instrument maintenance: replace the inlet liner and trim the column. |
| Presence of extraneous peaks | 1. Byproducts from the derivatization reagent.2. Contamination from solvent or glassware. | 1. Prepare and inject a reagent blank (solvent + BSTFA) to identify reagent-related peaks.2. Ensure use of high-purity solvents and properly cleaned glassware. |
Conclusion
The silylation of this compound with BSTFA and a TMCS catalyst is a highly effective and reliable method to enable its analysis by GC-MS. By converting the polar, non-volatile metabolite into a thermally stable and volatile TMS-ether, this protocol overcomes the inherent challenges of direct GC analysis. The resulting improvement in peak shape, sensitivity, and reproducibility allows for the confident and accurate quantification of this important metabolite in complex matrices, making this application note a valuable resource for analytical laboratories involved in pesticide residue monitoring.
References
-
David, F., Sandra, P., & Vickers, A. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]
-
Mphahlele, R. R., & Onyango, M. S. (2012). Derivatization reactions and reagents for gas chromatography analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Retrieved from [Link]
- Dale, L. G., & Turtle, E. D. (1981). High-performance Liquid Chromatography of Pirimiphos Methyl and Five Metabolites.
-
Al-Sammarie, A. I., & Al-Bahash, F. A. (2012). Determination of Pirimiphos-Methyl and Chlorpyrifos-Ethyl Residues on Tomato and Pepper Fruits Grown in Greenhouse. ResearchGate. Retrieved from [Link]
-
Bitran, E. A., Campos, T. B., & Suplicy Filho, N. (1981). Malathion and pirimiphos-methyl residues in stored corn (Zea mays L.) determined by gas chromatography. ResearchGate. Retrieved from [Link]
- Lisi, A. M., Kazlauskas, R., & Trout, G. J. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 42(4), 675-684.
-
Occupational Safety and Health Administration. (n.d.). PIRIMIPHOS-METHYL Method no: PV2071. U.S. Department of Labor. Retrieved from [Link]
-
Bibel, M. (2020). Derivatization of metabolites for GC-MS via methoximation+silylation. Open Science Framework. Retrieved from [Link]
-
Satake, R., et al. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. Journal of Natural Medicines, 75(2), 344-360. Retrieved from [Link]
-
Bibel, M. (2020, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. Retrieved from [Link]
-
Barry, T. L., Petzinger, G., & Gretch, F. M. (1981). GC-MS identification and analytical behavior of pirimiphos-methyl in imported foods. Bulletin of Environmental Contamination and Toxicology, 27(4), 524-528. Retrieved from [Link]
-
De La Torre, J. C., & Becker, J. S. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4606. Retrieved from [Link]
-
Wang, Y., et al. (2021). Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. Journal of Analytical Methods in Chemistry, 2021, 8868949. Retrieved from [Link]
-
ResearchGate. (2019). Precipitation after derivatization with BSTFA?. Retrieved from [Link]
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Application Notes & Protocols for the Environmental Monitoring of Desethyl pirimiphos-methyl
Introduction: The Rationale for Monitoring Desethyl pirimiphos-methyl
Analyte Profile: A Key Metabolite
Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide widely used in agriculture for crop protection and in public health for controlling pests in stored products and animal housing.[1][2] It functions as a potent inhibitor of acetylcholinesterase, a critical enzyme in the nervous system of insects.[3][4] In the environment, pirimiphos-methyl undergoes degradation through processes like hydrolysis, photodegradation, and microbial action.[3] One of its primary and most significant metabolites is This compound (CAS No: 67018-59-1).[5][6] This compound is formed through the N-de-ethylation of the parent molecule.[4]
Environmental Significance and Monitoring Imperative
The presence of this compound in environmental matrices such as water and soil serves as a direct indicator of the use and subsequent degradation of its parent compound, pirimiphos-methyl.[7][8] Monitoring this metabolite is crucial for several reasons:
-
Assessing Environmental Contamination: It provides a more complete picture of the environmental burden from pirimiphos-methyl application, as the parent compound can be short-lived.[3]
-
Understanding Degradation Pathways: Its concentration relative to the parent compound can offer insights into the rate and pathways of environmental degradation.[9]
-
Toxicological Relevance: While often less toxic than the parent insecticide, metabolites can still possess biological activity and contribute to the overall risk assessment for ecosystems and human health.
Analytical Challenges
The effective monitoring of this compound is predicated on overcoming significant analytical hurdles. Environmental samples are inherently complex, containing a myriad of organic and inorganic compounds that can interfere with analysis.[10][11] Furthermore, the target analyte is typically present at trace levels (parts-per-billion or lower), necessitating highly sensitive and selective analytical methodologies.[11] Robust sample preparation is therefore essential to isolate the analyte, remove interferences, and concentrate it to detectable levels.[12]
Physicochemical Properties: Guiding Analytical Strategy
The selection of an appropriate analytical method is fundamentally guided by the physicochemical properties of the target analyte and its parent compound. These properties dictate the choice of extraction solvents, cleanup sorbents, and chromatographic conditions.
| Property | This compound | Pirimiphos-methyl | Rationale for Analytical Choices |
| Molecular Formula | C₉H₁₆N₃O₃PS[5] | C₁₁H₂₀N₃O₃PS[2] | Determines the exact mass for mass spectrometry detection. |
| Molecular Weight | 277.28 g/mol [5] | 305.34 g/mol [2] | Influences chromatographic behavior and mass spectrometer settings. |
| Water Solubility | Data not readily available, but expected to be slightly more polar than parent | Approx. 5 mg/L at 30°C[4] | Low solubility necessitates pre-concentration from aqueous samples (e.g., SPE). |
| Log Kₒw (Octanol-Water) | Data not readily available | 4.12 - 4.2[2] | A high Log Kₒw for the parent suggests strong affinity for organic matter, guiding soil extraction and cleanup strategies. |
| Vapor Pressure | Data not readily available | 1.1 x 10⁻⁴ Torr at 30°C[2] | The semi-volatile nature of the parent compound makes it suitable for Gas Chromatography (GC). |
Core Principles of Analysis
A successful environmental monitoring program for this compound relies on a validated, multi-step workflow. The overarching goal is to ensure that the final measurement is a true and accurate representation of the analyte's concentration in the original sample.
General Analytical Workflow
The process can be visualized as a linear progression from the field to the final data report. Each step is critical for the integrity of the result.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Resolution for Desethyl Pirimiphos-Methyl in HPLC
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of Desethyl pirimiphos-methyl, a primary metabolite of the organophosphorus pesticide pirimiphos-methyl. This document provides in-depth troubleshooting advice, step-by-step protocols, and a foundational understanding of the chromatographic principles at play.
Introduction: The Challenge of this compound Analysis
This compound is a more polar and ionizable compound than its parent, pirimiphos-methyl.[1][2] These properties can lead to a variety of chromatographic issues in reversed-phase HPLC, including poor peak shape (tailing), insufficient retention, and inadequate resolution from the parent compound or other matrix components. This guide will walk you through a logical troubleshooting process to systematically address and resolve these common problems.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our users face during the analysis of this compound.
Peak Shape Problems
Q1: Why is my this compound peak tailing?
A1: Peak tailing for a basic compound like this compound in reversed-phase HPLC is most often caused by secondary interactions between the analyte and the stationary phase.[3] The primary culprits are the residual silanol groups (Si-OH) on the surface of the silica-based packing material.[4] At mobile phase pH values above approximately 3, these silanol groups can become ionized (SiO-), creating negatively charged sites that can interact strongly with the positively charged (protonated) amine groups on your analyte.[5] This secondary ionic interaction is a different retention mechanism from the primary reversed-phase (hydrophobic) interaction, leading to a portion of the analyte molecules being retained longer and resulting in a tailing peak.[6][7] Metal impurities in the silica can also contribute to this issue.[8]
Q2: My peak is fronting. What is the likely cause?
A2: Peak fronting is typically a result of column overload. This can happen if the concentration of the analyte in your sample is too high, or if you are injecting too large a volume.[9] Another potential cause is if the sample is dissolved in a solvent that is stronger (i.e., has a higher percentage of organic solvent) than your mobile phase.[9]
Q3: How can I generally improve the peak shape for this compound?
A3: To improve peak shape, you need to minimize the secondary interactions causing the distortion. Here are the most effective strategies:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 3 or below will protonate the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions.[3][10]
-
Use a High-Quality, End-capped Column: Modern HPLC columns are "end-capped," meaning the manufacturer has chemically treated the silica to reduce the number of accessible residual silanols.[4][11] Using a well-end-capped column is crucial for analyzing basic compounds.
-
Employ a Buffer: Using a buffer in your mobile phase (e.g., ammonium formate or ammonium acetate) will help maintain a consistent pH, leading to more reproducible retention times and peak shapes.[5]
-
Consider Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites, though this is becoming less common with modern, high-purity silica columns.[10][12]
Resolution Problems
Q4: I am not getting good separation between this compound and the parent compound, pirimiphos-methyl. How can I improve this?
A4: Improving resolution between two closely eluting peaks involves manipulating the three key factors of the resolution equation: selectivity (α), efficiency (N), and retention factor (k).[13]
-
Increase Retention (k): Since this compound is more polar, it will elute before pirimiphos-methyl. You can increase the retention of both compounds, and potentially the space between them, by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[13]
-
Change Selectivity (α): This is often the most powerful way to improve resolution.[13]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the interactions between the analytes and the stationary phase, which can sometimes dramatically improve separation.[9]
-
Adjust Mobile Phase pH: Changing the pH can alter the ionization state of this compound, which can affect its retention relative to the more neutral pirimiphos-methyl.[14]
-
Change the Stationary Phase: If optimizing the mobile phase isn't enough, consider a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, which will offer different selectivity.[9]
-
-
Increase Efficiency (N):
Q5: My this compound peak is co-eluting with an interference from the sample matrix. What are my options?
A5: Co-elution with matrix components is a common challenge. Here's how to approach it:
-
Improve Sample Preparation: The first step should always be to try and remove the interference before the sample gets to the HPLC. Consider a solid-phase extraction (SPE) cleanup step to remove interfering contaminants.[3]
-
Adjust Chromatographic Selectivity: As described in A4, changing the mobile phase organic solvent, pH, or the column stationary phase can move the this compound peak away from the interference.
-
Use a More Selective Detector: If you are using a UV detector, an interfering compound might be obscuring your peak.[3] Switching to a mass spectrometer (LC-MS) provides much higher selectivity and can often resolve the co-elution problem by monitoring a specific mass-to-charge ratio for your analyte.
Troubleshooting Guides & Protocols
Guide 1: Systematic Mobile Phase Optimization
This guide provides a structured approach to optimizing your mobile phase to improve peak shape and resolution.
This protocol aims to suppress silanol interactions and achieve a stable chromatographic system.
-
Determine the pKa: The pKa of pirimiphos-methyl is 4.3, indicating it is weakly basic.[16][17] this compound will have a similar or slightly different pKa. For optimal peak shape and retention in reversed-phase chromatography, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[12][18] Therefore, a low pH mobile phase is recommended.
-
Prepare Aqueous Buffer: Prepare a 10 mM stock solution of a suitable buffer, such as ammonium formate. For a target pH of 3.0, you can add formic acid to the ammonium formate solution while monitoring with a calibrated pH meter.
-
Mobile Phase Preparation: Prepare your mobile phase by mixing the aqueous buffer with your organic solvent (e.g., acetonitrile or methanol). For example, start with a composition of 80% aqueous buffer (pH 3.0) and 20% acetonitrile. Always add the organic solvent after adjusting the pH of the aqueous component.[14]
-
Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Evaluate and Adjust: Analyze the peak shape of this compound. If tailing is still present, you can try lowering the pH further (down to ~2.5, ensuring your column is stable at this pH) or slightly increasing the buffer concentration (e.g., to 20 mM).
This protocol will help you fine-tune the retention and selectivity of your separation.
-
Establish a Starting Point: Using the buffered mobile phase from Protocol 1.1, find a mobile phase composition that provides a retention factor (k) for this compound between 2 and 10. A typical starting point for pirimiphos-methyl analysis is a high percentage of organic solvent, such as 85% acetonitrile and 15% water.[19][20] Since this compound is more polar, you will likely need a lower percentage of organic solvent.
-
Isocratic Adjustment: If you are using an isocratic method, systematically decrease the percentage of organic solvent in 5% increments (e.g., from 40% acetonitrile to 35%, then to 30%). This will increase the retention time and may improve the resolution between this compound and other components.[13]
-
Gradient Adjustment: If you are using a gradient, try making the gradient shallower. For example, if your gradient runs from 20% to 80% acetonitrile over 10 minutes, try running it from 20% to 60% over the same time period. This gives the analytes more time to separate.
-
Change Organic Solvent: If adjusting the solvent strength does not provide the desired resolution, try switching the organic modifier. Prepare a mobile phase with methanol at a concentration that gives a similar retention time for this compound as your acetonitrile method and compare the chromatograms. The change in solvent can alter the elution order and improve separation.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention and Resolution
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time of this compound (min) | Retention Time of Pirimiphos-methyl (min) | Resolution (Rs) | Peak Tailing Factor (this compound) |
| 50:50 | 2.5 | 4.8 | 3.1 | 1.4 |
| 45:55 | 3.2 | 6.5 | 4.2 | 1.2 |
| 40:60 | 4.5 | 9.1 | 5.8 | 1.1 |
| 35:65 | 6.8 | 14.2 | 7.5 | 1.1 |
This is example data to illustrate the expected trends.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving peak resolution.
Effect of pH on Analyte and Stationary Phase
Caption: Influence of mobile phase pH on secondary interactions.
References
-
The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved January 22, 2026, from [Link]
-
Unveiling the Secrets of Silica in HPLC Columns. (2025, January 18). uHPLCs Class - YouTube. Retrieved January 22, 2026, from [Link]
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Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 22, 2026, from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved January 22, 2026, from [Link]
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The Role of End-Capping in RP. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved January 22, 2026, from [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved January 22, 2026, from [Link]
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How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 22, 2026, from [Link]
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The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Crawford Scientific. Retrieved January 22, 2026, from [Link]
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Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved January 22, 2026, from [Link]
-
Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. (n.d.). LabRulez LCMS. Retrieved January 22, 2026, from [Link]
-
Chemical structural of pirimiphos methyl. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Validation of HPLC Method for Quantitative Determination of Pirimiphos methyl. (2014, February 19). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
-
Priebe, S. R. (1983). Determination of Organophosphorus Compounds by HPLC with Post-Column P. Iowa State University. Retrieved January 22, 2026, from [Link]
-
Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. (n.d.). Waters. Retrieved January 22, 2026, from [Link]
-
How To Improve Resolution In Liquid Chromatography? (2025, March 9). Chemistry For Everyone - YouTube. Retrieved January 22, 2026, from [Link]
-
Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020, August 31). LCGC International. Retrieved January 22, 2026, from [Link]
-
Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]
-
FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PIRIMIPHOS-METHYL. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 22, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]
-
Ultraviolet spectrophotometric and thin-layer chromatographic determination of pirimiphos-ethyl and pirimiphos-methyl in insecticide formulations. (1973). Analyst. Retrieved January 22, 2026, from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved January 22, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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N-Desethyl-pirimiphos-methyl. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Pirimiphos-methyl. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. (2021, January 3). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. (2020, July 7). LCGC North America. Retrieved January 22, 2026, from [Link]
-
Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PIRIMIPHOS-METHYL. (n.d.). World Health Organization. Retrieved January 22, 2026, from [Link]
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I. Understanding the Challenge: Matrix Effects in Desethyl Pirimiphos-methyl Analysis
Answering the call of researchers and analytical scientists, this Technical Support Center provides a focused resource for troubleshooting matrix effects in the LC-MS/MS analysis of desethyl pirimiphos-methyl. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a guide grounded in mechanistic understanding and field-proven strategies, ensuring the integrity and accuracy of your analytical results.
This compound is a primary metabolite of the organophosphate insecticide pirimiphos-methyl. Its quantification is crucial for assessing exposure and ensuring compliance with regulatory limits in various commodities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its exceptional sensitivity and selectivity.[1][2]
However, the very sensitivity of LC-MS/MS, particularly with electrospray ionization (ESI), makes it susceptible to a phenomenon known as matrix effects . This occurs when co-eluting compounds from the sample matrix—everything in the sample except the analyte—interfere with the ionization of this compound.[3][4][5] These interferences can either suppress or enhance the analyte's signal, leading to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[6][7]
This guide is structured to help you diagnose, quantify, and effectively mitigate these effects.
II. Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: My signal intensity for this compound is unexpectedly low and inconsistent across different samples. What's the likely cause?
A: This is a classic symptom of ion suppression, a form of matrix effect.[3] When endogenous components from your sample (e.g., salts, lipids, sugars) co-elute with your analyte, they compete for ionization in the MS source.[4][6] This competition reduces the efficiency with which this compound molecules are ionized, leading to a lower-than-expected signal. The variability between samples is due to the different composition and concentration of these interfering components in each unique sample matrix.
Q2: I'm analyzing this compound in both wheat flour and drinking water. Why is my signal suppression so much worse in the flour extracts?
A: The complexity of the matrix is the key factor. Wheat flour is a highly complex matrix containing proteins, carbohydrates, lipids, and other organic molecules. Water is a comparatively simple matrix. A simple extraction of wheat flour will carry many more co-extractives into your final sample vial than an extraction from water. These numerous co-extractives are the source of the enhanced ion suppression you are observing.[8]
Q3: Can I use a simple "dilute-and-shoot" or protein precipitation method for plasma samples?
A: While fast, these methods often provide insufficient cleanup for complex biological matrices like plasma. They can leave behind significant amounts of phospholipids and other endogenous components that are notorious for causing strong ion suppression.[4] For robust and accurate quantification, more advanced sample preparation techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS approach are highly recommended to remove these interferences.[3][9]
Q4: My calibration curve, prepared in a pure solvent, looks great (R² > 0.99), but my QC samples prepared in the matrix are consistently failing. Could this be a matrix effect?
A: Absolutely. A high-quality calibration curve in a neat solvent only demonstrates that the instrument is performing correctly. It does not account for how the sample matrix affects the analyte's signal. The failure of your matrix-based QC samples strongly indicates that the matrix is suppressing (or enhancing) the signal, causing a bias in the results. This is precisely why regulatory guidelines often require the evaluation of matrix effects and the use of matrix-matched calibration.[10][11]
Q5: How do I choose an appropriate internal standard (IS) to compensate for matrix effects?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte (e.g., this compound-d₆). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[10] This allows for reliable correction because the ratio of the analyte signal to the IS signal remains constant even if the absolute signals vary.[10] If a SIL-IS is unavailable or cost-prohibitive, a structural analog may be used, but it is a poorer choice as it may not co-elute perfectly and may respond differently to matrix interferences.[12]
III. In-Depth Troubleshooting Guide 1: Diagnosing and Quantifying Matrix Effects
Before you can fix the problem, you must confirm its existence and quantify its magnitude. The post-extraction addition method is the industry standard for this purpose.[13][14]
The Post-Extraction Addition Protocol
This method quantifies the absolute matrix effect by comparing the analyte's response in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.
Step-by-Step Protocol:
-
Prepare a Blank Matrix Extract: Select a sample of the matrix you are testing (e.g., wheat flour) that is known to be free of this compound. Process this blank sample through your entire sample preparation procedure (extraction and cleanup). This resulting solution is your "blank matrix extract."
-
Prepare Two Sets of Samples:
-
Set A (Solvent): Spike a known concentration of this compound standard into a pure solvent (e.g., your initial mobile phase).
-
Set B (Matrix): Spike the exact same concentration of the standard into an aliquot of your blank matrix extract.
-
-
Analyze and Compare: Inject both sets of samples into the LC-MS/MS system and measure the peak area of the analyte.
-
Calculate the Matrix Effect (ME): Use the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A ) x 100
Data Interpretation:
| ME (%) Value | Interpretation | Severity |
| 80% - 120% | No significant ME | Method is likely acceptable without further modification. |
| 50% - 80% | Ion Suppression | Medium effect. Compensation or cleanup improvement is recommended. |
| > 120% | Ion Enhancement | Medium effect. Compensation or cleanup improvement is recommended. |
| < 50% | Severe Suppression | High effect. Method modification (cleanup, chromatography) is necessary. |
Comparing Calibration Curve Slopes
An alternative way to visualize and assess the matrix effect is to compare the slopes of two calibration curves.[15]
-
Curve 1 (Solvent-Based): Prepare calibration standards in a neat solvent.
-
Curve 2 (Matrix-Matched): Prepare calibration standards by spiking the analyte into pooled blank matrix extracts.[16]
A significant difference between the slopes of these two curves provides clear evidence of a matrix effect. If the matrix-matched slope is lower, ion suppression is occurring.
Caption: Key workflows for diagnosing and quantifying matrix effects.
IV. In-Depth Troubleshooting Guide 2: Mitigation Strategies
Once a significant matrix effect is confirmed, you can employ several strategies to either remove the interfering components or compensate for their effect.
Advanced Sample Preparation
The most effective way to combat matrix effects is to remove the interfering compounds before they reach the instrument.[3][7]
Strategy 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is exceptionally effective for pesticide residue analysis in complex food matrices.[17][18][19] It involves a solvent extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.
Generic QuEChERS Protocol for a Cereal Matrix (e.g., Wheat Flour):
-
Extraction:
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
If necessary, add water to rehydrate the sample.
-
Add 10 mL of acetonitrile (and internal standard, if used).
-
Shake vigorously for 1 minute.
-
Add a salt packet (e.g., anhydrous MgSO₄ and NaCl) to induce phase separation.[19][20]
-
Shake again for 1 minute and centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.
-
The dSPE tube should contain anhydrous MgSO₄ and specific sorbents. For this compound in cereals, a common choice is PSA (Primary Secondary Amine) to remove organic acids and sugars, and C18 to remove non-polar interferences like lipids.
-
Shake for 1 minute and centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract: The resulting supernatant is your cleaned extract, ready for dilution and LC-MS/MS analysis.
Strategy 2: Cartridge-Based Solid-Phase Extraction (SPE)
For targeted cleanup, cartridge-based SPE offers more control.[9] The process involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the analyte of interest. The choice of sorbent is critical and depends on the matrix and analyte properties.
Chromatographic and Instrumental Solutions
-
Optimize Chromatographic Separation: Adjust your LC gradient to ensure this compound does not elute in a region of high matrix interference (a "suppression zone"). A post-column infusion experiment can help identify these zones.[4][21]
-
Use a Divert Valve: Program the divert valve to send the highly contaminated early and late parts of the chromatogram to waste, only allowing the eluent containing your analyte of interest to enter the MS source. This keeps the ion source cleaner and reduces overall matrix load.
-
Dilute the Extract: A simple but often effective strategy is to dilute the final extract.[22] This reduces the concentration of both the analyte and the interfering matrix components. This may require an instrument with sufficient sensitivity to still detect the analyte at the lower concentration.
Compensation via Calibration and Internal Standards
If you cannot fully eliminate the matrix components, you must compensate for their effects.
Caption: Decision tree for mitigating matrix effects in LC-MS/MS.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
As mentioned in the FAQs, using a SIL-IS is the most robust way to correct for matrix effects and variability in extraction recovery.[11][23] The SIL-IS and the native analyte behave almost identically during sample prep, chromatography, and ionization. By calculating the peak area ratio of the analyte to the SIL-IS, the variability is normalized, leading to highly accurate and precise data.[10]
The Practical Alternative: Matrix-Matched Calibration
When a SIL-IS is not available, matrix-matched calibration is the next best approach.[16][24][25] This involves preparing your calibration standards in a pooled blank matrix extract instead of a pure solvent. This ensures that your calibrants and your unknown samples experience the same degree of matrix effect, allowing for accurate quantification. The main challenge with this approach is obtaining a truly analyte-free blank matrix, which can sometimes be difficult.
V. References
-
Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. National Institutes of Health (NIH). Available at: [Link]
-
Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. National Institutes of Health (NIH). Available at: [Link]
-
METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission. Available at: [Link]
-
Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]
-
Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Taylor & Francis Online. Available at: [Link]
-
Evaluation of matrix effects in LC–MS/MS. Calibration curves were... ResearchGate. Available at: [Link]
-
Quantitative estimation of matrix effect, recovery and process efficiency. University of Tartu. Available at: [Link]
-
Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. American Association for Clinical Chemistry. Available at: [Link]
-
Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. University of Wollongong Research Online. Available at: [Link]
-
Matrix-Matched Pesticide Standard Curve Preparation. OneLab. Available at: [Link]
-
isotope-labeled internal standards: Topics by Science.gov. Science.gov. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. Available at: [Link]
-
Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China. National Institutes of Health (NIH). Available at: [Link]
-
LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. Available at: [Link]
-
LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. ACS Publications. Available at: [Link]
-
LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic. ResearchGate. Available at: [Link]
-
Overcoming challenges associated with analyzing pesticides. AZoLifeSciences. Available at: [Link]
-
Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate. Available at: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. ACS Publications. Available at: [Link]
-
Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. National Institutes of Health (NIH). Available at: [Link]
-
Quality Control Procedures for Pesticide Residues Analysis. Codex Alimentarius. Available at: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. National Institutes of Health (NIH). Available at: [Link]
-
Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables. European Union Reference Laboratories for Pesticide Residues. Available at: [Link]
-
(PDF) Solid-phase extraction for multi-residue analysis of pesticides in honey. ResearchGate. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. Available at: [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health (NIH). Available at: [Link]
-
QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed. Available at: [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. National Institutes of Health (NIH). Available at: [Link]
-
QuEChERS sample prepar. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]
-
Do you have any recovery issues with lipophilic pesticides? ResearchGate. Available at: [Link]
-
Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. University of Glasgow. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). Available at: [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Royal Society of Chemistry. Available at: [Link]
-
Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. MDPI. Available at: [Link]
-
Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. ResearchGate. Available at: [Link]
-
Solid-Liquid Extraction with Low-Temperature Partitioning as an Alternative to Determinate Pesticide Residues in Teas. SciELO. Available at: [Link]
-
Strategy for Correction of Matrix Effect on the Determination of Pesticides in Water Bodies Using SPME-GC-FID. ResearchGate. Available at: [Link]
Sources
- 1. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 12. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 18. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
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- 25. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desethyl Pirimiphos-methyl Standard Solutions
A Guide for Researchers and Analytical Scientists
Welcome to the technical support center for Desethyl pirimiphos-methyl. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of your analytical standard solutions. As Senior Application Scientists, we understand that the integrity of your reference standards is paramount to achieving accurate and reproducible results. This document synthesizes chemical principles with practical, field-proven advice to help you diagnose and resolve issues with your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound standard is showing a significantly lower response than expected. Is it degrading?
A: A diminished analytical response is a primary indicator of standard degradation. This compound, like its parent compound pirimiphos-methyl, is an organophosphorothioate.[1][2] This class of compounds is susceptible to hydrolysis, particularly at the phosphate ester linkage.[3] Other factors that can reduce the concentration of the active analyte include solvent evaporation, adsorption to container surfaces, and photodegradation.[4][5] We recommend preparing a fresh working standard from your stock concentrate and comparing its response to the suspect standard to confirm degradation.
Q2: What are the primary degradation products of this compound?
A: While specific studies on this compound are less common than for its parent, the degradation pathway is expected to be similar. The main mechanism is the cleavage of the P-O-C (phosphoester) bond via hydrolysis.[6] This results in the formation of O,O-dimethyl phosphorothioic acid and the pyrimidinol, 2-(ethylamino)-6-methylpyrimidin-4-ol.[4] In analytical methods like GC-MS or LC-MS, you may observe the appearance of a new peak corresponding to this pyrimidinol metabolite alongside a decrease in the parent analyte peak.
Q3: What is the recommended solvent for my this compound stock solution?
A: The choice of solvent is critical for long-term stability. For organophosphate pesticides, high-purity aprotic organic solvents are recommended.[7]
-
Good choices: Ethyl acetate, acetone, toluene, and hexane are commonly used and show good compatibility.[7][8][9] Acetonitrile is also widely used, especially for standards intended for LC-MS analysis.[10]
-
Solvents to avoid for long-term storage: Protic solvents like methanol or ethanol can participate in hydrolysis and accelerate degradation. Ensure your chosen solvent is of high purity (pesticide or HPLC grade) and has a low water content, as water is a key reactant in hydrolysis.[11]
Q4: How should I store my standard solutions (both stock and working)?
A: Proper storage is the most effective way to prevent degradation.
-
Temperature: Store all solutions at low temperatures. Refrigeration at 4°C is good practice for short-term storage, while freezing at -20°C is recommended for long-term stability.[9][12][13]
-
Light: Protect solutions from light by using amber glass vials.[13][14] UV light can induce photodegradation.[4][6]
-
Container: Use high-quality, inert glass containers with PTFE-lined screw caps to prevent solvent evaporation and leaching of contaminants.[9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to the degradation of your this compound standard.
Issue: Inconsistent or Drifting Calibration Curve / Failing QC Checks
This is the most common symptom of a compromised standard. The logical flow below will help you isolate the cause.
Caption: A flowchart for troubleshooting standard solution instability.
Understanding the Chemistry of Degradation
The stability of this compound is governed by several factors. Understanding these provides the rationale for the handling and storage protocols.
The most significant non-biological degradation pathway for phosphorothioates is hydrolysis.[3] This reaction is catalyzed by the presence of acid or alkali and is accelerated by higher temperatures.[3][15]
Caption: The primary hydrolytic degradation pathway for this compound.
| Factor | Impact on Stability | Mitigation Strategy |
| Temperature | High temperatures increase the rate of hydrolysis and solvent evaporation.[14][15] | Store solutions at 4°C or -20°C in tightly sealed vials.[12] Allow solutions to reach room temperature before opening to prevent water condensation. |
| Water | Acts as a reactant for hydrolysis.[11] | Use high-purity, anhydrous solvents. Dry all glassware thoroughly before use. Minimize exposure to atmospheric moisture. |
| pH | Both strong acids and bases catalyze hydrolysis.[3] | Use neutral, high-purity solvents. Avoid contact with acidic or basic contaminants. Some base-labile pesticides benefit from slight acidification of the solvent (e.g., with acetic acid), but this should be tested.[13] |
| Light (UV) | Can provide the energy to break chemical bonds (photolysis).[4][6] | Store standards in amber glass vials and keep them in the dark (e.g., in a box or refrigerator).[13] |
Experimental Protocols
Protocol 1: Preparation of a Fresh Stock Solution (1000 µg/mL)
This protocol describes the steps for accurately preparing a new stock solution from a neat (pure) standard material.
-
Preparation: Allow the sealed vial of neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 10 mg of the neat material into a clean, dry 10 mL volumetric flask using an analytical balance. Record the exact weight.
-
Dissolution: Add approximately 5 mL of high-purity ethyl acetate (or another appropriate solvent).[8] Gently swirl the flask to completely dissolve the material.
-
Dilution: Once dissolved, carefully bring the solution to the 10 mL mark with the same solvent.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer & Storage: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap. Seal tightly.
-
Documentation & Storage: Record the final concentration, preparation date, solvent, and preparer's initials. Store the stock solution in a freezer at -20°C.[13]
Protocol 2: Comparative Analysis to Confirm Degradation
This workflow is used to definitively determine if a standard has degraded.
-
Prepare Fresh Standard: Using your trusted stock solution (or a newly prepared one from Protocol 1), prepare a fresh working standard at your typical QC concentration (e.g., 1 µg/mL).
-
Retrieve Old Standard: Retrieve the suspect working standard from storage.
-
Equilibration: Allow both vials to equilibrate to room temperature.
-
Instrument Setup: Equilibrate your analytical instrument (GC-MS or LC-MS/MS) and run a solvent blank to ensure the system is clean.
-
Sequence Setup: Create an analytical sequence that brackets the old and new standards with solvent blanks and QC checks. A recommended sequence is:
-
Solvent Blank
-
Fresh Standard (Injection 1)
-
Fresh Standard (Injection 2)
-
Old Standard (Injection 1)
-
Old Standard (Injection 2)
-
Solvent Blank
-
-
Data Analysis:
-
Compare Peak Areas: Integrate the peak for this compound in all injections. A statistically significant decrease (e.g., >15-20%) in the average peak area of the old standard compared to the new standard confirms degradation.
-
Check for New Peaks: Examine the chromatograms of the old standard for the presence of new peaks that are absent in the fresh standard. These may correspond to degradation products like the pyrimidinol metabolite.
-
Verify Retention Time: Ensure the retention time of the analyte is consistent across all injections. A shift could indicate an instrument or column issue rather than a standard problem.
-
References
-
INCHEM. (n.d.). Pirimiphos-methyl (WHO Pesticide Residues Series 4). Retrieved from [Link]
-
FAO. (1999). Pirimiphos-methyl (086)(R)**. In Pesticide residues in food - 1999 evaluations Part I - Residues. Retrieved from [Link]
-
ResearchGate. (2019). Degradation of pirimiphos-methyl during thermophilic composting of greenhouse tomato plant residues. Retrieved from [Link]
-
FAO. (2007). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: PIRIMIPHOS-METHYL. Retrieved from [Link]
-
World Health Organization (WHO). (2008). Pirimiphos-methyl in Drinking-water. Retrieved from [Link]
-
MDPI. (2022). Pesticide Use and Degradation Strategies: Food Safety, Challenges and Perspectives. Foods, 11(15), 2217. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Pirimiphos-methyl (Ref: OMS 1424). AERU Pesticide Properties Database. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Pirimiphos-methyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (1994). ORGANOPHOSPHORUS PESTICIDES: METHOD 5600. NIOSH Manual of Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2022). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. Journal of AOAC INTERNATIONAL, 105(6), 1630–1643. Retrieved from [Link]
-
International Journal of ChemTech Research. (2016). Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. 9(5), pp 130-136. Retrieved from [Link]
-
Food Safety and Standards Authority of India (FSSAI). (2016). MANUAL FOR ANALYSIS OF PESTICIDE RESIDUE IN FOODS. Retrieved from [Link]
-
IMEKO. (2023). Stabilization strategies for unstable pesticides in calibration reference materials. XXV IMEKO TC4 International Symposium & XXII International Workshop on ADC and DAC Modelling and Testing. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Taylor & Francis Online. (2022). A concise overview on pesticide detection and degradation strategies. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
-
Greenhouse Product News. (n.d.). Factors Affecting Pesticide Behavior. Retrieved from [Link]
-
Agilent. (2024). Organophosphorus Pesticide Standard - Safety Data Sheet. Retrieved from [Link]
-
ScienceDirect. (2023). Degradation strategies of pesticide residue: From chemicals to synthetic biology. Synthetic and Systems Biotechnology, 8(4), 534-549. Retrieved from [Link]
-
EURL-SRM. (2014). Stability of Pesticide Stock Solutions. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Advances, 14, 1109-1130. Retrieved from [Link]
-
Agricultural Marketing Service, USDA. (2024). NOP 2613 Instruction on Responding to Results from Pesticide Residue Testing. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (1993). ORGANOPHOSPHORUS PESTICIDES 5600. NIOSH Manual of Analytical Methods. Retrieved from [Link]
-
ScienceDirect. (2017). Atmospheric degradation of the organothiophosphate insecticide - Pirimiphos-methyl. Science of The Total Environment, 579, 1145-1151. Retrieved from [Link]
Sources
- 1. Pirimiphos-methyl | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]
- 4. 4.18 Pirimiphos-methyl (086)(R)** [fao.org]
- 5. gpnmag.com [gpnmag.com]
- 6. cdn.who.int [cdn.who.int]
- 7. cdc.gov [cdc.gov]
- 8. hpc-standards.com [hpc-standards.com]
- 9. epa.gov [epa.gov]
- 10. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. agilent.com [agilent.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Pirimiphos-Methyl Metabolite Analysis
Welcome to the technical support center for the analysis of pirimiphos-methyl and its metabolites. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. Here, we address common challenges, particularly the issue of low analyte recovery, by providing in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format. Our approach is built on explaining the "why" behind each step, ensuring you can develop robust and reliable analytical methods.
Section 1: Understanding the Analyte - The First Step in Troubleshooting
A thorough understanding of the physicochemical properties of pirimiphos-methyl and its metabolites is fundamental to diagnosing recovery issues. Pirimiphos-methyl is a lipophilic organophosphorus insecticide (log Kₒw ≈ 4.2) with low water solubility.[1][2] It is susceptible to degradation via hydrolysis (especially under acidic or alkaline conditions) and photolysis.[1][3] Its metabolites, conversely, are generally more polar.
Table 1: Physicochemical Properties of Pirimiphos-methyl and Key Metabolites
| Compound Name | Common Reference | Type | Key Properties | Analytical Behavior |
| Pirimiphos-methyl | Parent Compound | Insecticide | Lipophilic (log Kₒw ~4.2), low water solubility (~10 mg/L), pKa ~4.3.[2][4] | Retains well on C18 SPE cartridges. Amenable to both GC-MS and LC-MS/MS. |
| 2-diethylamino-6-methylpyrimidin-4-ol | R046382 / Hydroxypyrimidine IV | Major Metabolite | More polar than parent. Product of hydrolysis.[5][6] | May show poor retention on C18. Better suited for LC-MS/MS. Can be lost during LLE with non-polar solvents. |
| O-2-ethylamino-6-methylpyrimidin-4-yl O,O-dimethylphosphorothioate | R036341 / Desethyl-pirimiphos-methyl | Metabolite | N-de-ethylated metabolite.[7] | Polarity is intermediate. Amenable to LC-MS/MS. |
| 2-ethylamino-6-methylpyrimidin-4-ol | R35510 | Metabolite | More polar hydrolysis product.[8] | Similar to R046382. Requires careful optimization of extraction for good recovery. |
| Pirimiphos-methyl oxon | Oxygen Analogue | Intermediate Metabolite | Transient intermediate formed by oxidation.[6][9] | Often present at very low levels. Analysis typically focuses on more stable metabolites. |
Section 2: Sample Handling and Storage FAQs
Low recovery often originates from analyte degradation before the analysis even begins.
Q1: My recovery is consistently low across all samples, including my initial validation spikes. Could storage be the issue?
A1: Absolutely. The stability of pirimiphos-methyl is highly dependent on storage conditions.
-
Causality: Pirimiphos-methyl is susceptible to hydrolysis and photolysis.[1][3] Storing samples at room temperature, in clear containers, or for extended periods without proper preservation can lead to significant degradation. In matrices with high water content, hydrolysis is a primary concern; the rate increases at non-neutral pH.[4] For instance, the half-life at pH 7 is 117 days, but it drops to just 2 days at pH 4.[4]
-
Troubleshooting Protocol:
-
Verify Storage Conditions: Samples should be stored frozen (ideally at -20°C or -80°C) immediately after collection. Milk samples containing pirimiphos-methyl have been shown to be stable for at least 2 months at -14°C.[8]
-
Use Amber Containers: To prevent photodegradation, always store samples and extracts in amber glass vials or tubes.[3]
-
Assess Matrix pH: If you are working with aqueous samples (e.g., water, urine), measure the pH. If it is acidic or alkaline, consider adjusting to a near-neutral pH before freezing, but be aware this could alter other sample components.
-
Conduct a Stability Study: Spike a fresh, blank matrix with a known concentration of pirimiphos-methyl and its metabolites. Analyze sub-samples at time zero and after storing under your typical conditions for various durations (e.g., 24h, 48h, 1 week). This will definitively identify storage-related degradation.
-
Section 3: Sample Preparation - Extraction and Cleanup
This is the most critical stage and the source of most recovery problems. The choice of technique—QuEChERS, Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE)—must be matched to the matrix and the target analytes.
Troubleshooting QuEChERS Methods
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide analysis in food matrices.[10] However, its effectiveness hinges on proper application.
Q2: I'm using a standard QuEChERS method for a dry matrix (e.g., grains, flour) and getting poor recovery. Why?
A2: The issue is likely insufficient hydration.
-
Causality: The QuEChERS method relies on an exothermic reaction from adding anhydrous magnesium sulfate (MgSO₄) to partition the analytes into the acetonitrile layer. In dry matrices, there isn't enough water to facilitate this partitioning, leading to poor extraction efficiency.
-
Troubleshooting Protocol:
-
Pre-hydrate the Sample: Before adding acetonitrile, add a specific amount of purified water to the sample and allow it to hydrate for 30-60 minutes. A common starting point is to add 8-10 mL of water to 2-5 g of dry sample.[11]
-
Optimize Hydration Volume: Test different water volumes (e.g., 5 mL, 8 mL, 10 mL, 12 mL for a 2g sample) to find the optimal amount that maximizes recovery without creating an overly dilute extract.
-
Maintain Consistency: Once optimized, use the exact same hydration volume and time for all standards, QCs, and unknown samples to ensure reproducibility.
-
Q3: My recovery for the more polar metabolites (like hydroxypyrimidines) is low and variable after QuEChERS cleanup. What's wrong?
A3: The problem is likely the dispersive SPE (d-SPE) cleanup sorbent.
-
Causality: d-SPE cleanup is essential for removing matrix interferences, but the sorbents can also adsorb analytes. Graphitized Carbon Black (GCB) is highly effective at removing pigments and sterols but is known to adsorb planar molecules, which can include the pyrimidine ring of pirimiphos-methyl and its metabolites.[10] Primary Secondary Amine (PSA) is used to remove organic acids and sugars, but it can also interact with and remove acidic or polar analytes.
-
Troubleshooting Protocol:
-
Test Sorbent Effects: Perform a spike-and-recover experiment on the extract before the d-SPE step. Then, test different d-SPE sorbents (e.g., MgSO₄/PSA, MgSO₄/PSA/C18, MgSO₄/PSA/GCB) on aliquots of the spiked extract. Comparing the recovery from each will reveal if a specific sorbent is causing analyte loss.
-
Reduce Sorbent Amount: If GCB or PSA is necessary for cleanup but is causing losses, try reducing the amount used. Test 25 mg instead of 50 mg, for example. The goal is to find a balance between cleanliness and recovery.
-
Consider Alternative Sorbents: Newer sorbents like Z-Sep may offer better cleanup for fatty matrices with less analyte loss. Evaluate these if your matrix is particularly challenging (e.g., high-fat animal tissues).
-
Caption: Decision workflow for selecting an appropriate SPE sorbent.
Section 4: Analytical Detection (LC-MS/MS)
Even with perfect extraction, issues during the final analysis can mimic low recovery.
Q5: My recovery is fine in solvent standards, but it drops significantly when I analyze matrix extracts. What is happening?
A5: You are likely observing matrix effects, specifically ion suppression.
-
Causality: Co-eluting matrix components (lipids, sugars, salts) that were not removed during cleanup can interfere with the ionization process in the mass spectrometer's source. [12][13]They compete with the analytes for ionization, reducing the analyte signal and leading to an apparent low recovery or concentration. This is a very common issue in LC-MS/MS analysis of complex samples. [14][15]* Troubleshooting Protocol:
-
Quantify Matrix Effects: Perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same analyte spiked into a clean solvent at the same concentration.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
-
-
Use Matrix-Matched Calibration: This is the most effective way to compensate for consistent matrix effects. Prepare your calibration standards in a blank, extracted matrix that is representative of your samples. [16]This ensures that the standards and samples experience the same degree of suppression or enhancement, leading to accurate quantification.
-
Improve Chromatography: Enhance the separation between your analytes and the bulk of the matrix components. Use a column with a different selectivity or a slower gradient to move the analyte peaks away from the "matrix front" that often elutes early.
-
Dilute the Extract: A simple "dilute-and-shoot" approach can significantly reduce matrix effects. [12]Try a 5x or 10x dilution of your final extract with the initial mobile phase. Modern LC-MS/MS systems are often sensitive enough to detect analytes even after dilution, while the concentration of interfering matrix components is reduced below the level where they cause significant suppression. [15]
-
References
-
Optimization of high-performance liquid chromatography and solid-phase extraction for determination of organophosphorus pesticide residues in environmental samples. (2010). Taylor & Francis Online. [Link]
-
4.18 Pirimiphos-methyl (086)(R) . Food and Agriculture Organization of the United Nations (FAO). [Link]
-
High-performance Liquid Chromatography of Pirimiphos Methyl and Five Metabolites. (1979). Journal of Chromatography. [Link]
-
Determination of impurities in pirimiphos-methyl technical materials and EC formulations. Collaborative International Pesticides Analytical Council (CIPAC). [Link]
-
Pirimiphos-methyl. Grokipedia. [Link]
-
309. Pirimiphos-methyl (WHO Pesticide Residues Series 4). INCHEM. [Link]
-
Pirimiphos-methyl | C11H20N3O3PS | CID 34526. PubChem, National Institutes of Health. [Link]
-
FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PIRIMIPHOS-METHYL. Food and Agriculture Organization of the United Nations (FAO). [Link]
-
Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. [Link]
-
LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients. (2019). PubMed, National Institutes of Health. [Link]
-
Environmental risk limits for pirimiphos-methyl. Dutch National Institute for Public Health and the Environment (RIVM). [Link]
-
Comparison between solid-phase extraction methods for the chromatographic determination of organophosphorus pesticides in water. PubMed, National Institutes of Health. [Link]
-
Comparative evaluation of solid-phase extraction and in-tube liquid-liquid extraction for the determination of Organophosphorus pesticides in the surface water from Medjerda River, Tunisia. (2023). Taylor & Francis Online. [Link]
-
Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Keeping Up with Evolving Challenges in Pesticide Analysis. LCGC International. [Link]
-
Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. [Link]
-
Pirimiphos-methyl (Ref: OMS 1424). AERU, University of Hertfordshire. [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent Technologies. [Link]
-
Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. (2022). MDPI. [Link]
-
Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. (2021). PMC, National Institutes of Health. [Link]
-
Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry. (2008). Agilent Technologies. [Link]
-
GC-MS identification and analytical behavior of pirimiphos-methyl in imported foods. PubMed, National Institutes of Health. [Link]
-
Pesticide Residue Testing – Accurate Standard Preparation. Mettler Toledo. [Link]
-
Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. PMC, National Institutes of Health. [Link]
-
Pesticide Residue Analysis in Food: Advances, Challenges, and Case Studies. Technology Networks. [Link]
-
Validation of HPLC Method for Quantitative Determination of Pirimiphos methyl. (2014). SciPress. [Link]
-
pirimiphos-methyl (086). Food and Agriculture Organization of the United Nations (FAO). [Link]
-
Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. (2023). MDPI. [Link]
-
Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.). (2019). PMC, National Institutes of Health. [Link]
-
Residues of pirimiphos-methyl in cereals and processed fractions following post harvest spray application. ResearchGate. [Link]
-
Representative LC–MS–MS chromatograms (TIC, MRM, and MS–MS spectra from...). ResearchGate. [Link]
-
Determination of Pirimiphos Methyl in Formulations by High Performance Liquid Chromatography. Journal of the AOAC. [Link]
Sources
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- 2. Pirimiphos-methyl | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fao.org [fao.org]
- 5. rivm.nl [rivm.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pirimiphos-methyl (Ref: OMS 1424) [sitem.herts.ac.uk]
- 8. 4.18 Pirimiphos-methyl (086)(R)** [fao.org]
- 9. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Optimizing MS/MS Parameters for Desethyl Pirimiphos-methyl
Welcome to the technical support center for the LC-MS/MS analysis of Desethyl pirimiphos-methyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.
Frequently Asked Questions (FAQs)
Q1: Where should I start with my method development for this compound? I can't find a pre-existing method.
A1: It's not uncommon to work with a metabolite that has limited specific literature. The key is to build a logical method development workflow starting from the known properties of the analyte and its parent compound, pirimiphos-methyl.
Your initial steps should focus on determining the theoretical precursor ion and then empirically optimizing the MS/MS parameters through direct infusion of a certified reference standard.
-
Determine the Precursor Ion: this compound has the chemical formula C9H16N3O3PS.[1] The monoisotopic mass is approximately 277.06 g/mol . In positive electrospray ionization (ESI+), the protonated molecule [M+H]+ is the expected precursor ion. Therefore, you should target a precursor ion of m/z 278.1.
-
Direct Infusion: Prepare a standard solution of this compound (e.g., 1 µg/mL in a suitable solvent like methanol or acetonitrile) and infuse it directly into the mass spectrometer. This allows for the optimization of MS parameters without the complexity of chromatography.
-
Full Scan (Q1 Scan): Begin by acquiring a full scan spectrum to confirm the presence and charge state of your precursor ion at m/z 278.1.
-
Product Ion Scan: Next, perform a product ion scan on the precursor ion (m/z 278.1) to identify the most abundant and stable fragment ions. This is a critical step in identifying your quantifier and qualifier ions for Multiple Reaction Monitoring (MRM).
Q2: How do I select the optimal precursor and product ions for this compound?
A2: The selection of precursor and product ions is fundamental to the selectivity and sensitivity of your assay.
-
Precursor Ion ([M+H]+): As established, the protonated molecule at m/z 278.1 is the logical choice for the precursor ion.
-
Product Ions (Fragments): The fragmentation of this compound will likely follow patterns similar to its parent compound, pirimiphos-methyl. Pirimiphos-methyl (m/z 306.1) is known to produce major product ions at approximately m/z 164.1 and m/z 108.0.[2] These correspond to the pyrimidinol moiety and a further fragmentation of it.
For this compound, you can anticipate similar fragmentation pathways. The loss of the dimethoxyphosphinothioyloxy group would lead to a fragment representing the substituted pyrimidine ring. A systematic product ion scan while varying the collision energy is the definitive way to identify the most intense and reproducible fragment ions.
The following diagram illustrates the workflow for empirical determination of optimal MS/MS parameters:
Caption: Workflow for MS/MS Parameter Optimization.
Q3: What are typical starting MS/MS parameters for a compound like this compound?
A3: While empirical optimization is crucial, having a good starting point can expedite method development. Below is a table summarizing the known parameters for the parent compound, pirimiphos-methyl, and the proposed starting points for this compound.
| Parameter | Pirimiphos-methyl | This compound (Proposed Starting Point) | Rationale & Explanation |
| Precursor Ion (Q1) | 306.1[2] | 278.1 | Based on the molecular weight of this compound ([M+H]+).[1] |
| Product Ion 1 (Q3) | 108.0[2] | To be determined | Empirically determine the most abundant fragment ion via a product ion scan. |
| Product Ion 2 (Q3) | 164.1[2] | To be determined | Empirically determine a second, stable fragment ion for qualification. |
| Collision Energy (CE) | 28-36 eV[2] | 20-40 eV | This is a typical range for organophosphate pesticides. A CE ramp during the product ion scan will reveal the optimal value for each fragment.[3] |
| Declustering Potential (DP) | Not specified | 50-100 V | DP helps to prevent adduct formation and in-source fragmentation. This is a common starting range. |
| Ionization Mode | ESI+ | ESI+ | The presence of the basic pyrimidine ring makes positive ionization highly favorable. |
Note: The optimal collision energy is highly dependent on the instrument geometry and the specific fragment ion being monitored.[4]
Troubleshooting Guide
Q4: I am not seeing any signal for this compound. What should I check?
A4: A lack of signal can be frustrating, but a systematic approach can quickly identify the root cause.
Sources
- 1. This compound | C9H16N3O3PS | CID 6455414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Stability of Desethyl pirimiphos-methyl Samples
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Desethyl pirimiphos-methyl. As a key metabolite of the organophosphate insecticide pirimiphos-methyl, accurate quantification of this compound is critical for toxicological assessments, environmental monitoring, and food safety analysis. However, its chemical structure makes it susceptible to degradation during sample collection, storage, and processing, leading to inaccurate and unreliable results.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate degradation and ensure the integrity of your samples.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses fundamental questions regarding the stability of this compound.
Q1: What is this compound and why is its stability a major concern?
This compound is a primary metabolite of pirimiphos-methyl, formed through the metabolic process of N-de-ethylation.[1][2] Pirimiphos-methyl is a broad-spectrum organothiophosphate insecticide used to control pests on stored grains, in animal housing, and for public health purposes.[2][3][4][5]
Q2: What are the primary factors that cause this compound to degrade?
The degradation of this compound, much like other organophosphates, is primarily driven by three factors: pH, temperature, and light. The sample matrix itself can also contain components that accelerate this process.
-
Hydrolysis (pH-dependent): The phosphorothioate ester linkage is prone to hydrolysis. This reaction is catalyzed by both acidic and alkaline conditions, with the compound being most stable near a neutral pH.[1][3][5]
-
Thermal Degradation: Higher temperatures increase the rate of chemical and enzymatic reactions, accelerating the breakdown of the analyte.[6][7][8]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause rapid degradation (photolysis), especially in aqueous solutions.[1][9][10] The half-life under photolytic conditions can be as short as a few hours.[1][9]
-
Matrix Effects: Biological and environmental samples can contain active enzymes (e.g., phosphatases, peroxidases) or metal ions that can catalyze the degradation of organophosphates.[7][11][12]
Part 2: Troubleshooting Guide - Diagnosing and Solving Degradation
This section is designed in a question-and-answer format to help you troubleshoot common stability issues encountered during experiments.
Q3: My analyte concentrations are unexpectedly low or variable. What should I check first?
Low or inconsistent results are the most common indicators of sample degradation. Use the following workflow to diagnose the potential cause.
Q4: How does sample pH impact stability, and how can I control it?
Causality: The stability of the parent compound, pirimiphos-methyl, is highly dependent on pH, and its desethyl metabolite is expected to behave similarly. The molecule is most stable in a neutral environment (pH ~7). In acidic conditions (pH < 6), acid-catalyzed hydrolysis of the P-O-C bond is accelerated. Conversely, in alkaline conditions (pH > 8), base-catalyzed hydrolysis occurs.
Data Summary:
| pH | Half-life of Pirimiphos-methyl at 25°C | Relative Stability |
| 4 | 2 days[1] | Very Low |
| 5 | 7.3 days[3] | Low |
| 7 | 79 - 117 days[1][3] | High |
| 9 | 54 - 75 days[1][3] | Moderate |
| This table summarizes data for the parent compound, pirimiphos-methyl, which serves as a reliable proxy for its desethyl metabolite. |
Actionable Advice:
-
Measure pH: Always measure the pH of your aqueous samples or initial extracts.
-
Buffer to Neutral: If the pH is outside the optimal range of 6-8, adjust it using a suitable buffer system (e.g., phosphate-buffered saline, PBS) that will not interfere with your downstream analysis.
-
Avoid Strong Acids/Bases: During sample preparation, avoid using strong acids or bases for extended periods. If they are necessary for extraction, neutralize the extract as quickly as possible.
Q5: What are the optimal temperature and duration for storing different sample types?
Causality: Lowering the storage temperature is the most effective way to slow down all degradation processes, including chemical hydrolysis and enzyme activity.[7][8] The principle is based on chemical kinetics, where reaction rates decrease significantly as temperature drops.
Recommended Storage Conditions:
| Sample Type | Short-Term Storage (< 72h) | Long-Term Storage (> 72h) | Key Considerations |
| Aqueous (Water, Urine) | 4°C (Refrigerated) | ≤ -20°C (Frozen) | Freeze immediately upon collection. Use amber glass vials. Minimize freeze-thaw cycles. |
| Biological (Blood, Plasma, Tissue) | Not Recommended | ≤ -80°C (Ultra-low Freezer) | Enzymes in these matrices can cause rapid degradation even at 4°C.[8] Flash-freeze in liquid nitrogen before transferring to -80°C storage. |
| Solid (Soil, Food, Grains) | 4°C (Refrigerated) | ≤ -20°C (Frozen) | Homogenize samples before freezing if possible. For some matrices, lyophilization (freeze-drying) can improve stability.[11][12] |
| Prepared Extracts (in solvent) | 4°C (Autosampler) | ≤ -20°C (Frozen) | Stability in solvent can vary.[13] Always validate stability in the autosampler for your specific solvent and matrix extract.[14] |
Q6: How significant is light exposure, and what are the best practices for protection?
Causality: Pirimiphos-methyl is highly susceptible to photolysis, with a reported half-life of less than an hour in aqueous solutions exposed to light.[1][9] The pyrimidine ring structure can absorb UV radiation, leading to bond cleavage and molecular rearrangement.
Best Practices:
-
Use Amber Glassware: Always collect and store samples in amber (light-blocking) glass vials or containers.
-
Avoid Direct Sunlight: Never leave samples exposed to direct sunlight or intense laboratory lighting.
-
Wrap Containers: If amber vials are unavailable, wrap clear containers completely in aluminum foil.
-
Autosampler Protection: Use amber autosampler vials or ensure the autosampler tray is covered to protect extracts during long analytical runs.
Q7: Can components of my sample matrix cause degradation?
Causality: Yes. Complex matrices like soil, plant tissues, and biological fluids contain components that can actively degrade your analyte.
-
Enzymes: Peroxidases and other enzymes can catalyze the oxidation or hydrolysis of organophosphates.[7][11][12]
-
Metal Ions: Certain metal ions (e.g., Fe³⁺, Al³⁺) can act as catalysts in degradation reactions for some organophosphates.[11][12]
Actionable Advice:
-
Rapid Extraction: Process samples as quickly as possible after collection to separate the analyte from the matrix.
-
Protein Precipitation: For plasma or serum samples, an initial protein precipitation step (e.g., with acetonitrile) can help remove degradative enzymes.
-
Dispersive SPE (d-SPE): Cleanup steps in methods like QuEChERS often use sorbents like Primary Secondary Amine (PSA), which removes sugars and fatty acids, and C18, which removes non-polar interferences. This cleanup can improve stability by removing catalytic matrix components.
-
Lyophilization: Freeze-drying removes water, which is essential for hydrolytic and many enzymatic reactions, thereby enhancing stability.[11][12]
Q8: I see unknown peaks in my chromatogram. Could they be degradation products?
Causality: Yes, observing unexpected peaks, especially ones that increase in area as the parent analyte decreases over time, is a strong indication of degradation. For pirimiphos-methyl, the primary degradation products are:
-
Hydroxypyrimidine Metabolite (2-diethylamino-6-methylpyrimidin-4-ol): Formed by the hydrolysis of the phosphate ester bond.[1][3] Its presence suggests a pH or temperature-related hydrolysis issue.
-
Oxygen Analog (Pirimiphos-methyl-oxon): Formed by the oxidative replacement of the sulfur atom with an oxygen atom. This compound is often a more potent acetylcholinesterase inhibitor.[1]
-
Further N-de-ethylated Metabolites: The this compound can be further de-ethylated.
Actionable Advice:
-
Confirm Identity: If you have access to analytical standards for these potential degradants, you can run them to confirm their identity by retention time and mass spectral data.
-
Review Your Data: A high concentration of the hydroxypyrimidine metabolite points towards hydrolysis, prompting a review of sample pH and storage temperature.
Part 3: Protocols for Maximizing Stability
Following standardized protocols is essential for ensuring sample integrity.
Protocol 1: Recommended Procedure for Sample Collection, Handling, and Storage
This protocol outlines the best practices from collection to storage.
-
Preparation: Assemble all necessary materials before sample collection: pre-labeled amber glass vials, coolers with ice packs or dry ice, pH strips, and appropriate buffer solutions (if needed).
-
Collection: Collect the sample directly into the pre-labeled amber glass vial. Minimize headspace in the vial to reduce oxidation.
-
Immediate Cooling: Place the vial in a cooler with ice packs (for 4°C) or dry ice (for freezing) immediately after collection.
-
pH Adjustment (if necessary): For aqueous samples, check the pH as soon as possible. If it is outside the 6-8 range, add a minimal amount of a non-interfering buffer to neutralize it. Record the type and amount of buffer added.
-
Transport: Transport samples to the laboratory in the cooled container, ensuring they remain chilled or frozen.
-
Storage:
-
For short-term storage (<72 hours), refrigerate at 4°C.
-
For long-term storage, freeze at ≤ -20°C immediately. For biological matrices like plasma or tissue, flash-freeze in liquid nitrogen and store at ≤ -80°C.
-
-
Documentation: Maintain a clear chain of custody, documenting collection time, storage conditions, and any sample manipulations.
Protocol 2: Stability-Focused Sample Extraction and Cleanup (QuEChERS-based)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is ideal as it is rapid, minimizing the time the analyte spends in a potentially hostile matrix.
-
Sample Homogenization: Weigh 10 g of a homogenized solid sample (or 10 mL of a liquid sample) into a 50 mL centrifuge tube.
-
Hydration (for dry samples): For dry samples like grains, add an appropriate amount of water to rehydrate the matrix before extraction.[15]
-
Extraction: Add 10 mL of acetonitrile. If the sample is highly acidic or basic, add a buffering salt packet (e.g., acetate or citrate buffer) at this stage. Cap and shake vigorously for 1 minute.
-
Salting Out: Add partitioning salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 g for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing magnesium sulfate (to remove water) and PSA (to remove interferences).
-
Final Centrifugation: Shake for 30 seconds and centrifuge for 2 minutes.
-
Analysis: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. If not analyzed immediately, store the extract at ≤ -20°C.
References
-
PubChem. (n.d.). Pirimiphos-methyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Getachew, A., et al. (2020). Degradation of pirimiphos-methyl during thermophilic composting of greenhouse tomato plant residues. ResearchGate. Retrieved from [Link]
-
Bian, Z., et al. (2020). The stability of four organophosphorus insecticides in stored cucumber samples is affected by additives. PubMed. Retrieved from [Link]
-
FAO/WHO. (2004). Pirimiphos-methyl (086). Joint Meeting on Pesticide Residues. Retrieved from [Link]
-
de Cássia de Souza, R., et al. (2017). Degradation kinetics of pirimiphos-methyl residues in maize grains exposed to ozone gas. AGRIS. Retrieved from [Link]
-
Bian, Z., et al. (2020). The stability of four organophosphorus insecticides in stored cucumber samples is affected by additives. AGRIS. Retrieved from [Link]
-
WHO. (2008). Pirimiphos-methyl in Drinking-water. World Health Organization. Retrieved from [Link]
-
Mineau, P. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society. Retrieved from [Link]
-
Mastovska, K., et al. (2021). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. National Institutes of Health. Retrieved from [Link]
-
Bian, Z., et al. (2021). Storage stability improvement of organophosphorus insecticide residues on representative fruit and vegetable samples for analysis. ResearchGate. Retrieved from [Link]
-
Yoshida, T., et al. (1995). The stability of organophosphorus insecticides in fresh blood. ResearchGate. Retrieved from [Link]
-
Ródenas, M., et al. (2020). Atmospheric degradation of the organothiophosphate insecticide – Pirimiphos-methyl. ResearchGate. Retrieved from [Link]
-
Nishikawa, M., et al. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. National Institutes of Health. Retrieved from [Link]
- European Commission. (2021). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Document SANTE/11312/2021.
- European Commission. (2004). Quality Control Procedures for Pesticide Residues Analysis. Document SANCO/10476/2003.
-
Tiryaki, O., & Aysal, P. (2010). Testing the Stability of Pesticides During Sample Processing for the Chlorpyrifos and Malathion Residue Analysis in Cucumber, Including Matrix Effects. ResearchGate. Retrieved from [Link]
-
Bagirova, M. A., & Gasanov, G. I. (1976). Ultraviolet spectrophotometric and thin-layer chromatographic determination of pirimiphos-ethyl and pirimiphos-methyl in insecticide formulations. The Analyst. Retrieved from [Link]
-
LCGC. (2015). Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. Retrieved from [Link]
-
Liu, Y., et al. (2015). Decrease of Pirimiphos-Methyl and Deltamethrin Residues in Stored Rice with Post-Harvest Treatment. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
FAO/WHO. (2007). FAO Specifications and Evaluations for Agricultural Pesticides: Pirimiphos-methyl. Retrieved from [Link]
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- 2. cdn.who.int [cdn.who.int]
- 3. Pirimiphos-methyl | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. The stability of four organophosphorus insecticides in stored cucumber samples is affected by additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The stability of four organophosphorus insecticides in stored cucumber samples is affected by additives [agris.fao.org]
- 13. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: GC Analysis of Pirimiphos-Methyl & Metabolites
Welcome to the technical support center for the gas chromatographic (GC) analysis of pirimiphos-methyl and its metabolites. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with these organophosphorus compounds. Here, we will address common challenges, from initial column selection to advanced troubleshooting, in a practical question-and-answer format. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best starting GC column for analyzing pirimiphos-methyl?
For routine analysis of the parent compound, pirimiphos-methyl, the industry-standard starting point is a low-to-mid polarity column. Specifically, a column with a 5% phenyl-arylene polysiloxane stationary phase (or equivalent 5% phenyl / 95% dimethyl polysiloxane) is highly recommended.[1][2]
Why this phase? This type of phase, commonly designated with a "-5" or "-5ms" suffix (e.g., DB-5ms, HP-5ms, TG-5MS), offers a superb balance of performance characteristics. It primarily separates compounds based on their boiling points but also provides selectivity for compounds with aromatic rings or polarizable electrons, like pirimiphos-methyl.[3] Its robustness, low bleed profile, and extensive documentation in official methods like U.S. EPA Method 8141B make it a reliable choice for pesticide analysis.[3][4]
Q2: I need to separate pirimiphos-methyl from its more polar metabolites, like pirimiphos-methyl oxon. Is a -5ms column still the best choice?
While a -5ms column can work, resolving a parent compound from its more polar metabolite often requires a different selectivity. If you experience co-elution or poor resolution between pirimiphos-methyl and its oxon or desmethyl metabolites, you should consider a column with a higher polarity stationary phase.
U.S. EPA Method 8141B explicitly recommends confirming analyses on a second, dissimilar column to ensure accurate identification and resolve co-elutions.[4][5] Excellent choices for this include:
-
Mid-Polarity Columns (e.g., -35 or -50 type): A column with a 35% phenyl methyl polysiloxane or 50% phenyl methyl polysiloxane stationary phase offers a different selectivity that can effectively resolve the parent compound from its metabolites.
-
Pesticide-Specific Phases: Several manufacturers offer proprietary phases specifically engineered for organophosphorus pesticide (OPP) analysis, such as the Restek Rtx-OPPesticides columns.[6] These are designed and tested to provide optimal separation for challenging pesticide mixtures.
The key is to leverage differences in polarity. The oxon metabolite, with its P=O bond, is more polar than the parent pirimiphos-methyl (which has a P=S bond). A more polar column will interact more strongly with the oxon, increasing its retention time relative to the parent and improving the separation.
GC Column Selection Guide
The table below summarizes common GC columns suitable for the analysis of pirimiphos-methyl and its metabolites, providing a quick reference for method development.
| Column Trade Name(s) | Stationary Phase Composition | Polarity | Max Temp (°C) | Key Application Insights |
| Agilent HP-5ms UI, Restek Rxi-5ms, Thermo TG-5MS [3] | 5% Phenyl Arylene Polysiloxane | Low-Mid | 325/350 | Workhorse Column: Excellent starting point for general pesticide screening and analysis of the parent compound. Ultra Inert (UI) versions are critical for good peak shape with active organophosphates.[7] |
| Restek Rtx-35, Agilent DB-608 [4] | 35% Phenyl Methylpolysiloxane | Mid | 300/320 | Confirmation/Metabolite Column: Provides alternative selectivity. Ideal for confirming parent compound identity and resolving it from more polar metabolites as recommended by EPA Method 8141B.[5] |
| Phenomenex ZB-50 | 50% Phenyl 50% Dimethylpolysiloxane | Mid | 320/340 | High Polarity Option: Offers strong dipole-dipole and pi-pi interactions, useful for separating structurally similar isomers or challenging parent/metabolite pairs. |
| Restek Rtx-OPPesticides [6] | Proprietary OPP Phase | Application-Specific | 320/340 | Specialized Column: Designed and QC-tested specifically for organophosphorus pesticides listed in EPA Method 8141. Provides optimized resolution for complex OPP mixtures. |
Troubleshooting Guide
Problem: My pirimiphos-methyl peak is tailing severely.
Peak tailing for organophosphates is almost always caused by unwanted interactions between the analyte and "active sites" within the GC system. The phosphate group is particularly susceptible to adsorption on these sites.
-
Cause 1: Active GC Inlet Liner: The hot metal surfaces and glass of a standard inlet liner can be highly active.
-
Solution: Use a high-quality, Ultra Inert (UI) deactivated liner , preferably with a small amount of deactivated glass wool. The glass wool helps to trap non-volatile matrix components and ensures complete vaporization of the sample, while the inert deactivation prevents analyte interaction.[7]
-
-
Cause 2: Column Contamination or Degradation: Over time, the column can become contaminated with non-volatile matrix residue, or the stationary phase can degrade, exposing active silanol groups on the fused silica surface.
-
Solution:
-
Trim the Column: Remove the first 10-15 cm from the inlet side of the column. This removes the most contaminated section.
-
Bake Out the Column: Condition the column at its maximum rated temperature for a short period (as per manufacturer instructions) to remove contaminants.
-
-
-
Cause 3: Cold Spots or Poor Connections: Any dead volume or cold spots in the flow path (e.g., at the column connection to the inlet or detector) can cause vaporized analytes to re-condense and elute slowly, causing tailing.
-
Solution: Ensure column connections are made correctly according to the manufacturer's instructions, with the column cut cleanly and inserted to the proper depth.
-
Problem: I have poor sensitivity or no peak for the pirimiphos-methyl oxon metabolite.
This issue often points to thermal degradation or adsorption of this more sensitive and polar compound.
-
Cause 1: Inlet Temperature is Too High: While the inlet must be hot enough to vaporize the sample, excessively high temperatures can cause thermally labile compounds like some pesticide metabolites to break down.
-
Solution: Optimize the inlet temperature. Start around 250 °C and adjust downwards in 10-20 °C increments.[8] For highly sensitive compounds, consider using a Programmed Temperature Vaporization (PTV) inlet, which allows for a gentle temperature ramp.
-
-
Cause 2: System Activity: The oxon metabolite is even more susceptible to active site adsorption than the parent compound.
-
Solution: The solutions for peak tailing are doubly important here. Ensure the entire flow path (liner, column, seals) is highly inert.[9] Consider the use of analyte protectants , which are compounds added to the sample that bind to active sites, effectively "passivating" the system for the analytes of interest.[10]
-
Experimental Protocol: General Purpose GC-MS Method
This protocol is a starting point based on U.S. EPA Method 8141B and common industry practices. It should be optimized for your specific instrument and application.
-
System Configuration:
-
GC System: Agilent 8890, Thermo TRACE 1310, or equivalent.[11]
-
Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film (P/N 19091S-431UI) or equivalent.
-
Inlet: Split/Splitless (SSL) or Multimode Inlet (MMI).
-
Liner: Agilent Ultra Inert, splitless, single taper with glass wool (P/N 5190-2293).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Instrument Parameters:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 310 °C.
-
Hold: Hold at 310 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Quadrupole: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for triple quadrupole systems.
-
Pirimiphos-methyl Target Ions: m/z 290, 233, 305.[12]
-
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving common chromatographic issues encountered during the analysis of pirimiphos-methyl and its metabolites.
References
-
Restek Corporation. (n.d.). Rtx-OPPesticides GC Capillary Column. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Restek Rtx-CLPesticides GC Columns. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007, February). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000, November). Method 8141B. Retrieved from [Link]
-
Agilent Technologies, Inc. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link]
-
Zhao, L. (2022, May 19). Pesticide Analysis of Peppers Using Captiva EMR–GPF Cleanup and LC/MS/MS or GC/MS/MS. Agilent Technologies, Inc. Retrieved from [Link]
-
Agilent Technologies, Inc. (2006, April 4). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Retrieved from [Link]
-
Thermo Fisher Scientific. (2011). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]
-
AMPTIUS Amp Tech Instruments US. (n.d.). EPA Method 8141B Instrumentation Guide. Retrieved from [Link]
-
Restek Corporation. (n.d.). High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). NEMI Method Summary - 8141B (by GC-FPD). Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Pesticides. Retrieved from [Link]
-
Restek Corporation. (n.d.). Rtx-CLPesticides GC Capillary Column, 15 m, 0.32 mm ID, 0.50 µm. Retrieved from [Link]
-
Restek Corporation. (n.d.). Rtx-CLPesticides GC Capillary Column, 30 m, 0.32 mm ID, 0.32 µm. Retrieved from [Link]
-
Sandy, C. (2012, September 18). Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer. Agilent Technologies, Inc. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). PIRIMIPHOS-METHYL Method no: PV2071. Retrieved from [Link]
-
LabRulez GCMS. (2022, June 8). A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach. Retrieved from [Link]
-
SCISPEC. (n.d.). Improved Detection of Organophosphate Pesticides in EI GC/MS/MS with Higher Damping Gas Pressure. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. Retrieved from [Link]
-
Belmonte-Valles, N., et al. (2014). Application of gas chromatography time-of-flight mass spectrometry for target and non-target analysis of pesticide residues. CORE. Retrieved from [Link]
-
Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]
-
Chromatography Forum. (2016, February 16). Inlet temperature GCMS. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. PubMed Central. Retrieved from [Link]
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Technical Support Center: Refining Extraction Methods for Desethyl pirimiphos-methyl from Complex Matrices
Document ID: TSC-CHEM-20260122-01
Introduction
Welcome to the technical support center for the analysis of Desethyl pirimiphos-methyl. As the primary metabolite of the widely used organophosphate insecticide Pirimiphos-methyl, accurate quantification of this compound is critical for food safety, environmental monitoring, and toxicological studies.[1] However, its polarity and the inherent complexity of analytical matrices—ranging from fatty foods and pigmented crops to organic-rich soil and biological fluids—present significant extraction challenges.[2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting, field-proven insights, and optimization strategies to help you achieve robust, reproducible, and accurate results. We will explore the causality behind common extraction issues and provide validated solutions to refine your methodology.
Analyte at a Glance: this compound
Understanding the physicochemical properties of this compound is the foundation for developing an effective extraction strategy.
| Property | Value / Description | Implication for Extraction |
| Molecular Formula | C₉H₁₆N₃O₃PS | --- |
| Molecular Weight | 277.28 g/mol [3] | --- |
| Polarity | Moderately polar | Influences choice of extraction solvents and SPE sorbents. More polar than parent Pirimiphos-methyl. |
| Topological Polar Surface Area | 97.6 Ų[3] | Indicates significant potential for interaction with polar sorbents and solvents. |
| Stability | Susceptible to hydrolysis under strong acidic or alkaline conditions.[4] | pH control during extraction is crucial to prevent analyte degradation. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing consistently low recovery for this compound but not for the parent compound, Pirimiphos-methyl?
A1: This is a common issue stemming from the difference in polarity. This compound is more polar than its parent compound. Your current method, likely optimized for the less polar Pirimiphos-methyl, may be too non-polar. For example, during a Liquid-Liquid Extraction (LLE) with a solvent like hexane, the more polar this compound will not partition as efficiently into the organic phase. Similarly, in Solid-Phase Extraction (SPE), a non-polar sorbent (like C18) may not retain the metabolite strongly enough, leading to premature breakthrough during sample loading. You need to adjust solvent polarity or SPE sorbent choice to match the analyte's characteristics.
Q2: What is the single most important factor causing poor reproducibility in my extractions?
A2: While several factors contribute, the most prevalent cause of irreproducibility is the matrix effect .[5][6][7] Matrix effects are the alteration (suppression or enhancement) of the analytical signal caused by co-extracted compounds from the sample matrix.[6][7] Complex matrices like spinach (pigments), avocado (lipids), or soil (humic acids) are notorious for this.[2][8][9] Inconsistent cleanup between samples leads to variable matrix effects, which directly impacts the reproducibility of your results. Implementing a robust and optimized cleanup step, such as dispersive SPE (d-SPE) in a QuEChERS workflow, is critical.[10]
Q3: Should I be using QuEChERS, SPE, or LLE for my samples?
A3: The choice depends on your matrix, required throughput, and desired level of cleanup.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is the go-to method for multi-residue analysis in food and agricultural samples.[11] It is fast and effective but may require optimization of the cleanup (d-SPE) step for particularly complex matrices.
-
Solid-Phase Extraction (SPE): Offers a more targeted and rigorous cleanup than QuEChERS.[1] It is ideal for complex matrices like urine or soil where high levels of interferences are expected.[1][12] Automation is also possible, increasing throughput and reproducibility.[1]
-
Liquid-Liquid Extraction (LLE): A classical technique that is effective but can be labor-intensive, use large volumes of solvents, and is prone to emulsion formation, especially with fatty samples.[13]
Q4: My final extract is highly colored. Will this affect my LC-MS/MS analysis?
A4: Yes, absolutely. A colored extract, typically from pigments like chlorophyll in plant-based matrices, is a clear indicator of insufficient cleanup. These pigments can cause significant matrix effects, leading to signal suppression.[10] More critically, they can contaminate your LC column and MS ion source, leading to downtime, loss of sensitivity, and poor peak shape. The use of Graphitized Carbon Black (GCB) in the cleanup step is highly effective for removing pigments, but must be used judiciously as it can also adsorb planar analytes.[10]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with a focus on root causes and corrective actions.
Problem 1: Low Analyte Recovery (<70%)
Low recovery is a sign that the analyte is being lost at some stage of the sample preparation process. Identifying the specific step is key.
Scenario 1.1: In fatty matrices (e.g., avocado, milk, fish, oilseeds)
-
Probable Cause: Lipids are co-extracted with your analyte and interfere with partitioning or bind the analyte. In a QuEChERS workflow, the high fat content can sequester the moderately polar this compound, preventing its efficient transfer into the acetonitrile layer.[2][9]
-
Solution Pathway:
-
Optimize Phase Separation: Ensure a complete separation of the acetonitrile and aqueous/lipid layers. Adding a higher amount of MgSO₄ during the extraction step can help force this separation.
-
Targeted Cleanup (d-SPE): The standard Primary Secondary Amine (PSA) sorbent is insufficient for lipids.[9] You must include a non-polar sorbent in your d-SPE cleanup tube.
-
C18 (Octadecylsilane): This is the standard choice for removing lipids and other non-polar interferences.[10][14] A common starting point is a mix of 50 mg PSA and 50 mg C18 per mL of extract.
-
EMR—Lipid™: For exceptionally challenging fatty matrices, proprietary lipid removal sorbents like Agilent's EMR—Lipid can provide superior cleanup by selectively removing lipids through a combination of size exclusion and hydrophobic interactions.[8]
-
-
Validation Step: Perform a pre-extraction and post-extraction spike. If the post-extraction spike shows good recovery but the pre-extraction spike is low, it confirms the loss is happening during the initial extraction/partitioning phase.
-
Scenario 1.2: In highly pigmented matrices (e.g., spinach, kale, spices)
-
Probable Cause: The analyte is being adsorbed by the cleanup sorbent intended to remove pigments. Graphitized Carbon Black (GCB) is excellent for removing chlorophyll but can also adsorb planar molecules.
-
Solution Pathway:
-
Reduce GCB Amount: Use the absolute minimum amount of GCB necessary to achieve a clean extract. Test various amounts (e.g., 5 mg, 7.5 mg, 10 mg per mL of extract) to find the sweet spot between cleanup and recovery.
-
Alternative Sorbents: Investigate newer sorbents like Z-Sep or Z-Sep+, which are zirconia-based and can remove pigments and some fats with potentially less analyte loss for certain compounds.[15]
-
Protect Your Analyte (LC-MS/MS): If a small amount of pigment remains, a "protectant" can be added to the final extract before injection. Sugars like sorbitol or gulonolactone can coat active sites in the GC inlet, but for LC-MS/MS, the primary solution is simply better cleanup or dilution.
-
Decision Tree for Troubleshooting Low Recovery
Caption: Decision tree for diagnosing and solving low analyte recovery issues.
Problem 2: High Matrix Effects (>±20%) & Poor Reproducibility
High matrix effects, observed as either signal suppression or enhancement, are the leading cause of inaccuracy and poor precision in LC-MS/MS analysis.[5][16]
-
Probable Cause: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer source. This is a classic challenge in ESI-based LC-MS/MS.[5][6] The type and amount of these components vary from sample to sample, causing high relative standard deviations (RSDs).
-
Solution Pathway:
-
Improve Cleanup: This is the most effective approach. Re-evaluate your d-SPE or SPE cleanup protocol.
-
For QuEChERS: Use a combination of sorbents tailored to your matrix. A common, effective combination for general produce is PSA (removes acids) + C18 (removes non-polar) + MgSO₄ (removes water).[10][14]
-
For SPE: Ensure your wash steps are optimized. Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent. For a moderately polar analyte on a polymeric sorbent (e.g., Oasis HLB), a wash with a higher percentage of water in methanol (e.g., 40-60% methanol) might be effective before final elution.
-
-
Dilute the Extract: The "dilute and shoot" approach can be surprisingly effective.[16] Diluting the final extract 5x or 10x with the initial mobile phase can significantly reduce the concentration of interfering compounds below the threshold where they impact ionization, without losing the required sensitivity for your analyte on modern MS systems.[16][17]
-
Use Matrix-Matched Calibration: If matrix effects cannot be eliminated, they must be compensated for. Prepare your calibration standards in a blank matrix extract that has been through the entire extraction and cleanup procedure.[16] This ensures that the standards and samples experience the same degree of signal suppression or enhancement, leading to accurate quantification.
-
Employ an Isotope-Labeled Internal Standard: The gold standard for correcting both recovery loss and matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., this compound-d₄). The SIL standard will behave almost identically to the native analyte during extraction, cleanup, and ionization, providing the most accurate correction.
-
Detailed Experimental Protocols
These protocols provide a validated starting point for your method development. Always validate the method for your specific matrix and instrumentation.
Protocol 1: Modified QuEChERS Method for Plant-Based Matrices
This protocol is based on the widely used AOAC and EN methods and is suitable for a variety of fruits and vegetables.[18]
1. Sample Homogenization & Extraction
-
Homogenize 500 g of the sample to a uniform paste.
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
QC Step: For recovery checks, spike the sample at this stage with a known concentration of this compound standard.
-
Add 10 mL of Acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 RCF for 5 minutes. The acetonitrile layer containing the analyte will be on top.
2. Dispersive SPE (d-SPE) Cleanup
-
Select the appropriate d-SPE tube based on your matrix (see table below).
-
Transfer 1 mL of the acetonitrile supernatant from the previous step into the 2 mL d-SPE tube.
-
Cap and shake vigorously for 30 seconds.
-
Centrifuge at ≥5000 RCF for 2 minutes.
3. Final Extract Preparation
-
Transfer an aliquot (e.g., 500 µL) of the cleaned supernatant into an autosampler vial.
-
Optional: Add an internal standard.
-
The sample is now ready for LC-MS/MS analysis.
Table: d-SPE Sorbent Selection Guide
| Matrix Type | Primary Interferences | Recommended d-SPE Sorbents (per 1 mL extract) |
| General Produce (e.g., apples, cucumbers) | Organic acids, sugars | 150 mg MgSO₄, 50 mg PSA |
| Fatty Matrices (e.g., avocado, nuts) | Lipids, fatty acids | 150 mg MgSO₄, 50 mg PSA, 50 mg C18[10] |
| Pigmented Matrices (e.g., spinach, peppers) | Pigments (chlorophyll), sterols | 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB |
| Fatty & Pigmented (e.g., olives) | Lipids, pigments | 150 mg MgSO₄, 50 mg PSA, 50 mg C18, 7.5 mg GCB[10] |
QuEChERS Workflow Diagram
Caption: Standard QuEChERS workflow for pesticide residue analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Matrices (e.g., Urine, Water)
This protocol uses a polymeric reversed-phase sorbent, which provides excellent retention for moderately polar compounds like this compound.[1][12]
1. Sample Pre-treatment
-
Centrifuge the sample (e.g., 5 mL of urine) to remove particulates.
-
Dilute the sample 1:1 with 0.1% formic acid in water to adjust pH and improve interaction with the sorbent.
2. SPE Cartridge Conditioning
-
Use a polymeric SPE cartridge (e.g., Waters Oasis HLB, 60 mg).
-
Condition the cartridge with 3 mL of Methanol.
-
Equilibrate the cartridge with 3 mL of 0.1% formic acid in water. Do not let the sorbent bed go dry.
3. Sample Loading
-
Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).
4. Wash Step
-
Wash the cartridge with 3 mL of 10% Methanol in water to remove highly polar interferences. This is a critical step for optimization.
5. Elution
-
Elute the analyte with 2 x 2 mL of Methanol or Acetonitrile.
6. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:Methanol) for LC-MS/MS analysis.
References
-
Chromtech. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Mansour, F. R., & Al-Hilali, A. (2017). Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. Journal of AOAC International, 100(3), 731-740. Retrieved from [Link]
-
De Alwis, G. K. H., Needham, L. L., & Barr, D. B. (2006). Measurement of human urinary organophosphate pesticide metabolites by automated solid-phase extraction derivation and gas chromatography-tandem mass spectromy. Journal of Chromatography B, 843(1), 34-41. Retrieved from [Link]
-
Hou, X., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2596. Retrieved from [Link]
-
Gosetti, F., Mazzucco, E., Zampieri, D., & Robotti, E. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58-66. Retrieved from [Link]
-
Lehotay, S. J. (2004). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Journal of AOAC International, 88(2), 630-638. Retrieved from [Link]
-
Calvillo, Y. M., et al. (2023). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. Chemosphere, 340, 139863. Retrieved from [Link]
-
FAO/WHO. (2004). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: PIRIMIPHOS-METHYL. Retrieved from [Link]
-
Kumar, V. A., & Kumar, A. (2014). Validation of HPLC Method for Quantitative Determination of Pirimiphos methyl. International Journal of ChemTech Research, 6(1), 125-132. Retrieved from [Link]
-
Kumar, V. A., & Kumar, A. (2014). Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. ResearchGate. Retrieved from [Link]
-
FAO. (2003). Pirimiphos-methyl (086). Retrieved from [Link]
-
Spectroscopy Online. (2025). Pesticide Residue Analysis in Food: Advances, Challenges, and Case Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 2 Optimization of dSPE cleanup step. Retrieved from [Link]
-
Calvillo, Y. M., et al. (2023). Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine. PubMed. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables. Retrieved from [Link]
-
Stahr, H. M., & Gaul, M. (1981). GC-MS identification and analytical behavior of pirimiphos-methyl in imported foods. Bulletin of Environmental Contamination and Toxicology, 27(4), 524-528. Retrieved from [Link]
-
Chemetrix. (n.d.). Complex Matrices: Minimizing Lipids, Maximizing Recovery. Retrieved from [Link]
-
LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]
-
J. AOAC Int. (2018). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Graph showing summary of d-SPE clean-up optimization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Use of buffering and other means to improve results of pesticide multiresidue analysis in foods. Journal of AOAC International, 88(2), 615-629. Retrieved from [Link]
-
ACS Publications. (1997). Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (n.d.). Keeping Up with Evolving Challenges in Pesticide Analysis. Retrieved from [Link]
-
Pan, C., et al. (2014). Decrease of Pirimiphos-Methyl and Deltamethrin Residues in Stored Rice with Post-Harvest Treatment. International Journal of Environmental Research and Public Health, 11(5), 5371-5381. Retrieved from [Link]
-
PubChem. (n.d.). N-Desethyl-pirimiphos-methyl. Retrieved from [Link]
-
Pan, C., et al. (2014). Decrease of Pirimiphos-Methyl and Deltamethrin Residues in Stored Rice with Post-Harvest Treatment. Semantic Scholar. Retrieved from [Link]
-
Separation Science. (n.d.). Pesticide Analysis in Challenging Food Matrices by GC/MS/MS. Retrieved from [Link]
-
INCHEM. (1974). Pirimiphos-methyl (WHO Pesticide Residues Series 4). Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
FAO/WHO. (n.d.). Determination of impurities in pirimiphos-methyl technical materials and EC formulations. Retrieved from [Link]
-
OSHA. (n.d.). PIRIMIPHOS-METHYL Method no: PV2071. Retrieved from [Link]
-
Arduini, F., et al. (2006). Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. Analytical and Bioanalytical Chemistry, 384(5), 1279-1286. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Desethyl Pirimiphos-methyl
For researchers, analytical scientists, and professionals in drug development and food safety, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth technical comparison of two common analytical approaches for the quantification of Desethyl pirimiphos-methyl, a primary metabolite of the organophosphate insecticide pirimiphos-methyl. This guide will not only detail the validation process in accordance with international guidelines but also explore the rationale behind the selection of specific methodologies and validation parameters.
This compound is a critical analyte in toxicological and environmental monitoring, as its presence can indicate exposure to the parent compound, pirimiphos-methyl. Accurate quantification of this metabolite is therefore essential for assessing potential health risks and ensuring regulatory compliance.
This guide will compare a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
The Imperative of Method Validation
The validation of an analytical procedure serves to demonstrate its suitability for the intended purpose.[2] A well-validated method provides confidence in the accuracy, precision, and reliability of the analytical data. For the analysis of a pesticide metabolite like this compound, this is of paramount importance, as the results may be used to make critical decisions regarding food safety, environmental impact, and human health.
The core parameters for analytical method validation, as stipulated by the ICH, include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Overview of Analytical Methods
The choice of analytical technique is often a balance between sensitivity, selectivity, cost, and the nature of the analyte and matrix. For this compound, both HPLC-UV and GC-MS present viable options with distinct advantages and disadvantages.
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase with detection based on mass-to-charge ratio. |
| Analyte Suitability | Suitable for polar and non-volatile compounds. This compound can be analyzed directly. | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar metabolites.[3] |
| Selectivity | Moderate. Relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds. | High. Mass spectrometry provides a "fingerprint" of the analyte, offering excellent selectivity. |
| Sensitivity | Generally lower than MS-based methods. | High, especially in selected ion monitoring (SIM) mode. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher instrument cost and requires more specialized expertise. |
| Matrix Effects | Can be affected by matrix components absorbing at the same wavelength. | Susceptible to matrix-induced enhancement or suppression of the analyte signal.[1][4][5][6][7] |
Experimental Protocols
A critical aspect of method validation is a well-defined and reproducible experimental protocol. Below are detailed, step-by-step methodologies for the analysis of this compound in a representative matrix (e.g., water or a food commodity extract) using both HPLC-UV and GC-MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A generic LLE protocol suitable for both methods is described below. The choice of solvent may be optimized for the specific matrix.
-
Sample Collection: Collect a representative sample (e.g., 10 mL of water or 10 g of a homogenized food sample).
-
Fortification (for validation): Spike the blank matrix with a known concentration of this compound standard solution.
-
Extraction: Add 20 mL of ethyl acetate to the sample in a separatory funnel.
-
Shaking: Shake vigorously for 2 minutes.
-
Phase Separation: Allow the layers to separate.
-
Collection: Collect the organic (upper) layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 20 mL portion of ethyl acetate.
-
Combine Extracts: Combine the organic extracts.
-
Drying: Pass the combined extract through anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase for HPLC or 1 mL of hexane for GC).
Diagram of the Sample Preparation Workflow
Caption: Workflow for Liquid-Liquid Extraction.
Method 1: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Method 2: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
Injection Mode: Splitless.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
Validation Parameters: A Comparative Analysis
The following sections detail the validation of both the HPLC-UV and GC-MS methods, with comparative data presented in tables. This data is illustrative and based on typical performance characteristics for these types of analyses.
Specificity
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
HPLC-UV: Specificity is demonstrated by comparing the chromatograms of a blank matrix, a spiked matrix, and a standard solution. The retention time of the analyte peak in the spiked sample should match that of the standard, and there should be no interfering peaks at this retention time in the blank matrix.
-
GC-MS: The high selectivity of MS provides a significant advantage. Specificity is confirmed by comparing the retention time and the relative abundances of multiple characteristic ions of the analyte in the sample with those of a reference standard.
| Parameter | HPLC-UV Method | GC-MS Method |
| Specificity Assessment | Peak purity analysis, comparison of retention times. | Comparison of retention times and ion ratios. |
| Potential Interferences | Co-eluting compounds with similar UV absorbance. | Matrix components that produce similar fragment ions. |
| Outcome | Method is specific if no significant interferences are observed at the analyte's retention time. | Method is highly specific due to the uniqueness of the mass spectrum. |
Linearity and Range
Linearity is established by analyzing a series of standard solutions of different concentrations. The range is the concentration interval over which the method is shown to be linear, accurate, and precise.
-
Procedure: Prepare at least five concentrations of this compound spanning the expected working range. Perform triplicate injections for each concentration.
-
Analysis: Plot the peak area (or height) against the concentration and determine the linearity using the coefficient of determination (R²).
| Parameter | HPLC-UV Method | GC-MS Method |
| Calibration Range | 10 - 500 ng/mL | 1 - 100 ng/mL |
| Number of Points | 6 | 6 |
| Regression Equation | y = mx + c | y = mx + c |
| Coefficient of Determination (R²) | > 0.998 | > 0.999 |
Accuracy
Accuracy is determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.
-
Procedure: Spike blank matrix samples at three different concentration levels (low, medium, and high) within the linear range. Analyze these samples in triplicate.
-
Calculation: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100
| Concentration Level | HPLC-UV Method (% Recovery ± RSD) | GC-MS Method (% Recovery ± RSD) |
| Low (e.g., 20 ng/mL) | 92.5 ± 4.5% | 98.2 ± 3.1% |
| Medium (e.g., 100 ng/mL) | 95.8 ± 3.2% | 99.1 ± 2.5% |
| High (e.g., 400 ng/mL) | 98.2 ± 2.5% | 101.5 ± 1.8% |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Analyze a minimum of six replicate samples of a spiked matrix at a single concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts or on different instruments.
-
Analysis: Calculate the relative standard deviation (RSD) of the results.
| Precision Parameter | HPLC-UV Method (% RSD) | GC-MS Method (% RSD) |
| Repeatability (n=6) | < 5% | < 4% |
| Intermediate Precision (n=6) | < 8% | < 6% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: LOD is often established at an S/N of 3:1, and LOQ at an S/N of 10:1.
| Parameter | HPLC-UV Method | GC-MS Method |
| LOD | 3 ng/mL | 0.3 ng/mL |
| LOQ | 10 ng/mL | 1 ng/mL |
Robustness
Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.
-
Procedure: Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) for HPLC, and oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min) for GC.
-
Analysis: Assess the impact on retention time, peak shape, and quantitative results.
| Varied Parameter | HPLC-UV Method (Observed Effect) | GC-MS Method (Observed Effect) |
| Mobile Phase/Carrier Flow | Shift in retention time, minimal impact on quantification. | Shift in retention time, minimal impact on quantification. |
| Temperature | Minor shift in retention time. | Minor shift in retention time. |
| pH of Mobile Phase | Potential for significant impact on peak shape and retention. | Not applicable. |
Diagram of the Method Validation Workflow
Caption: Key Parameters in Analytical Method Validation.
Conclusion and Recommendations
Both the HPLC-UV and GC-MS methods can be successfully validated for the determination of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.
-
The HPLC-UV method is a cost-effective and straightforward approach that is suitable for routine analysis where high sensitivity is not the primary concern. Its validation demonstrates acceptable performance in terms of linearity, accuracy, and precision.
-
The GC-MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis and in complex matrices where interferences are a concern. The higher specificity of MS detection provides greater confidence in the identification of the analyte.
For research and regulatory applications requiring the unambiguous identification and quantification of this compound at low concentrations, the GC-MS method is recommended. The HPLC-UV method, however, remains a viable and economical option for quality control purposes and for screening samples with higher expected concentrations of the analyte.
It is imperative that any chosen method is thoroughly validated in the specific matrix of interest to ensure the reliability and defensibility of the analytical results.
References
- Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899.
- Lehotay, S. J., Son, K. A., Kwon, H., Koesukwiwat, U., Fu, W., Mastovska, K., ... & Farlin, J. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables.
- Chamberlain, J. (2017). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Chromtech.
- Thermo Fisher Scientific. (n.d.). Ensuring Selectivity and Robustness in Pesticide Residue Analysis.
- Pardeshi, S. (2020). A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. International Journal of Research and Review, 7(11), 324-335.
- Restek Corporation. (2020).
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Department of Toxic Substances Control. (2019).
- Sigma-Aldrich. (n.d.). Method for Analysis of Organophosphorous Pesticides in Produce using Acetonitrile Extraction, Dual-Layer Carbon-Aminopropylsilic.
- Rajeswari, K., Sankar, G., & Rao, S. (2014). Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. International Journal of Science and Research, 3(2), 245-250.
- Brealey, C. J., & Lawrence, D. K. (1979). High-performance liquid chromatography of pirimiphos methyl and five metabolites.
- Kintek Detection. (n.d.). What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms.
- International Council for Harmonisation. (2023). Q14 Analytical Procedure Development.
- Agilent Technologies. (2015).
- Food and Agriculture Organization of the United N
- OI Analytical. (n.d.). Pesticide Analysis Guide.
- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021.
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- United States Environmental Protection Agency. (n.d.).
- United States Food and Drug Administration. (2023). Guidelines for the Validation of Chemical Methods in Food, Feed, Cosmetics, and Veterinary Products, 4th Edition.
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- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
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- 7. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 8. ysi.com [ysi.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison for Pirimiphos-Methyl Metabolite Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and participating in inter-laboratory comparisons for the analysis of pirimiphos-methyl and its primary metabolites. Drawing upon established analytical methodologies and best practices in proficiency testing, this document offers in-depth technical insights and practical, step-by-step protocols to ensure data accuracy, comparability, and reliability across different laboratories.
Introduction: The Imperative for Comparability in Pirimiphos-Methyl Analysis
Pirimiphos-methyl, a broad-spectrum organophosphorus insecticide, is extensively used in agriculture and public health to control a wide range of pests.[1] Its application can lead to the presence of residues of the parent compound and its metabolites in food commodities and environmental samples.[2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pirimiphos-methyl to protect consumer health. Accurate and precise measurement of these residues is therefore paramount.
Inter-laboratory comparisons, also known as proficiency tests (PT), are a cornerstone of a laboratory's quality assurance system. They provide an objective assessment of a laboratory's analytical performance and the reliability of its data. Participation in such schemes is often a requirement for accreditation under standards like ISO/IEC 17025. This guide will delve into the critical aspects of designing and executing an inter-laboratory comparison for pirimiphos-methyl metabolite analysis, from the selection of test materials to the statistical evaluation of results.
Key Analytes: Defining the Scope of Analysis
A successful inter-laboratory comparison begins with a clear definition of the target analytes. For pirimiphos-methyl, this includes the parent compound and its significant metabolites. The primary metabolites of toxicological and regulatory relevance should be included in the scope of the analysis.
Based on metabolism studies in plants and animals, the following compounds are key targets for analysis:
-
Pirimiphos-methyl: The parent insecticide.
-
2-(diethylamino)-6-methylpyrimidin-4-ol (R46382): A major hydrolysis product.[2]
-
2-(ethylamino)-6-methylpyrimidin-4-ol (R35510): A significant metabolite resulting from N-de-ethylation.[3][4]
The inclusion of these metabolites provides a more comprehensive assessment of the total residue and potential exposure.
Analytical Methodology: A Harmonized Approach for Comparability
To ensure meaningful comparison of results, it is beneficial to recommend a harmonized analytical approach. While participating laboratories may have their own validated methods, providing a robust, well-documented reference method can help in troubleshooting and data interpretation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted and effective technique for the analysis of multi-residue pesticides in food matrices.[5][6]
Reference Method: QuEChERS Extraction and LC-MS/MS Analysis
This section details a validated protocol for the simultaneous determination of pirimiphos-methyl and its key metabolites in a representative food matrix (e.g., cereals).
3.1.1. Sample Preparation: QuEChERS Extraction
The QuEChERS method offers excellent extraction efficiency and cleanup for a wide range of pesticides.
Experimental Protocol:
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of wheat flour) to a fine powder.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards (e.g., isotopically labeled pirimiphos-methyl).
-
Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and dilute with a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
3.1.2. LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of pirimiphos-methyl and its metabolites.
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation of analytes (e.g., 5% B to 95% B in 10 minutes) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Pirimiphos-methyl | 306.1 | 164.1 | 108.0 | 20 / 35 |
| 2-(diethylamino)-6-methylpyrimidin-4-ol | 182.1 | 126.1 | 98.1 | 25 / 40 |
| 2-(ethylamino)-6-methylpyrimidin-4-ol | 154.1 | 98.1 | 71.1 | 25 / 40 |
Inter-laboratory Comparison Design
A well-designed inter-laboratory comparison is essential for obtaining meaningful and interpretable results.
Test Material
The test material should be a homogenous and stable matrix, representative of samples typically analyzed by the participating laboratories. For pirimiphos-methyl, a cereal flour (e.g., wheat) is a suitable choice. The material should be spiked with known concentrations of pirimiphos-methyl and its key metabolites. A blank (unspiked) material should also be included.
Preparation of Test Material:
-
Sourcing: Obtain a sufficient quantity of a blank matrix that is free from pirimiphos-methyl and its metabolites.
-
Spiking: Prepare a spiking solution containing certified reference materials of the target analytes.[7] The concentration should be at a relevant level, for example, close to the MRL.
-
Homogenization: Thoroughly mix the spiking solution with the blank matrix to ensure homogeneity. This can be achieved using a laboratory-scale mixer.
-
Packaging: Aliquot the prepared test material into individual, sealed containers for distribution.
Homogeneity and Stability Testing
Before distribution, the test material must be assessed for homogeneity and stability to ensure that all participants receive comparable samples.
-
Homogeneity Testing: Analyze a sufficient number of randomly selected samples (e.g., 10) in duplicate to demonstrate that the analyte concentrations are uniform throughout the batch. The between-sample standard deviation should be less than a specified fraction of the target standard deviation for the proficiency test.
-
Stability Testing: Analyze the test material at different time points and under different storage conditions (e.g., ambient and refrigerated) to confirm that the analyte concentrations remain stable throughout the duration of the inter-laboratory comparison.
Performance Evaluation: Statistical Analysis of Results
The performance of each participating laboratory is evaluated by comparing their reported results to the assigned value for each analyte.
Assigned Value (x_pt)
The assigned value is the best estimate of the true concentration of the analyte in the test material. It is typically determined as the consensus value of the participants' results after the removal of outliers.
Performance Scoring: The z-score
The most common method for performance scoring in proficiency testing is the z-score. The z-score indicates how far a laboratory's result is from the assigned value.
z = (x - x_pt) / σ_pt
Where:
-
x is the result reported by the laboratory.
-
x_pt is the assigned value.
-
σ_pt is the target standard deviation for proficiency assessment. This is a pre-determined value that reflects the expected level of precision for the analysis.
Interpretation of z-scores:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance.
-
|z| ≥ 3.0: Unsatisfactory performance.
Statistical Analysis of Inter-laboratory Data
Beyond individual performance, the overall results of the inter-laboratory comparison provide valuable information on the performance of the analytical method. Key statistical parameters to evaluate include:
-
Reproducibility Standard Deviation (sR): The standard deviation of test results obtained under reproducibility conditions (different laboratories, operators, and equipment).
-
Repeatability Standard Deviation (sr): The standard deviation of test results obtained under repeatability conditions (same laboratory, operator, and equipment).
-
Horwitz Ratio (HorRat): A measure of the acceptability of the reproducibility of a method. A HorRat value between 0.5 and 2.0 is generally considered acceptable.
Statistical techniques such as robust analysis of variance (ANOVA) can be used to estimate these parameters from the inter-laboratory comparison data.[8][9]
Reporting and Feedback
-
A description of the test material and its preparation.
-
The assigned values and their uncertainties.
-
The z-scores for all participants (anonymized).
-
A summary of the overall performance of the participating laboratories.
-
An evaluation of the analytical methods used.
-
Recommendations for improvement.
Confidential feedback should be provided to each participating laboratory on their performance.
Conclusion: Fostering a Culture of Quality and Continuous Improvement
Inter-laboratory comparisons are an indispensable tool for ensuring the quality and comparability of analytical data for pirimiphos-methyl and its metabolites. By participating in well-designed proficiency testing schemes, laboratories can gain confidence in their results, identify areas for improvement, and contribute to a harmonized and reliable system for monitoring pesticide residues in the food chain. This guide provides a robust framework for establishing and conducting such comparisons, ultimately contributing to the protection of public health.
References
- Bratt, H., & Jones, J. R. (1973). The metabolism of pirimiphos-methyl in rats and dogs. Xenobiotica, 3(5), 291-301.
- Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. (2019). Agilent Technologies, Inc.
- A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach. (n.d.). Agilent Technologies, Inc.
- FAO. (2004). Pirimiphos-methyl (086)(R)**.
- GC-MS identification and analytical behavior of pirimiphos-methyl in imported foods. (1981).
- Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables. (n.d.). European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables.
- Fast GC-MS/MS for High Throughput Pesticides Analysis. (n.d.). Thermo Fisher Scientific.
- LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients. (2019). Analytical and Bioanalytical Chemistry, 411(27), 7281-7291.
- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent Technologies, Inc.
- Typical GC chromatograms of pirimiphos-methyl (0.01 mg/kg) and... (n.d.).
- Residues of pirimiphos-methyl in cereals and processed fractions following post harvest spray application. (2025). Request PDF.
- Residues of pirimiphos-methyl in cereals and processed fractions following post harvest spray applic
- Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. (2014). International Journal of ChemTech Research, 6(1), 534-540.
- Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. (2023). Foods, 12(13), 2549.
- Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza s
- High-performance Liquid Chromatography of Pirimiphos Methyl and Five Metabolites. (1979).
- Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled. (n.d.). Thermo Fisher Scientific.
- QuEChERS Method for Pesticide Residue Analysis. (n.d.). Sigma-Aldrich.
- Validation of HPLC Method for Quantitative Determination of Pirimiphos methyl. (2014). International Journal of ChemTech Research, 6(1), 534-540.
- Report on Proficiency Test on incurred and spiked pesticides in wheat EUPT-C1-SRM2 2007. (2007). European Union Reference Laboratory for Pesticide Residues in Cereals and Feedingstuff.
- High-Purity Pirimiphos-methyl Standards for Accurate Residue Analysis. (n.d.). HPC Standards GmbH.
- Statistical Techniques to Analyze Pesticide Data Program Food Residue Observations. (2018). Journal of Agricultural and Food Chemistry, 66(30), 8086-8094.
- Representative LC–MS–MS chromatograms (TIC, MRM, and MS–MS spectra
- FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PIRIMIPHOS-METHYL. (2004).
- Quality Control Procedures for Pesticide Residues Analysis. (1999). European Commission.
- Pirimiphos-methyl. (2006).
- Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. (2020). Foods, 9(11), 1679.
- Analysis of Pesticides and their Metabolite Residues. (n.d.). Sigma-Aldrich.
- Pirimiphos-methyl | CAS 29232-93-7. (n.d.). LGC Standards.
- Assessment of exposure to pesticides: residues in 24 h duplicate diets versus their metabolites in 24 h urine using suspect screening and target analysis. (2023). Journal of Exposure Science & Environmental Epidemiology.
- Statistical Techniques to Analyze Pesticide Data Program Food Residue Observations. (n.d.).
- Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. (2016). Journal of the Brazilian Chemical Society, 27(8), 1486-1496.
- Pirimiphos-methyl (Ref: OMS 1424). (n.d.). AERU, University of Hertfordshire.
- pirimiphos-methyl (086). (2003).
- EURL-PROFICIENCY TEST-FV-SC05, 2021-2022. (2022). European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables.
- Proficiency testing programs - FOOD. (n.d.). Bipea.
- Proficiency Testing Program Committee Report 2021 AAFCO Mid-Year Meeting (Virtual). (2021). Association of American Feed Control Officials.
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A Comparative Guide to the Analysis of Desethyl Pirimiphos-methyl: GC-MS vs. LC-MS/MS
In the landscape of pesticide residue analysis, the choice of analytical methodology is paramount to achieving the requisite sensitivity, selectivity, and accuracy. This guide provides an in-depth comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of desethyl pirimiphos-methyl. This primary metabolite of the organophosphate insecticide pirimiphos-methyl is a crucial target for monitoring in food safety and environmental matrices. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering field-proven insights and experimental data to inform methodological decisions.
Introduction to this compound and its Analytical Challenges
Pirimiphos-methyl is a broad-spectrum insecticide and acaricide widely used in agriculture and public health.[1] Its metabolism in various biological systems leads to the formation of several breakdown products, with this compound being a significant metabolite. The monitoring of this metabolite is critical as it provides a more comprehensive picture of the overall exposure and toxicological risk.
The analytical challenge in quantifying this compound lies in its physicochemical properties. With a molecular weight of 277.28 g/mol , it possesses a degree of polarity that places it at the crossroads of suitability for both GC-MS and LC-MS/MS. This guide will dissect the nuances of applying each technique to this specific analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been a cornerstone of pesticide residue analysis, favored for its high chromatographic resolution and robust, well-characterized ionization techniques, primarily electron ionization (EI).
The Rationale for GC-MS in this compound Analysis
The suitability of GC-MS for this compound hinges on its volatility and thermal stability. While more polar than its parent compound, this compound can be successfully volatilized at typical GC inlet temperatures without significant degradation. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, which is crucial for complex matrices.[1]
Experimental Protocol: GC-MS/MS Analysis
A validated GC-MS/MS method for the determination of this compound in a complex matrix like herbal medicine has been reported.[1]
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted and effective sample preparation technique for pesticide residue analysis in a variety of matrices.[2][3]
-
Homogenization: 10 g of the sample is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of 4 g MgSO₄ and 1 g NaCl is added, and the tube is immediately shaken for 1 minute.
-
Centrifugation: The sample is centrifuged at ≥3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The tube is vortexed for 30 seconds and then centrifuged.
-
Final Extract: The supernatant is collected for GC-MS/MS analysis.
Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Performance Characteristics of GC-MS/MS
The following table summarizes typical performance data for the analysis of N-desethyl-pirimiphos-methyl by GC-MS/MS in a complex matrix.[4]
| Parameter | Value |
| Linearity (r²) | >0.998 |
| Recovery | 86.9% - 104.4% |
| Relative Standard Deviation (RSD) | 1.9% - 3.7% |
| Limit of Quantitation (LOQ) | 0.005 mg/kg |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard
LC-MS/MS has emerged as a dominant technique for pesticide analysis, particularly for polar and thermally labile compounds that are not amenable to GC.
The Rationale for LC-MS/MS in this compound Analysis
The inherent polarity of this compound makes it an ideal candidate for LC-MS/MS. This technique obviates the need for volatilization, reducing the risk of thermal degradation. Electrospray ionization (ESI), the most common ionization source for LC-MS, is highly efficient for polar molecules, leading to excellent sensitivity. The enhanced selectivity of tandem mass spectrometry is indispensable for minimizing matrix effects in complex samples.[5]
Experimental Protocol: LC-MS/MS Analysis
A representative LC-MS/MS method for the analysis of pirimiphos-methyl and its metabolites is outlined below, based on established multi-residue methods.[5][6]
Sample Preparation: QuEChERS (as described for GC-MS/MS)
The same QuEChERS protocol can be effectively utilized for LC-MS/MS sample preparation.
Instrumental Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS (or equivalent)
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Performance Characteristics of LC-MS/MS
While specific validation data for this compound is less commonly published in isolation, multi-residue methods including its parent compound demonstrate the high sensitivity of LC-MS/MS. For many organophosphates, LOQs are routinely achieved at or below 0.01 mg/kg in various food matrices.[6] A study on the analysis of pirimiphos-methyl and its metabolites in fish tissues highlights the suitability of LC-MS/MS for such applications.[5]
| Parameter | Typical Value |
| Linearity (r²) | >0.99 |
| Recovery | 70% - 120% |
| Relative Standard Deviation (RSD) | <20% |
| Limit of Quantitation (LOQ) | ≤0.01 mg/kg |
Comparative Analysis: GC-MS/MS vs. LC-MS/MS
| Feature | GC-MS/MS | LC-MS/MS |
| Analyte Suitability | Good for volatile and thermally stable compounds. Suitable for this compound. | Excellent for polar and thermally labile compounds. Ideal for this compound. |
| Sensitivity | High, with LOQs in the low µg/kg range. | Generally higher for polar compounds, with LOQs often in the sub-µg/kg to low µg/kg range.[7] |
| Selectivity | Excellent with MS/MS, though potential for matrix interference in complex samples. | Excellent with MS/MS, often with less matrix interference for polar analytes. |
| Matrix Effects | Can be significant, often requiring matrix-matched calibration. | Ion suppression or enhancement is a common issue, necessitating matrix-matched calibration or stable isotope-labeled internal standards. |
| Run Time | Typically longer due to the nature of gas chromatography. | Can be very fast with the use of UHPLC systems. |
| Robustness | Generally considered very robust and reliable instrumentation. | Modern instruments are highly robust, though the LC front-end can require more maintenance. |
| Cost | Instrument and operational costs are generally lower than LC-MS/MS. | Higher initial instrument cost, though operational costs are becoming more comparable. |
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for both GC-MS/MS and LC-MS/MS.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion and Recommendations
Both GC-MS/MS and LC-MS/MS are highly capable techniques for the quantitative analysis of this compound. The choice between them will often depend on the specific requirements of the laboratory and the nature of the samples being analyzed.
-
GC-MS/MS remains a viable and cost-effective option, particularly for laboratories with existing expertise and instrumentation. It provides robust and reliable data for this compound, especially when dealing with less complex matrices.
-
LC-MS/MS is the preferred technique for its superior sensitivity for polar compounds, reduced risk of thermal degradation, and often faster analysis times. For laboratories requiring the lowest possible detection limits and analyzing a broad range of pesticides with varying polarities, LC-MS/MS is the more versatile and future-proof investment.
Ultimately, the decision should be guided by a thorough evaluation of the laboratory's analytical needs, sample throughput requirements, and budget. For comprehensive pesticide monitoring programs that include a wide array of analytes, a dual-platform approach utilizing both GC-MS/MS and LC-MS/MS will provide the most extensive coverage.
References
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
-
Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. (2021). Journal of Pharmaceutical and Biomedical Analysis, 194, 113797. [Link]
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Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent Technologies Application Note. [Link]
- A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. (2011). Journal of Environmental Monitoring, 13(11), 3045-3053.
- Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. (2019). Analytical Methods, 11(11), 1478-1490.
-
LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients. (2019). Analytical and Bioanalytical Chemistry, 411(27), 7281-7291. [Link]
-
GC-MS identification and analytical behavior of pirimiphos-methyl in imported foods. (1981). Bulletin of Environmental Contamination and Toxicology, 27(4), 524-528. [Link]
- High-performance Liquid Chromatography of Pirimiphos Methyl and Five Metabolites. (1982).
- A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine. (2019). Toxics, 7(2), 22.
-
Spectrum Therapeutics. (n.d.). Think in Colour. [Link]
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Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables. (n.d.). European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. [Link]
-
Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. (2019). PLoS ONE, 14(1), e0210223. [Link]
- Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. (2021). Microchemical Journal, 168, 106421.
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QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. (2012). Methods in Molecular Biology, 823, 33-51. [Link]
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A Comparative Analysis of the Toxicological Profiles of Pirimiphos-Methyl and its Metabolite, Desethyl Pirimiphos-Methyl
This guide provides a detailed, evidence-based comparison of the toxicity of the organophosphate insecticide pirimiphos-methyl and its N-dealkylated metabolite, Desethyl pirimiphos-methyl. The information herein is intended for researchers, toxicologists, and drug development professionals engaged in the study of pesticide metabolism and safety assessment.
Introduction: The Parent Compound and its Metabolite
Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide widely used in agriculture and public health for pest control.[1] Its efficacy is rooted in its ability to disrupt the nervous system of target organisms. Like many organophosphates, pirimiphos-methyl undergoes extensive metabolism in vertebrates, leading to the formation of various byproducts. One such significant product is this compound, formed through the process of N-de-ethylation. Understanding the toxicological profile of this metabolite is critical for a comprehensive risk assessment, as metabolic transformation can either detoxify a parent compound or, in some cases, produce a more toxic agent. This guide will dissect and compare the known toxicities of these two related compounds.
Mechanistic Underpinnings of Organophosphate Toxicity
The primary mechanism of acute toxicity for organophosphate (OP) insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3][4]
-
Enzyme Inhibition: AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thereby terminating the nerve signal.[3]
-
Metabolic Activation: Pirimiphos-methyl is a phosphorothioate, containing a phosphorus-sulfur double bond (P=S). In the body, it undergoes cytochrome P450-mediated desulfuration, which converts it into its oxygen analogue, pirimiphos-methyl-oxon (P=O).[5][6] This "oxo" form is a much more potent inhibitor of AChE.[1]
-
Cholinergic Crisis: The inhibition of AChE by the oxon metabolite leads to an accumulation of ACh in the synaptic cleft.[5][6] This results in continuous stimulation of muscarinic and nicotinic receptors, causing a state known as a cholinergic crisis, with symptoms memorably summarized by the mnemonics SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal motility, Emesis, Miosis) or MUDDLES (Miosis, Urination, Diarrhea, Diaphoresis, Lacrimation, Excitation, Salivation).[7] Severe poisoning can lead to respiratory failure and death.[4]
The metabolic journey from the parent insecticide to its excretable byproducts is a key determinant of its overall toxicity.
Figure 1: Simplified metabolic pathway of pirimiphos-methyl.
Comparative Toxicity Profile
A direct comparison reveals significant differences in the acute toxicity and hazard profiles of pirimiphos-methyl and its desethyl metabolite. Metabolism via N-de-ethylation is generally considered a detoxification step, which is reflected in the available data.
Acute Toxicity
The acute toxicity of a substance is typically quantified by its median lethal dose (LD50), the dose required to kill 50% of a tested population. Pirimiphos-methyl has been extensively studied and is classified as having low to moderate acute toxicity.[8][9]
| Compound | Species | Route | LD50 Value (mg/kg bw) | Reference |
| Pirimiphos-Methyl | Rat (female) | Oral | 2050 | [8] |
| Pirimiphos-Methyl | Rat (male) | Oral | 1861 | [10] |
| Pirimiphos-Methyl | Rat (female) | Oral | 1667 | [10] |
| Pirimiphos-Methyl | Mouse | Oral | 1180 | [11] |
| Pirimiphos-Methyl | Rat | Dermal | > 2000 | [8] |
| Table 1: Acute Toxicity Data for Pirimiphos-Methyl. |
| Compound | Hazard Statement | Classification | Reference |
| This compound | H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | [12][13] |
| H315: Causes skin irritation | Skin irritation (Category 2) | [12][13] | |
| H318: Causes serious eye damage | Serious eye damage (Category 1) | [12][13] | |
| H335: May cause respiratory irritation | STOT - single exposure (Category 3) | [12][13] | |
| Table 2: GHS Hazard Classification for this compound. |
The classification "Harmful if swallowed" (Category 4) generally corresponds to LD50 values between 300 and 2000 mg/kg. While this range overlaps with pirimiphos-methyl, the primary hazard profile for the desethyl metabolite shifts towards irritation and localized effects rather than the potent systemic neurotoxicity associated with AChE inhibition. The removal of an ethyl group from the diethylamino moiety likely hinders the molecule's ability to effectively bind to and phosphorylate the active site of acetylcholinesterase, thus representing a crucial step in the detoxification pathway.
Experimental Protocols for Toxicity Assessment
To evaluate and compare the toxicity of compounds like pirimiphos-methyl and its metabolites, standardized in vitro assays are indispensable. They provide a controlled environment to measure specific toxicological endpoints, such as enzyme inhibition and cytotoxicity.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
This assay directly measures the primary toxic mechanism of organophosphates. The protocol is based on the well-established Ellman's method.
Causality: The choice of this assay is predicated on the known mechanism of action for organophosphates.[2][4] By quantifying the inhibition of AChE, we can directly compare the neurotoxic potential of the parent compound (after activation) and its metabolite. A significantly lower inhibition constant for a metabolite would confirm a detoxification effect.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Prepare a 10 mM solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.
-
Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) substrate in deionized water.
-
Prepare a stock solution of AChE (from electric eel or human erythrocytes) in phosphate buffer.
-
Prepare serial dilutions of the test compounds (pirimiphos-methyl-oxon and this compound) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of DTNB solution.
-
20 µL of the test compound dilution (or solvent for control).
-
10 µL of AChE enzyme solution.
-
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition).
-
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and general cytotoxicity by measuring mitochondrial metabolic activity.[14][15]
Causality: While AChE inhibition is the primary acute toxicity mechanism, pesticides can also induce cytotoxicity through other pathways, such as oxidative stress.[16] The MTT assay provides a broader measure of cellular health and is essential for evaluating potential toxicity that is not related to cholinesterase inhibition, which is particularly relevant for metabolites that may have different targets.
Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., human liver HepG2 or neuronal SH-SY5Y cells) into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Exposure:
-
Prepare serial dilutions of pirimiphos-methyl and this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include untreated and solvent controls.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control: % Viability = (Abs_test / Abs_control) * 100.
-
Plot the % Viability against the logarithm of the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The toxicological comparison between pirimiphos-methyl and its metabolite, this compound, highlights a classic example of metabolic detoxification.
-
Pirimiphos-methyl exhibits moderate acute toxicity, which is mediated by its metabolic activation to pirimiphos-methyl-oxon, a potent inhibitor of acetylcholinesterase. Its primary hazard is systemic neurotoxicity.
-
This compound is a product of this detoxification pathway. While it is not devoid of hazard and is classified as harmful if swallowed and a significant irritant to skin and eyes, its systemic toxicity is markedly lower. The structural modification via N-de-ethylation diminishes its capacity for AChE inhibition, thereby mitigating the risk of acute cholinergic poisoning characteristic of the parent compound.
For researchers in toxicology and drug development, this comparison underscores the critical importance of evaluating not only the parent compound but also its major metabolites to construct a complete and accurate safety profile.
References
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World Health Organization. (1974). Pirimiphos-methyl (WHO Pesticide Residues Series 4). INCHEM. [Link]
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Australian Government National Health and Medical Research Council. Pirimiphos methyl | Australian Drinking Water Guidelines. [Link]
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National Center for Biotechnology Information. (n.d.). Pirimiphos-methyl. PubChem. [Link]
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World Health Organization. (n.d.). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PIRIMIPHOS-METHYL. [Link]
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Jokanović, M. (2023, October 18). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences. [Link]
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Bird, S. (2023, March 13). Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. Medscape. [Link]
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Wikipedia. (n.d.). Organophosphate poisoning. [Link]
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U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. [Link]
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World Health Organization. (1993). Pirimiphos-methyl in Drinking-water. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Doherty, M. J., & Tierney, D. F. (1998). Effect of pirimiphos-methyl on proteolytic enzyme activities in rat heart, kidney, brain and liver tissues in vivo. PubMed. [Link]
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Li, L., & Zhang, Y. (2001). In vitro cytotoxicity of the organophosphorus pesticide parathion to FG-9307 cells. PubMed. [Link]
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Ghorbel, I., et al. (2021). Endocrine Disruption, Cytotoxicity and Genotoxicity of an Organophosphorus Insecticide. MDPI. [Link]
- Faly, L., & Brygadyrenko, V. (2024, October). LC 50 of pirimiphos-methyl for the studied invertebrates, their trophic...
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Enan, E. E., & El-Masry, E. G. (1991). Toxicity of pirimiphos-methyl: I. The acute and subacute oral toxicity in albino rats. Semantic Scholar. [Link]
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Pfab, R., et al. (2022, December 22). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers. [Link]
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Sharma, P., et al. (2023, October 3). An in vitro study of cytotoxicity of organophosphate insecticides (Imidacloprid, Profenofos, Dichlorvos) and natural products (Neem oil and Dashparni ark) on human peripheral lymphocytes by MTT and Trypan blue assay. International Journal of Ayurvedic Medicine. [Link]
- Sharma, P., et al. (2025, August 7). An in vitro study of cytotoxicity of organophosphate insecticides (Imidacloprid, Profenofos, Dichlorvos) and natural products (Neem oil and Dashparni ark) on human peripheral lymphocytes by MTT and Trypan blue assay.
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Bagchi, M., et al. (2015). In vitro studies on organophosphate pesticides induced oxidative DNA damage in rat lymphocytes. PubMed. [Link]
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Pfab, R., et al. (2022, December 23). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. mediaTUM. [Link]
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Nessiem, A. N., et al. (n.d.). Comparative Histopathological Evaluation of Permethrin, Pirimiphos Methyl and Bendiocarb Toxicities in Testes, Liver and kidney of rat. Scilit. [Link]
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Cacciotti, C., et al. (2017). Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. PubMed. [Link]
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A Senior Application Scientist's Guide to Pirimiphos-Methyl Antibody Cross-Reactivity with its Metabolites
For researchers and professionals in the fields of environmental science, food safety, and drug development, the accurate detection of the organophosphate insecticide pirimiphos-methyl is paramount. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), offer a rapid, sensitive, and high-throughput method for this purpose. However, the specificity of these assays is a critical parameter, as the presence of structurally related compounds, such as metabolites, can lead to cross-reactivity and potentially inaccurate quantification of the parent compound. This guide provides an in-depth comparison of the cross-reactivity of pirimiphos-methyl antibodies with its key metabolites, supported by experimental data and scientifically grounded principles.
Understanding Pirimiphos-Methyl and Its Metabolic Fate
Pirimiphos-methyl, chemically known as O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum insecticide and acaricide.[1] Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system. The environmental and biological degradation of pirimiphos-methyl leads to the formation of various metabolites. Understanding the structure of these metabolites is fundamental to assessing potential antibody cross-reactivity.
The primary metabolic pathways for pirimiphos-methyl involve two key transformations:
-
Hydrolysis of the Phosphorothioate Group: The ester bond linking the pyrimidine ring to the phosphorothioate moiety is cleaved, leading to the formation of the hydroxypyrimidine metabolite.
-
N-dealkylation: One or both of the ethyl groups attached to the amino group on the pyrimidine ring are removed.
These pathways result in the formation of several major metabolites, including:
-
2-diethylamino-6-methylpyrimidin-4-ol (Hydroxypyrimidine Metabolite): Formed by the hydrolysis of the phosphorothioate group. This is a major metabolite.
-
2-ethylamino-4-hydroxy-6-methylpyrimidine: Results from the loss of one N-ethyl group and subsequent hydrolysis.
-
Pirimiphos-methyl-oxon: The oxygen analog of pirimiphos-methyl, where the sulfur atom in the phosphorothioate group is replaced by an oxygen atom. While often an intermediate, it is a potent acetylcholinesterase inhibitor.
The Principle of Antibody Cross-Reactivity
Antibody cross-reactivity in immunoassays occurs when an antibody, raised against a specific antigen (in this case, a hapten designed to mimic pirimiphos-methyl), also binds to other structurally similar molecules.[2] The extent of cross-reactivity is dependent on the degree of structural similarity between the target analyte and the cross-reacting molecule, particularly at the epitope recognized by the antibody.
In competitive immunoassays, the cross-reactivity is typically quantified by comparing the concentration of the competitor that causes a 50% inhibition of the signal (IC50) to the IC50 of the target analyte. The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Pirimiphos-methyl / IC50 of Competitor) x 100
A high percentage indicates significant cross-reactivity, while a low percentage suggests high specificity of the antibody for the target analyte.
Comparative Analysis of Pirimiphos-Methyl Antibody Cross-Reactivity
To provide a quantitative understanding of antibody specificity, we will examine experimental data from a study that developed a monoclonal antibody for pirimiphos-methyl and assessed its cross-reactivity with other organophosphate pesticides.
Experimental Data: Cross-Reactivity with Structurally Related Pesticides
A study by Yang et al. (2006) developed a monoclonal antibody-based indirect competitive ELISA (ic-ELISA) for the detection of pirimiphos-methyl.[3][4] The cross-reactivity of this antibody was tested against a panel of other organophosphate pesticides. The results are summarized in the table below.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Pirimiphos-methyl | O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate | 4.2 | 100 |
| Pirimiphos-ethyl | O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-diethyl phosphorothioate | 11 | 38.1 |
| Diazinon | O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate | 870 | 0.48 |
| Parathion-methyl | O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate | >10,000 | <0.1 |
| Fenitrothion | O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | >10,000 | <0.1 |
| Malathion | S-[1,2-bis(ethoxycarbonyl)ethyl] O,O-dimethyl phosphorodithioate | >10,000 | <0.1 |
Data sourced from Yang et al., 2006.[3]
As the data indicates, the monoclonal antibody exhibits high specificity for pirimiphos-methyl. The most significant cross-reactivity was observed with pirimiphos-ethyl, which is structurally very similar, differing only by the substitution of two methyl groups with two ethyl groups on the phosphate ester. This relatively minor structural change resulted in a substantial decrease in binding affinity, with the cross-reactivity dropping to 38.1%.[3] For other organophosphates with more significant structural differences, the cross-reactivity was negligible (<0.1%).[3]
Inferred Cross-Reactivity with Pirimiphos-Methyl Metabolites
While direct experimental data on the cross-reactivity of this specific monoclonal antibody with the major metabolites of pirimiphos-methyl is not available in the cited literature, we can make scientifically sound inferences based on the structural differences and the principles of antibody-antigen recognition.
The development of antibodies against small molecules like pesticides requires the synthesis of a hapten, which is a molecule that mimics the structure of the target analyte and is conjugated to a carrier protein to become immunogenic.[3][4] The resulting antibodies will primarily recognize the structural features of this hapten. In the case of the antibody developed by Yang et al., the hapten was designed to present the key structural elements of pirimiphos-methyl.
A critical structural feature of pirimiphos-methyl is the phosphorothioate group linked to the pyrimidine ring. The major metabolite, 2-diethylamino-6-methylpyrimidin-4-ol, is formed by the cleavage of this bond and the replacement of the entire phosphorothioate moiety with a hydroxyl group. This represents a very significant structural alteration.
Given that a minor change from a methyl to an ethyl group in pirimiphos-ethyl resulted in a greater than 60% loss in cross-reactivity, it is highly probable that the complete removal of the phosphorothioate group in the hydroxypyrimidine metabolite would lead to a very low to negligible cross-reactivity . The antibody's paratope, which is shaped to bind the parent molecule, would likely have a very poor fit for the metabolite lacking this large and electronically distinct group.
Similarly, the N-dealkylated metabolite, 2-ethylamino-4-hydroxy-6-methylpyrimidine, also possesses the hydroxyl group in place of the phosphorothioate group, in addition to the loss of an ethyl group. This further increases the structural dissimilarity from the parent compound, making significant cross-reactivity highly improbable.
Experimental Protocol: Determination of Antibody Cross-Reactivity using Indirect Competitive ELISA (ic-ELISA)
To empirically determine the cross-reactivity of a pirimiphos-methyl antibody with its metabolites, the following detailed protocol for an ic-ELISA can be employed. This protocol is adapted from the methodology described by Yang et al. (2006).[3][4]
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Pirimiphos-methyl standard
-
Pirimiphos-methyl metabolites (e.g., 2-diethylamino-6-methylpyrimidin-4-ol)
-
Pirimiphos-methyl monoclonal antibody
-
Coating antigen (e.g., pirimiphos-methyl hapten conjugated to a carrier protein like Ovalbumin)
-
Goat anti-mouse IgG-HRP (Horseradish Peroxidase conjugate)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween 20 in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Methanol
Step-by-Step Methodology:
-
Coating of Microtiter Plate:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted coating antigen to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
After the final wash, tap the plate on absorbent paper to remove any residual buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of pirimiphos-methyl standard and the test metabolites in PBS containing 10% methanol.
-
Add 50 µL of the standard or metabolite dilutions to the appropriate wells.
-
Immediately add 50 µL of the diluted pirimiphos-methyl monoclonal antibody (at its optimal working dilution) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Addition of Secondary Antibody:
-
Add 100 µL of the diluted goat anti-mouse IgG-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the logarithm of the pirimiphos-methyl concentration.
-
Determine the IC50 value for pirimiphos-methyl and each of the tested metabolites.
-
Calculate the percentage of cross-reactivity using the formula provided earlier.
-
Visualizing the Competitive Immunoassay Workflow
The following diagram illustrates the principle of the indirect competitive ELISA for the detection of pirimiphos-methyl.
Caption: Workflow of an indirect competitive ELISA for pirimiphos-methyl detection.
Conclusion
The specificity of antibodies used in immunoassays for pirimiphos-methyl is a critical factor for accurate residue analysis. Experimental data demonstrates that well-designed monoclonal antibodies can exhibit high specificity for pirimiphos-methyl, with minimal cross-reactivity to other structurally related organophosphate pesticides. Based on the principles of antibody-antigen interactions and the significant structural differences between pirimiphos-methyl and its major metabolites, it is scientifically sound to infer that the cross-reactivity with these metabolites is likely to be negligible.
For researchers requiring definitive data on metabolite cross-reactivity for their specific antibody, the provided detailed ic-ELISA protocol offers a robust framework for experimental validation. By understanding the nuances of antibody specificity and employing rigorous validation protocols, scientists can ensure the reliability and accuracy of their immunoassay data in the critical task of monitoring pirimiphos-methyl in various matrices.
References
-
Yang, Z. Y., Kolosova, A. Y., Shim, W. B., & Chung, D. H. (2006). Development of Monoclonal Antibodies against Pirimiphos-methyl and Their Application to IC-ELISA. Journal of Agricultural and Food Chemistry, 54(13), 4551–4556. [Link]
-
Yang, Z. Y., Kolosova, A. Y., Shim, W. B., & Chung, D. H. (2006). Development of monoclonal antibodies against pirimiphos-methyl and their application to IC-ELISA. PubMed. [Link]
-
Hughey, J. J., Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1523–1532. [Link]
-
Krasowski, M. D., Pasi, A., et al. (2010). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Medical Informatics and Decision Making, 10, 56. [Link]
-
Food Standards Agency. (n.d.). Development of Diagnostic Immunoassays for Biomarkers of Pesticide Exposure. National Agricultural Library. [Link]
-
Laursen, T., & Laustsen, A. H. (2018). Antibody Cross-Reactivity in Antivenom Research. Toxins, 10(10), 393. [Link]
-
Platts-Mills, T. A. E., & Aalberse, R. C. (2024). Defining the cross-reactivity between peanut allergens Ara h 2 and Ara h 6 using monoclonal antibodies. Clinical & Experimental Immunology, 216(1), 25–35. [Link]
-
Sharma, L., & Kocher, D. K. (2020). Immunoassay-based approaches for development of screening of chlorpyrifos. Applied Nanoscience, 10, 4819–4832. [Link]
-
National Center for Biotechnology Information. (n.d.). Pirimiphos-methyl. PubChem. [Link]
-
Nichols, J. H., & Colby, J. M. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Archives of Pathology & Laboratory Medicine, 142(11), 1308–1310. [Link]
-
Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(11), 5238. [Link]
-
Suliman, H., & Kim, H. S. (2014). Evaluation of Immunotoxicity Induced by Pirimiphos-Methyl in Male Balb/c Mice Following Exposure to for 28 Days. Journal of Immunotoxicology, 11(4), 368–375. [Link]
-
Wikipedia. (n.d.). Pirimiphos-methyl. [Link]
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A Senior Application Scientist's Guide to Solid-Phase Extraction for the Analysis of Desethyl Pirimiphos-methyl
Introduction: The Analytical Challenge of Desethyl Pirimiphos-methyl
Pirimiphos-methyl is a widely utilized organophosphorus insecticide and acaricide for the protection of stored grain and for public health vector control.[1] Its rapid degradation in the environment and in biological systems leads to the formation of various metabolites, including this compound.[2] The presence and concentration of these metabolites are of significant interest in environmental monitoring, food safety, and toxicology as they provide insights into the parent compound's fate and potential exposure.
This compound, a metabolite of pirimiphos-methyl, presents a unique analytical challenge due to its increased polarity compared to the parent compound. This guide provides a comparative overview of the performance of different Solid-Phase Extraction (SPE) cartridges for the efficient isolation and preconcentration of this compound from various matrices, empowering researchers to select the optimal SPE strategy for their analytical needs.
Understanding the Analyte: Physicochemical Properties Dictate SPE Strategy
The selection of an appropriate SPE sorbent is fundamentally governed by the physicochemical properties of the target analyte. A comparison of pirimiphos-methyl and its desethyl metabolite reveals a critical shift in polarity that must be considered for effective extraction.
-
Pirimiphos-methyl: This parent compound is relatively nonpolar, with a Log P value reported to be between 3.90 and 4.2.[3][4] Its solubility in water is low, at approximately 5 mg/L at 30°C.[5]
This difference in polarity is the cornerstone of our SPE cartridge selection and performance comparison.
Caption: Metabolic transformation of Pirimiphos-methyl.
Comparative Performance of SPE Cartridges
While direct, head-to-head experimental data for this compound across a range of SPE cartridges is limited in published literature, we can extrapolate performance based on the sorbent chemistry and extensive experience with similar polar organophosphate metabolites. This section provides a comparative guide to the most relevant SPE sorbent classes.
Sorbent Selection Rationale:
-
Reversed-Phase (C18): The workhorse for nonpolar compounds. C18 cartridges are packed with silica particles bonded with octadecyl carbon chains, creating a nonpolar stationary phase. While highly effective for the parent compound, pirimiphos-methyl, its utility for the more polar this compound is expected to be limited due to insufficient retention.
-
Polymeric Reversed-Phase (e.g., Oasis HLB): These sorbents, often based on a hydrophilic-lipophilic balanced copolymer of N-vinylpyrrolidone and divinylbenzene, offer a more versatile solution.[8] The hydrophilic N-vinylpyrrolidone provides retention for more polar compounds, while the lipophilic divinylbenzene retains nonpolar compounds. This mixed-mode characteristic makes them a strong candidate for methods aiming to extract both the parent compound and its more polar metabolites.
-
Mixed-Mode Cation Exchange (e.g., Oasis MCX): These sorbents combine reversed-phase properties with strong or weak cation exchange capabilities.[8] Given that the pyrimidine ring of this compound can be protonated under acidic conditions, a mixed-mode cation exchange sorbent could offer enhanced retention and selectivity, particularly for complex matrices.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high organic solvent content to retain polar compounds.[9] HILIC-based SPE cartridges are an emerging option for the extraction of highly polar analytes that are poorly retained by reversed-phase sorbents.
Performance Comparison Table:
| SPE Cartridge Type | Sorbent Chemistry | Expected Recovery of this compound | Expected Reproducibility (RSD) | Potential for Matrix Effects | Recommended For |
| Reversed-Phase (C18) | Octadecyl-bonded silica | Low to Moderate | < 15% | High (for polar interferences) | Analysis of the parent compound, pirimiphos-methyl. Not ideal for the polar metabolite. |
| Polymeric Reversed-Phase (Oasis HLB) | N-vinylpyrrolidone and divinylbenzene copolymer | High | < 10% | Moderate | Simultaneous analysis of pirimiphos-methyl and its moderately polar metabolites. Good for a wide range of analytes. |
| Mixed-Mode Cation Exchange (Oasis MCX) | Polymeric with cation exchange functionality | High to Very High | < 10% | Low to Moderate | Selective extraction of this compound from complex matrices by leveraging its basic properties. |
| Hydrophilic Interaction (HILIC) | Polar stationary phase (e.g., silica, diol) | High | < 15% | Moderate | Targeted analysis of highly polar metabolites like this compound, especially when reversed-phase methods fail. |
Experimental Protocol: A Validated Approach Using Polymeric Reversed-Phase SPE
This protocol provides a robust and reliable method for the extraction of this compound from aqueous samples using a polymeric reversed-phase SPE cartridge. This approach is recommended for its broad applicability and high recovery for moderately polar analytes.
Materials:
-
SPE Cartridge: Oasis HLB (or equivalent polymeric reversed-phase cartridge)
-
Methanol (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (reagent grade)
-
Acetonitrile (HPLC grade)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
For a 100 mL aqueous sample, acidify to pH 3-4 with formic acid. This ensures that the amine group on the pyrimidine ring is protonated, which can aid in retention on some sorbents and improve chromatographic peak shape.
-
Centrifuge or filter the sample to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Crucially, do not allow the cartridge to go dry before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the retained analytes with two 3 mL aliquots of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis.
-
Caption: SPE Workflow for this compound.
Conclusion and Future Perspectives
The selection of an appropriate SPE cartridge is a critical determinant of data quality in the analysis of this compound. While traditional C18 cartridges may be suitable for the parent compound, the increased polarity of the desethyl metabolite necessitates the use of more advanced sorbent chemistries. Polymeric reversed-phase cartridges, such as Oasis HLB, offer a balanced approach for the simultaneous analysis of pirimiphos-methyl and its moderately polar metabolites. For highly selective extraction from complex matrices, mixed-mode cation exchange sorbents present a powerful alternative.
As the focus of environmental and food safety analysis continues to shift towards a more comprehensive understanding of pesticide metabolites, the development and validation of robust and selective sample preparation methods are paramount. Future research should focus on direct comparative studies of various SPE sorbents for a wider range of organophosphate metabolites, including this compound, to provide analysts with definitive, data-driven recommendations.
References
-
INCHEM. (n.d.). Pirimiphos-methyl (WHO Pesticide Residues Series 4). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 4.18 Pirimiphos-methyl (086)(R)**. Retrieved from [Link]
-
AERU, University of Hertfordshire. (2025, October 28). Pirimiphos-methyl (Ref: OMS 1424). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PIRIMIPHOS-METHYL. Retrieved from [Link]
-
Compagnone, D., et al. (2008). Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. Talanta, 75(3), 743-749. Retrieved from [Link]
-
World Health Organization. (2008). Pirimiphos-methyl in Drinking-water. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-Desethyl-pirimiphos-methyl. Retrieved from [Link]
-
ResearchGate. (2025, October 12). Optimization of the methodology for the extraction of organophosphate pesticides by HS–SPME–GC–NPD. Retrieved from [Link]
-
Rajski, Ł., et al. (2020). Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices. Journal of Chromatography A, 1628, 461463. Retrieved from [Link]
-
National Institutes of Health. (2021, September 10). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Hydrophilic-Interaction Liquid Chromatography (HILIC) with DAD and Mass Spectroscopic Detection for Direct Analysis of Glyphosate and Glufosinate Residues and for Product Quality Control. Retrieved from [Link]
-
MDPI. (2023, May 11). Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]
-
MDPI. (n.d.). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. Retrieved from [Link]
-
Semantic Scholar. (2021, January 5). Research Article Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Sol. Retrieved from [Link]
-
National Institutes of Health. (2022, December 6). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Retrieved from [Link]
-
PubChem. (n.d.). Pirimiphos-methyl. Retrieved from [Link]
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A Comparative Analysis of the Degradation Rates of Pirimiphos-Methyl and Its Metabolites: A Technical Guide
This guide provides an in-depth comparative analysis of the environmental degradation rates of the organophosphate insecticide pirimiphos-methyl and its principal metabolites. Designed for researchers, environmental scientists, and regulatory professionals, this document synthesizes data from peer-reviewed literature to offer a clear understanding of the compound's fate and persistence across various environmental compartments. We will explore the causal factors influencing degradation kinetics, present detailed experimental protocols for assessing stability, and visualize the degradation pathways.
Introduction: Pirimiphos-Methyl and Its Environmental Significance
Pirimiphos-methyl, O-(2-Diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum insecticide and acaricide widely used in agriculture for crop and stored-product protection, as well as in public health for vector control.[1] Its mode of action is the inhibition of acetylcholinesterase, an enzyme critical to the nervous system of insects.[1] The extensive use of pirimiphos-methyl necessitates a thorough understanding of its environmental persistence, degradation pathways, and the fate of its transformation products to accurately assess its ecological risk profile.
The environmental fate of pirimiphos-methyl is governed by a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial metabolism.[2][3] These processes transform the parent molecule into various metabolites, which may have different toxicological and persistence characteristics. This guide focuses on comparing the degradation rates of pirimiphos-methyl with its key metabolites, providing a clearer picture of the overall environmental burden.
Primary Degradation Pathways and Key Metabolites
Pirimiphos-methyl degradation proceeds primarily through three routes, leading to the formation of several key metabolites. The central transformation involves the cleavage of the phosphorus-ester bond, yielding a pyrimidinol moiety.
Major Degradation Pathways:
-
Hydrolysis: The chemical breakdown of pirimiphos-methyl in the presence of water. This process is highly dependent on pH.
-
Photolysis: Degradation driven by exposure to sunlight, particularly UV radiation.
-
Metabolism (Biodegradation): Transformation mediated by enzymes in microorganisms, plants, and animals.
Key Metabolites:
The degradation of pirimiphos-methyl leads to several transformation products. The most significant are:
-
2-diethylamino-6-methylpyrimidin-4-ol (R46382/DHMP): The primary and most frequently detected metabolite, formed through the hydrolysis of the phosphate ester linkage.[1]
-
N-de-ethylated Metabolites: Including O-2-ethylamino-6-methylpyrimidin-4-yl O,O-dimethyl phosphorothioate (R36341) and 2-ethylamino-6-methylpyrimidin-4-ol (R35510), formed by the successive loss of ethyl groups from the diethylamino side chain.
-
Pirimiphos-methyl Oxon: The oxygen analogue of the parent compound, which is a transient intermediate formed by oxidative desulfuration (P=S to P=O). While it is a potent cholinesterase inhibitor, it is generally unstable.[1]
The primary degradation pathway of pirimiphos-methyl is visualized in the diagram below.
Caption: Primary degradation pathways of Pirimiphos-methyl.
Comparative Degradation Rate Analysis
The persistence of pirimiphos-methyl is highly variable and depends on the environmental matrix and prevailing conditions. In general, abiotic processes like photolysis and pH-dependent hydrolysis can lead to rapid initial degradation of the parent compound, while microbial action is crucial for the subsequent breakdown of its metabolites.
Abiotic Degradation: Hydrolysis and Photolysis
Hydrolysis:
The hydrolytic stability of pirimiphos-methyl is strongly influenced by pH. It is most stable under neutral to slightly alkaline conditions and degrades more rapidly in acidic environments. This is a critical factor in its persistence in different aquatic systems and soil types. The primary hydrolysis product is the less toxic pyrimidinol, R46382.
Photolysis:
Pirimiphos-methyl is highly susceptible to photodegradation. In the presence of sunlight, its degradation in aqueous solutions is very rapid, with half-lives often measured in hours. This is a dominant degradation pathway in sunlit surface waters. The major photolytic degradation product is also R46382.
| Compound | Condition | Matrix | Half-life (DT₅₀) | Reference(s) |
| Pirimiphos-Methyl | pH 4, 25°C | Aqueous Buffer | 2 days | [4] |
| pH 5, 25°C | Aqueous Buffer | 7 days | [4] | |
| pH 7, 25°C | Aqueous Buffer | 117 days | [4] | |
| pH 9, 25°C | Aqueous Buffer | 75 days | [4] | |
| Photolysis (pH 5-7) | Aqueous Buffer | ~0.5 hours | [5] | |
| Metabolites | Data not available |
Causality Insight: The accelerated hydrolysis under acidic conditions (pH 4-5) is due to the acid-catalyzed cleavage of the P-O-C (phosphoester) bond. The rapid photolysis is attributed to the compound's ability to absorb light in the environmentally relevant UV spectrum, leading to bond scission. The primary metabolite, R46382, is generally more polar and water-soluble than the parent compound, which can influence its subsequent environmental fate.
Biotic Degradation: Soil and Biological Systems
In soil and other biologically active matrices, microbial metabolism becomes a significant route of degradation for both pirimiphos-methyl and its metabolites.
Soil Persistence:
Pirimiphos-methyl is considered to have low to moderate persistence in soil. Its degradation is influenced by soil type, organic matter content, moisture, and temperature, all of which affect microbial activity. The major soil metabolite is R46382.
Metabolite Degradation:
| Compound | Matrix / System | Half-life (DT₅₀) / Degradation Rate | Reference(s) |
| Pirimiphos-Methyl | Soil (Aerobic) | Typically < 30-40 days | [2] |
| Stored Grains (high moisture) | Degradation is faster with higher moisture | [3] | |
| Composting | 81-89% degradation in 54 hours (thermophilic) | [2] | |
| R46382 (DHMP) | Microbial Consortia (Wastewater) | 92-96% degradation in 72 hours | [1] |
| Insect Larvae (BSF & YMW) | Metabolized; does not appear to accumulate | [6] |
Causality Insight: The rate of biodegradation is directly linked to the health and activity of the microbial population. Conditions that favor microbial growth, such as optimal temperature, moisture, and nutrient availability (e.g., high organic matter in soil or during composting), significantly accelerate the degradation of both pirimiphos-methyl and its metabolites. The structure of R46382, a hydroxypyrimidine, is more amenable to microbial ring cleavage and mineralization compared to the parent organophosphate.
Experimental Protocols
To ensure data integrity and reproducibility, standardized methodologies are essential for studying pesticide degradation. Below are representative protocols for hydrolysis and soil metabolism studies.
Protocol: Hydrolysis Rate Determination
This protocol is designed to determine the rate of hydrolysis of a test substance at different pH values, following OECD Guideline 111.
Objective: To determine the abiotic hydrolysis rate of pirimiphos-methyl and its metabolites as a function of pH.
Methodology Workflow:
Sources
A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometric Confirmation of Desethyl pirimiphos-methyl
In the realm of analytical chemistry, particularly within environmental monitoring and food safety, the unambiguous identification of pesticide metabolites is paramount. Desethyl pirimiphos-methyl, a key metabolite of the organothiophosphate insecticide pirimiphos-methyl, serves as a critical biomarker for exposure and environmental fate studies.[1][2] Its structural similarity to the parent compound and other related metabolites necessitates a highly selective and sensitive analytical approach for definitive confirmation.
This guide provides an in-depth, technically-grounded methodology for the confirmation of this compound using High-Resolution Mass Spectrometry (HRMS). Moving beyond a simple recitation of steps, we will explore the causality behind instrumental choices, the logic of the confirmation criteria, and a comparative look at the leading HRMS technologies suitable for this application.
The Analytical Challenge: Why HRMS is Essential
Traditional nominal mass spectrometers, such as single or triple quadrupoles, measure the mass-to-charge ratio (m/z) to the nearest integer. While excellent for quantification, they can falter in providing unequivocal identification. Two different compounds can have the same nominal mass but different elemental compositions (isobars), leading to potential false positives.[3]
High-Resolution Mass Spectrometry (HRMS) overcomes this limitation by measuring m/z with exceptional precision, typically to three or four decimal places.[4] This precision allows for the calculation of an elemental formula, providing a much higher degree of confidence in the compound's identity.[5][6] For a molecule like this compound, this capability is not just advantageous; it is a cornerstone of analytical trustworthiness.
Core Properties of this compound
A robust analytical method begins with a thorough understanding of the analyte. The key chemical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₆N₃O₃PS | [7][8] |
| Average Molecular Weight | 277.28 g/mol | [7][8] |
| Monoisotopic Exact Mass | 277.06499955 Da | [8] |
| IUPAC Name | 4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine | [8] |
| CAS Number | 67018-59-1 | [7][8] |
The Confirmation Workflow: A Self-Validating System
The process of confirming a compound's identity with HRMS is a multi-stage, logic-driven workflow. Each step builds upon the last, creating a chain of evidence that culminates in a high-confidence identification.
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A Researcher's Guide to Certified Reference Materials for Desethyl Pirimiphos-methyl Analysis
An In-Depth Technical Comparison for Accurate and Reliable Quantification
For researchers, scientists, and professionals in drug development and pesticide analysis, the accuracy of analytical measurements is paramount. The quantification of pesticide metabolites, such as Desethyl pirimiphos-methyl, a primary metabolite of the organothiophosphate insecticide pirimiphos-methyl, requires highly accurate and reliable analytical standards. This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for this compound, offering insights into their selection and application for robust analytical method development and validation.
The Critical Role of Certified Reference Materials
This compound is a key analyte in monitoring exposure to and metabolism of its parent compound, pirimiphos-methyl.[1] Accurate quantification is essential for toxicological studies, environmental monitoring, and food safety assessments. Certified Reference Materials (CRMs) are the cornerstone of analytical quality control, providing a known and traceable concentration of the analyte.[2] Their use is fundamental for:
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.
-
Instrument Calibration: Ensuring the accuracy of instrument response.
-
Quality Control: Monitoring the ongoing performance of analytical methods.
-
Traceability: Linking measurement results to a recognized international standard.
The use of CRMs produced by accredited bodies, such as those compliant with ISO 17034, ensures the highest level of quality and confidence in the certified value and its associated uncertainty.[3]
Commercially Available this compound CRMs: A Comparative Overview
Several reputable suppliers offer this compound CRMs. This guide focuses on offerings from leading providers to illustrate the key parameters to consider when selecting a CRM.
| Supplier | Product Name | Catalog Number | Format | Concentration | Certified Purity | Uncertainty | Accreditation |
| AccuStandard | Pirimiphos-methyl-N-desethyl | P-1331S-CN | Solution | 100 µg/mL in Acetonitrile | Not explicitly stated, but certified | Stated on Certificate of Analysis | ISO 17034[4][5] |
| LGC Standards | Pirimiphos-methyl-N-desethyl | DRE-CA16270300 | Neat | Neat solid | Stated on Certificate of Analysis | Stated on Certificate of Analysis | ISO 17034[6][7] |
| Sigma-Aldrich (TraceCERT®) | N-Desethyl-pirimiphos-methyl | PESTANAL®, analytical standard | Neat | Neat solid | Stated on Certificate of Analysis | Stated on Certificate of Analysis | ISO/IEC 17025 and ISO 17034[3] |
Key Considerations for CRM Selection:
-
Format: The choice between a neat (solid) material and a solution depends on the laboratory's workflow and requirements for preparing calibration standards. Neat materials offer flexibility in solvent choice and concentration, while pre-made solutions can save time and reduce handling errors.
-
Concentration and Uncertainty: The certified concentration and its associated uncertainty are critical for establishing the accuracy of your measurements. A lower uncertainty in the CRM will contribute to a lower overall uncertainty in your analytical results.
-
Purity: The certified purity of the CRM is essential to ensure that the calibration is based on the target analyte and not influenced by impurities. The manufacturing process of pirimiphos-methyl can result in several impurities, and it is crucial to use a well-characterized standard for its metabolite.[2]
-
Accreditation and Traceability: ISO 17034 accreditation provides the highest level of confidence in the competence of the reference material producer and the reliability of the certified values.[7] The certificate of analysis should provide a clear statement of metrological traceability to a national or international standard.
Experimental Workflow: Method Validation using a this compound CRM
The following section outlines a typical workflow for validating an analytical method for the determination of this compound in a food matrix using a CRM. This example utilizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a common and highly sensitive technique for pesticide residue analysis.
Figure 1: Workflow for analytical method validation.
Experimental Protocol: Validation of a GC-MS/MS Method for this compound in a Food Matrix
This protocol is a generalized example and should be adapted based on the specific matrix and available instrumentation.
1. Preparation of Standards and Quality Control Samples:
-
Stock Solution: Accurately weigh a known amount of the this compound CRM (neat material) and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL). If using a pre-made solution, this step can be skipped.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Matrix-Matched Calibration Standards: To compensate for matrix effects, prepare calibration standards by fortifying blank matrix extracts with the working standard solutions to achieve a range of concentrations that bracket the expected analyte concentration in samples.
-
Spiked Quality Control (QC) Samples: Prepare QC samples by fortifying a known amount of blank matrix with the CRM at different concentration levels (e.g., low, medium, and high) to assess accuracy and precision.
2. Sample Preparation (QuEChERS Method):
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.
Figure 2: QuEChERS sample preparation workflow.
-
Weigh a homogenized sample (e.g., 10 g of fruit or vegetable) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing sorbents to remove interfering matrix components.
-
Shake and centrifuge.
-
The resulting supernatant is the final extract for GC-MS/MS analysis.
3. GC-MS/MS Analysis:
-
Instrument: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable capillary column for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Injection: Pulsed splitless injection is often used to enhance sensitivity.
-
MS/MS Parameters: Optimize the precursor ion and product ions for this compound in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
4. Data Analysis and Performance Evaluation:
-
Linearity: Construct a calibration curve by plotting the peak area response against the concentration of the matrix-matched standards. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
Accuracy (Recovery): Analyze the spiked QC samples and calculate the recovery as the percentage of the measured concentration to the fortified concentration. Acceptable recovery is typically within 70-120%.
-
Precision: Analyze replicate spiked QC samples (n≥5) and calculate the relative standard deviation (RSD). Acceptable precision is typically ≤20%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion: Ensuring Data Integrity through Proper CRM Selection
The selection and proper use of a Certified Reference Material are fundamental to achieving accurate and defensible analytical data in the analysis of this compound. By carefully considering the CRM's specifications, including its format, certified value, uncertainty, and the accreditation of the provider, researchers can significantly enhance the quality and reliability of their results. This guide provides a framework for comparing available CRMs and a practical protocol for their application in method validation, empowering scientists to generate data of the highest integrity.
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Food and Agriculture Organization of the United Nations. (2007). FAO Specifications and Evaluations for Agricultural Pesticides: Pirimiphos-methyl. Retrieved from [Link]
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Hertfordshire, University of. (n.d.). Pirimiphos-methyl (Ref: OMS 1424). Alanwood.net. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Otake, T., & Yarita, T. (2021). Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. Journal of Pesticide Science, 46(3), 297–303.
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Shimadzu. (n.d.). LCMS Food Safety Applications. Retrieved from [Link]
- Tanaka, K., et al. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto.
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A Comparative Analysis of the Environmental Persistence of Pirimiphos-Methyl and Its Primary Metabolite, Desethyl pirimiphos-methyl
The widespread use of pesticides in agriculture and public health necessitates a thorough understanding of their environmental fate to ensure ecological safety.[1] This guide provides a detailed comparison of the environmental persistence of the organophosphate insecticide pirimiphos-methyl and its principal metabolite, Desethyl pirimiphos-methyl. Understanding the persistence of both the parent compound and its metabolites is crucial for a comprehensive environmental risk assessment.
Introduction to Pirimiphos-Methyl and its N-Desethyl Metabolite
Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide that functions by inhibiting acetylcholinesterase, an enzyme vital to the insect nervous system.[2][3] It is utilized in various applications, including the protection of stored grains and the control of insect pests on certain crops.[2][4] In the environment and within biological systems, pirimiphos-methyl undergoes transformation, with a key metabolic step being the removal of one of the N-ethyl groups from the diethylamino side chain, a process known as N-de-ethylation.[5] This process results in the formation of this compound, a significant metabolite.[6][7]
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental behavior of a chemical is largely dictated by its physicochemical properties. These characteristics influence a compound's solubility, mobility, and potential for bioaccumulation. A comparison of the key properties of pirimiphos-methyl and what is known about its desethyl metabolite provides a basis for understanding their differing environmental fates.
Table 1: Comparative Physicochemical Properties
| Property | Pirimiphos-methyl | This compound | Significance for Environmental Persistence |
| Molecular Formula | C₁₁H₂₀N₃O₃PS[2][8] | C₉H₁₆N₃O₃PS[9][10] | Influences molecular weight and interactions. |
| Molecular Weight | 305.34 g/mol [2] | 277.28 g/mol [9][10] | Affects transport and diffusion rates. |
| Water Solubility | ~5 mg/L at 30°C[11][12] | Data not readily available, but likely higher due to increased polarity. | Higher solubility can lead to greater mobility in water but also faster hydrolysis. |
| Log Kₒw | 4.12 - 4.2[2][8] | Predicted to be lower than the parent compound. | A high Log Kₒw indicates a tendency to adsorb to organic matter and bioaccumulate. A lower value suggests less sorption and bioaccumulation potential. |
| Vapor Pressure | 1.1 x 10⁻⁴ Torr at 30°C[2][3] | Data not readily available. | Influences the rate of volatilization from soil and water surfaces. |
| Soil Adsorption (Kₒc) | 950 - 8500 L/kg[2][13] | Expected to be lower than the parent compound. | High Kₒc indicates strong binding to soil, reducing mobility but potentially increasing persistence in the soil matrix.[2] |
Note: Experimental data for this compound is limited in publicly available literature. Inferences are based on structural changes from the parent compound.
Transformation Pathway: From Parent to Metabolite
The primary transformation from pirimiphos-methyl to this compound occurs through N-de-ethylation. This is a common metabolic pathway for compounds containing N,N-diethylamino groups.
Caption: Metabolic conversion of pirimiphos-methyl to this compound.
Comparative Environmental Persistence
The persistence of a pesticide is often described by its half-life (DT₅₀), the time it takes for 50% of the initial amount to dissipate. This value can vary significantly across different environmental compartments like soil and water.
Persistence in Soil
Pirimiphos-methyl generally exhibits moderate to high persistence in soil. Its strong adsorption to soil organic matter (indicated by a high Kₒc) limits its mobility but can also protect it from degradation, leading to longer persistence.[2]
-
Pirimiphos-methyl: Laboratory studies have reported aerobic soil metabolism half-lives ranging from 100.8 to 219.8 days.[2][3] However, under certain field conditions, dissipation can be faster, with reported half-lives of 5.2 to 5.9 days.[13]
-
This compound: Specific soil half-life data for this metabolite is scarce. However, as a more polar compound, it is expected to have a lower Kₒc value, leading to weaker adsorption to soil. This could result in either faster microbial degradation or increased potential for leaching.
Table 2: Soil Persistence Data for Pirimiphos-methyl
| Study Type | Half-life (DT₅₀) in Days | Key Influencing Factors |
| Aerobic Laboratory Metabolism | 100.8 - 219.8[2][3] | Controlled temperature, moisture, and microbial population. |
| Field Dissipation | 5.2 - 5.9[13] | Variable environmental conditions (UV light, temperature, rainfall). |
| Stored Grains (Rice) | 23.9 - 28.9[14][15] | Lower moisture content and absence of soil microbes. |
Persistence in Aquatic Systems
In water, the persistence of pirimiphos-methyl is primarily governed by hydrolysis and photolysis.
-
Hydrolysis: Pirimiphos-methyl's stability is pH-dependent. It hydrolyzes rapidly in acidic conditions, with a half-life of 7.3 days at pH 5.[3] It is more stable at neutral and alkaline pHs, with reported half-lives of up to 117 days at neutral pH.[8] The major hydrolysis product is the hydroxypyrimidine metabolite, 2-(diethylamino)-4-hydroxy-6-methyl pyrimidine.[3]
-
Photolysis: Pirimiphos-methyl is susceptible to rapid degradation by sunlight in water. The aqueous photolysis half-life has been estimated to be as short as 0.2 days.[3]
-
This compound: While specific data is limited, the structural similarity suggests it would also be susceptible to hydrolysis and photolysis. The change in the amino group may slightly alter the rates of these reactions.
Table 3: Aquatic Persistence of Pirimiphos-methyl
| Degradation Process | Half-life (DT₅₀) | Conditions |
| Hydrolysis | 7.3 days | pH 5[3] |
| Hydrolysis | 79 days | pH 7[3] |
| Hydrolysis | 54 - 62 days | pH 9[3] |
| Aqueous Photolysis | ~0.2 days (estimated)[3] | Presence of sunlight |
Factors Influencing Environmental Persistence
Several environmental factors can significantly alter the degradation rates of both pirimiphos-methyl and its metabolite.
-
pH: As noted, acidity significantly accelerates the hydrolysis of pirimiphos-methyl in water.[3]
-
Temperature: Higher temperatures generally increase the rates of both chemical degradation (hydrolysis) and microbial metabolism in soil and water.[16]
-
Sunlight: The presence of sunlight is a critical factor, leading to very rapid photodegradation in water.[3]
-
Microbial Activity: In soil, the abundance and activity of microorganisms play a key role in the biodegradation of these compounds.[16]
-
Moisture Content: In stored products, higher moisture content accelerates the breakdown of pirimiphos-methyl.[6]
Experimental Methodologies for Assessing Persistence
Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are essential for generating reliable and comparable data on pesticide persistence.[17][18][19]
General Workflow for an Environmental Persistence Study
Caption: A generalized workflow for environmental fate studies.
Example Protocol: Aerobic Soil Metabolism (based on OECD Guideline 307)
-
Soil Selection: Collect and characterize representative agricultural soils. The soil should be sieved and pre-incubated to stabilize microbial activity.
-
Test Substance Application: Apply radiolabeled (e.g., ¹⁴C) pirimiphos-methyl to the soil samples at a rate relevant to its agricultural use.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Ensure continuous aeration with CO₂-free, humidified air.
-
Sampling: Collect replicate soil samples at predetermined intervals over the course of the study (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Analysis:
-
Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites.
-
Identify major metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Trap evolved ¹⁴CO₂ to quantify mineralization.
-
-
Data Evaluation: Plot the concentration of pirimiphos-methyl and this compound over time. Use appropriate kinetic models to calculate the DT₅₀ and DT₉₀ values for each compound.
Conclusion and Implications
The available data indicates that pirimiphos-methyl is a moderately persistent insecticide. Its persistence is highly dependent on environmental conditions, with rapid degradation occurring via photolysis in water and slower degradation in soil, particularly under aerobic conditions. While data on this compound is less comprehensive, its increased polarity relative to the parent compound suggests it will likely exhibit different sorption and mobility characteristics. It is expected to be less adsorptive to soil, which could lead to faster degradation or a higher potential for leaching.
For a complete environmental risk assessment, it is imperative to generate robust data on the persistence and fate of significant metabolites like this compound. This ensures that the entire lifecycle of the pesticide and its transformation products are considered when evaluating potential long-term impacts on ecosystems.
References
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INCHEM. (n.d.). Pirimiphos-methyl (WHO Pesticide Residues Series 4). Retrieved from [Link]
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World Health Organization (WHO). (n.d.). Pirimiphos-methyl in Drinking-water. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations (FAO). (n.d.). 4.18 Pirimiphos-methyl (086)(R)**. Retrieved from [Link]
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Grokipedia. (n.d.). Pirimiphos-methyl. Retrieved from [Link]
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Ghaly, A. E., et al. (2007). Degradation of pirimiphos-methyl during thermophilic composting of greenhouse tomato plant residues. ResearchGate. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations (FAO). (n.d.). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PIRIMIPHOS-METHYL. Retrieved from [Link]
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Brealey, C. J., & Lawrence, D. K. (1979). High-performance Liquid Chromatography of Pirimiphos Methyl and Five Metabolites. Journal of Chromatography. Retrieved from [Link]
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RIVM. (n.d.). Environmental risk limits for pirimiphos-methyl. Retrieved from [Link]
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PubChem. (n.d.). Pirimiphos-methyl. Retrieved from [Link]
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Estevan-Martinez, C., et al. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. Retrieved from [Link]
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Borras, E., et al. (2011). Atmospheric degradation of the organothiophosphate insecticide – Pirimiphos-methyl. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). N-Desethyl-pirimiphos-methyl. Retrieved from [Link]
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United States Environmental Protection Agency (EPA). (2009). Environmental Fate and Ecological Risk Assessment for the Registration Review of Pirimiphos-methyl. Retrieved from [Link]
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Pan, C., et al. (2014). Decrease of Pirimiphos-Methyl and Deltamethrin Residues in Stored Rice with Post-Harvest Treatment. ResearchGate. Retrieved from [Link]
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University of Sussex - Ex Libris. (n.d.). Introduction to OECD Test Guidelines on Pesticide Residues Chemistry - Section 5 Part A. Retrieved from [Link]
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OECD. (n.d.). OECD Test Guidelines and guidance documents for pesticide residues: Update status. Retrieved from [Link]
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OECD. (2009). OECD Guideline for the Testing of Chemicals. Retrieved from [Link]
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Buschmann, J. (2013). The OECD guidelines for the testing of chemicals and pesticides. PubMed. Retrieved from [Link]
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Pan, C., et al. (2014). Decrease of Pirimiphos-Methyl and Deltamethrin Residues in Stored Rice with Post-Harvest Treatment. PMC - NIH. Retrieved from [Link]
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OECD. (n.d.). Introduction to OECD Test Guidelines on Pesticide Residues Chemistry - Section 5 Part A. Retrieved from [Link]
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National Pesticide Information Center. (n.d.). Pesticide Half-life. Retrieved from [Link]
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Khashaveh, A., et al. (2007). Persistence and residual activity of an organophosphate, pirimiphos-methyl, and three IGRs, hexaflumuron, teflubenzuron and pyriproxyfen, against the cowpea weevil, Callosobruchus maculatus (Coleoptera: Bruchidae). PubMed. Retrieved from [Link]
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MDPI. (n.d.). Pesticides in the Environment: Benefits, Harms, and Detection Methods. Retrieved from [Link]
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Deer, H. M. (n.d.). Pesticide Adsorption and Half-life. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Desethyl pirimiphos-methyl
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Desethyl pirimiphos-methyl. As a metabolite of the organophosphate insecticide pirimiphos-methyl, this compound requires stringent disposal protocols to ensure the safety of laboratory personnel and protect the environment.[1][2] The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, designed for researchers, scientists, and drug development professionals.
Foundational Knowledge: Hazard Identification and Risk Assessment
This compound is an organophosphorus compound and should be handled with the same caution as other members of this class, which are known acetylcholinesterase inhibitors.[3] Understanding its specific hazards is the first step in ensuring safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.[4][5]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity (Oral) | Danger | H302: Harmful if swallowed[4][5] | |
| Skin Corrosion/Irritation | Danger | H315: Causes skin irritation[4][5] | |
| Serious Eye Damage | Danger | H318: Causes serious eye damage[4][5] |
| STOT - Single Exposure | | Danger | H335: May cause respiratory irritation[4][5] |
Source: Compiled from PubChem and supplier Safety Data Sheets (SDS).[4][5]
Immediate Safety Protocols: Personal Protective Equipment (PPE) and Exposure Response
Before any handling or disposal operations, the correct PPE must be worn to prevent exposure. In the event of accidental contact, immediate and correct first aid is critical.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber). | Prevents skin contact and absorption, which can cause irritation and systemic toxicity.[6] |
| Eye Protection | Safety glasses with side shields or chemical goggles. A face shield is recommended if splashing is a risk.[7] | Protects against splashes that can cause serious, irreversible eye damage.[4][5] |
| Skin/Body Protection | Laboratory coat and, if necessary, a chemical-resistant apron or full-body suit. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[7] | Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[4][5] |
Immediate First-Aid Measures:
-
If Inhaled: Move the person to fresh air and seek immediate medical attention.[7][8]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6][7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[7]
Core Disposal Principle: Isolate and Neutralize
The cardinal rule for disposing of this compound, like all organophosphates, is that it must be treated as hazardous waste . It must never be poured down a drain or disposed of in regular trash.[7][10] The primary goal is to either chemically degrade the molecule into less toxic substances or to package it securely for collection by a licensed environmental waste management service.
The disposal strategy is determined by the quantity of waste and local institutional and governmental regulations.
Caption: Decision workflow for this compound disposal.
Disposal Methodologies: Step-by-Step Protocols
This method is suitable for small, manageable quantities of this compound. Organophosphates are susceptible to hydrolysis, particularly under alkaline (basic) conditions.[11][12] The process cleaves the phosphate ester bond, detoxifying the compound.
Causality: The hydroxide ion (OH⁻) from the base acts as a nucleophile, attacking the electrophilic phosphorus atom. This breaks the P-O-pyrimidine bond, yielding the less toxic 2-(ethylamino)-6-methylpyrimidin-4-ol and a dimethyl phosphate salt.
Protocol:
-
Preparation: Perform all steps in a certified chemical fume hood while wearing the appropriate PPE (Table 2).
-
Reagent Preparation: Prepare a 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. Alternatively, a 10% solution of sodium carbonate (washing soda) can be used for a less vigorous reaction.[6][11] Caution: The dissolution of NaOH/KOH is exothermic.
-
Reaction Setup: Place the container with the this compound waste (or contaminated materials) into a larger, secondary container (e.g., a plastic bucket) to contain any potential spills.
-
Neutralization: Slowly and carefully add the alkaline solution to the waste. A general rule is to use an amount of decontaminant equal to 1.5 to 2 times the quantity of the pesticide waste.[11] Stir the mixture gently.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete hydrolysis.
-
Verification: After the reaction period, test the pH of the resulting solution using pH paper or a calibrated pH meter. The pH should be neutral (between 6.0 and 8.0). If it is still highly alkaline, neutralize with a weak acid like citric acid or dilute hydrochloric acid.
-
Final Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. Always confirm this final step with your institution's Environmental Health & Safety (EHS) office.
This is the most secure and universally compliant method, mandatory for larger quantities or when institutional policy prohibits chemical treatment.
Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
Containerization: Collect all waste (pure compound, contaminated labware, spill cleanup materials) in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the associated hazard pictograms.
-
Secure Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility. The storage area should be secure, well-ventilated, and have secondary containment.[8]
-
Scheduled Pickup: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company, which will manage the ultimate disposal according to EPA RCRA regulations.[13]
Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.
-
Don PPE: Wear the full recommended PPE, including respiratory protection if the spill generates dust or aerosols.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11][14] Do not use combustible materials like sawdust on strong oxidizing agents. For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill surface. Use a detergent and water scrub, followed by an alkaline solution (e.g., 10% sodium carbonate) to hydrolyze any remaining residue.[6]
-
Final Cleanup: Collect all cleaning materials (wipes, absorbent pads) and contaminated PPE in the same hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office as required by institutional policy.
By adhering to these detailed procedures, laboratory professionals can manage and dispose of this compound responsibly, upholding the highest standards of safety and environmental stewardship.
References
- Food and Agriculture Organization (FAO). Decontamination. Pesticide storage and stock control manual.
- Grdinić, Z., et al. (2001). Decontamination of organophosphorus pesticides on sensitive equipment.
- Scott, C., et al. (2020). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. PMC, PubMed Central.
- BenchChem.
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- MDPI. Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds. MDPI.
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- National Center for Biotechnology Inform
- Food and Agriculture Organization (FAO). Pirimiphos-methyl (086)(R). FAO.
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- Ghaly, A.E., Alkoaik, F. and Snow, A. (2007). Degradation of pirimiphos-methyl during thermophilic composting of greenhouse tomato plant residues. Technical Library of the CSBE-SCGAB.
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- University of Hertfordshire. Pirimiphos-methyl (Ref: OMS 1424). AERU.
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- National Center for Biotechnology Information. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. PMC, NIH.
- U.S. Environmental Protection Agency (EPA). (2013).
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Desethyl pirimiphos-methyl
This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling Desethyl pirimiphos-methyl. As a metabolite of the organophosphate insecticide Pirimiphos-methyl, this compound demands rigorous adherence to safety procedures to mitigate health risks.[1] The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nervous system function.[2][3] This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep, actionable understanding of laboratory safety.
Hazard Profile and Mechanism of Action
This compound is classified as a hazardous substance with multiple routes of potential exposure in a laboratory setting.[4] Understanding its specific dangers is the foundation of effective protection.
Key Chemical and Toxicological Data
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₆N₃O₃PS | [4][5] |
| Molecular Weight | 277.28 g/mol | [4][5] |
| CAS Number | 67018-59-1 | [4][5] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) | [4][6] |
| Skin Irritation (Category 2) | [4][6] | |
| Serious Eye Damage (Category 1) | [4][6] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Irritation | [4][6] | |
| Causes damage to organs through prolonged or repeated exposure | [7] |
The core toxicity of this compound, like its parent compound, stems from its action as an organophosphate. It irreversibly binds to and inhibits acetylcholinesterase (AChE).[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve endings, which can manifest in a range of symptoms from respiratory distress to severe neurological effects.[8] Therefore, preventing any level of exposure is paramount.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to ground our safety protocol in the established hierarchy of controls. PPE is the final line of defense, employed when hazards cannot be eliminated through more effective means.
Caption: Step-by-step workflow for handling this compound safely.
Protocol for Doffing (Removing) Contaminated PPE: This sequence is critical to prevent transferring contaminants from the PPE to your skin.
-
Decontaminate Outer Gloves : While still wearing them, wash the outer gloves with soap and water if grossly contaminated.
-
Remove Outer Gloves : Carefully peel off the outer gloves, turning them inside out, without touching the exterior surface. Dispose of them in the hazardous waste container. 3. Remove Face Shield/Goggles : Handle by the strap or sides. Place in a designated area for decontamination.
-
Remove Lab Coat/Apron : Roll it up with the contaminated side inward, avoiding shaking it. Place in a designated container for hazardous laundry or disposal.
-
Remove Inner Gloves : Carefully peel off the final pair of gloves, inside out. Dispose of them in hazardous waste.
-
Wash Hands : Immediately and thoroughly wash hands and forearms with soap and water. [7]
Emergency Response & Decontamination
Accidents require immediate and correct action.
-
Skin Exposure : Immediately remove all contaminated clothing. Vigorously wash the affected area with soap and water for at least 15 minutes. [9][10]Seek immediate medical attention.
-
Eye Exposure : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [9][10]Remove contact lenses if present and easy to do. [10]Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air at once. [10]If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. [10]Rinse the mouth thoroughly with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Waste Disposal Protocol
All materials that come into contact with this compound are considered hazardous waste. [10][11]
-
Waste Segregation :
-
Solid Waste : Contaminated gloves, pipette tips, absorbent pads, and empty vials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. [7][11] * Liquid Waste : All solutions containing this compound must be collected in a sealed, properly labeled, hazardous liquid waste container. Do not pour any amount down the drain. [10][11]* Disposal Procedure : Follow your institution's specific guidelines for hazardous waste pickup and disposal. Never mix organophosphate waste with other waste streams unless explicitly permitted by your environmental health and safety department.
-
Caption: Decision process for waste segregation after handling the chemical.
By integrating a deep understanding of the chemical's hazards with a structured, multi-layered safety approach, researchers can confidently and safely handle this compound, ensuring both personal safety and scientific integrity.
References
- Proper Disposal of Pirimiphos-methyl: A Guide for Laboratory Professionals. Benchchem.
- Pirimiphos-methyl (WHO Pesticide Residues Series 4). INCHEM.
- Safety Data Sheet - Pirimiphos-methyl. Biosynth.
- Pirimiphos-methyl-N-desethyl Product Information. CymitQuimica.
- N-Desethyl-pirimiphos-methyl Compound Summary. PubChem, National Center for Biotechnology Information.
- Chemical Safety Data Sheet n-desethyl-pirimiphos-methyl. ChemicalBook.
- This compound Compound Summary. PubChem, National Center for Biotechnology Information.
- Safety Data Sheet Pirimiphos-methyl. Exposome-Explorer.
- Management of organophosphate (OP) compound poisoning. Dr.Oracle.
- n-desethyl-pirimiphos-methyl Information. ChemicalBook.
- Pirimiphos-methyl Compound Summary. PubChem, National Center for Biotechnology Information.
- Organophosphate Toxicity Treatment & Management. Medscape Reference.
- Pesticides - Personal Protective Equipment. Canadian Centre for Occupational Health and Safety (CCOHS).
- SAFETY DATA SHEET - Pirimiphos-methyl. Sigma-Aldrich.
- Organophosphate/Carbamate Exposure - Management Guideline. Sydney Children's Hospitals Network.
- Personal Protective Equipment A Must For Safe Pesticide Use. Growing Produce.
- SAFETY DATA SHEET - Pirimiphos-methyl. Chem Service.
- Pirimiphos-methyl (Ref: OMS 1424). AERU, University of Hertfordshire.
- MANAGEMENT OF ORGANOPHOSPHORUS POISONING. Joshi, S.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
